5-Ethyl-4-thiouridine
Description
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Properties
Molecular Formula |
C11H16N2O5S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-2-5-3-13(11(17)12-9(5)19)10-8(16)7(15)6(4-14)18-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,19)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
ZLTZNKYXHZOEGD-LCFZEIEZSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=S)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Application of Uridine Analogs for Nascent RNA Analysis in Molecular Biology
A Note on 5-Ethyl-4-thiouridine: Extensive literature searches did not yield specific information on "this compound" for applications in molecular biology. It is possible that this is a novel or less-common derivative, or a potential misnomer for the widely used and structurally related compounds, 4-thiouridine (4sU) and 5-ethynyluridine (5EU) . This guide will focus on these two well-documented uridine analogs, which are instrumental in the study of nascent RNA. The principles, protocols, and applications described herein are likely to be highly relevant for any similar uridine derivative designed for metabolic labeling of RNA. We also touch upon the recently synthesized 5-ethynyl-4'-thiouridine , a novel probe for monitoring RNA synthesis.
Core Concepts: Metabolic Labeling of Nascent RNA
The central application of 4sU and 5EU in molecular biology is the metabolic labeling of newly transcribed RNA. This technique allows researchers to distinguish newly synthesized RNA from the pre-existing RNA pool within a cell. The general workflow involves the introduction of the uridine analog to cells in culture. The cells' natural metabolic pathways uptake the analog and convert it into its triphosphate form. RNA polymerases then incorporate this modified nucleotide into elongating RNA chains in place of uridine. This incorporation introduces a unique chemical handle into the nascent RNA, which can then be exploited for purification and downstream analysis.
Data Presentation: Quantitative Parameters for 4sU and 5EU Labeling
The successful application of 4sU and 5EU is dependent on optimizing labeling conditions to maximize incorporation into nascent RNA while minimizing cellular toxicity. The following tables summarize recommended concentrations and potential cellular effects.
| Compound | Cell Line | Concentration (µM) | Duration | Observed Effects & Notes |
| 4-thiouridine (4sU) | mESCs | 200 | 15 min | Sufficient for significant incorporation with minimal impact on cellular homeostasis.[1] |
| HEK293 | 40 | 2-24 hrs | Tolerable concentration; results in 0.5% to 2.3% incorporation.[2] | |
| U2OS | >50 | - | Inhibition of rRNA synthesis and processing, induction of nucleolar stress.[3] | |
| NIH-3T3, SVEC 4-10, DG75 | 100 - 5000 | 1 hr | Efficient incorporation across various cell types.[4] | |
| 5-ethynyluridine (5EU) | Cultured Cells | 500 - 5000 | 0.5 - 24 hrs | General recommendation for acceptable incorporation.[5] |
| HeLa | 100 | 24 hrs | Can induce nuclear accumulation of polyadenylated RNAs and affect alternative splicing. | |
| HEK293T | up to 1000 | 5 - 72 hrs | Inhibition of cell proliferation without affecting viability.[6] | |
| A549 | up to 500 | 48 hrs | Decrease in cell counts.[6] |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Incorporation of Uridine Analogs
The metabolic activation of both 4sU and 5EU is a prerequisite for their incorporation into nascent RNA. This process is initiated by cellular uridine kinases.
Figure 1: Metabolic activation pathway of 4sU and 5EU for RNA incorporation.
Experimental Workflow for Nascent RNA Analysis
The overall workflow for isolating and analyzing nascent RNA using 4sU or 5EU involves a series of sequential steps, from labeling to downstream analysis.
Figure 2: General experimental workflow for nascent RNA analysis.
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA
This protocol describes the initial step of incorporating the uridine analog into the RNA of cultured cells.
Materials:
-
Adherent cells at 70-80% confluency in a 10 cm plate
-
Culture medium
-
4-thiouridine (4sU) or 5-ethynyluridine (5EU) stock solution
-
TRIzol reagent
Procedure:
-
Prepare the labeling medium by adding the desired final concentration of 4sU or 5EU to the pre-warmed culture medium.[7]
-
Aspirate the existing medium from the cells.
-
Add the labeling medium to the cells and incubate for the desired duration (refer to the data table for guidance).[7]
-
To stop the labeling, aspirate the labeling medium and add 3 mL of TRIzol directly to the plate to lyse the cells.[7]
-
Collect the cell lysate and proceed with total RNA extraction or store at -80°C.[7]
Protocol 2: Biotinylation of 4sU-labeled RNA
This protocol details the chemical attachment of biotin to the thiol group of incorporated 4sU.
Materials:
-
Total RNA containing 4sU-labeled transcripts (60-100 µg)
-
EZ-Link Biotin-HPDP (1 mg/mL in DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
Phenol:Chloroform
-
5 M NaCl
-
Isopropanol
Procedure:
-
In a reaction tube, combine the total RNA, 10x Biotinylation Buffer, and Biotin-HPDP.[7]
-
Incubate the reaction at room temperature for 1.5 hours with rotation, protected from light.[7]
-
To remove unreacted biotin, add an equal volume of phenol:chloroform, vortex, and centrifuge.[7]
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.[7]
-
Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the biotinylated RNA.
-
Wash the pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.
Protocol 3: Click Chemistry for Biotinylation of 5EU-labeled RNA
This protocol describes the copper-catalyzed click reaction to attach biotin to the alkyne group of incorporated 5EU.
Materials:
-
Total RNA containing 5EU-labeled transcripts
-
Biotin-azide
-
Click-iT® Reaction Buffer Kit (or individual components: copper(II) sulfate, reducing agent)
Procedure:
-
Prepare the click reaction mixture according to the manufacturer's instructions, containing the 5EU-labeled RNA, biotin-azide, copper(II) sulfate, and a reducing agent.[8]
-
Incubate the reaction for 30 minutes at room temperature.[8]
-
Purify the biotinylated RNA from the reaction components, typically through ethanol precipitation.[8]
Protocol 4: Purification of Biotinylated RNA
This protocol describes the capture of biotinylated RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Binding/Washing Buffer
-
Elution Buffer (e.g., 100 mM DTT for 4sU)
Procedure:
-
Wash the required amount of streptavidin beads according to the manufacturer's instructions.[9]
-
Resuspend the beads in a suitable binding buffer.
-
Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes to denature secondary structures.
-
Add the denatured RNA to the beads and incubate at room temperature with rotation to allow binding.
-
Wash the beads several times with washing buffer to remove non-biotinylated RNA.
-
Elute the captured nascent RNA from the beads using an appropriate elution buffer. For 4sU labeled RNA biotinylated with a reducible linker, a reducing agent like DTT is used. For 5EU, the elution method will depend on the specific biotin-azide used.
The Novel Probe: 5-Ethynyl-4'-thiouridine
Recent advancements have led to the synthesis of 5-ethynyl-4'-thiouridine, a novel nucleoside analog that combines features of both 4sU and 5EU.[9] This probe has been successfully used to monitor RNA synthesis in proliferating HeLa cells.[9] Its utility lies in the ability to be detected via click chemistry, similar to 5EU, while also containing the 4'-thio modification.[9] Further research will likely elucidate its specific advantages and applications in molecular biology.
Conclusion
While specific information on "this compound" remains elusive, the principles and methodologies established for 4-thiouridine and 5-ethynyluridine provide a robust framework for the study of nascent RNA. These powerful tools have revolutionized our understanding of RNA synthesis, processing, and decay. The continuous development of novel analogs, such as 5-ethynyl-4'-thiouridine, promises to further enhance our ability to investigate the dynamic world of the transcriptome. Researchers and drug development professionals can leverage the protocols and data presented in this guide as a starting point for their investigations into gene expression dynamics.
References
- 1. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Biotin-Streptavidin Affinity Purification of RNA-Protein Complexes Assembled In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Metabolism of 4-Thiouridine Analogues
Disclaimer: As of late 2025, specific research detailing the cellular uptake and metabolism of 5-Ethyl-4-thiouridine is not extensively available in the public domain. This guide provides a comprehensive overview based on the well-studied parent compound, 4-thiouridine (4sU) , and extrapolates the likely behavior of its 5-ethyl derivative. The fundamental biochemical pathways described for 4sU are expected to be the primary routes for the metabolism of this compound.
Introduction
Metabolic labeling of nascent RNA with nucleoside analogues is a cornerstone technique for studying RNA synthesis, processing, turnover, and RNA-protein interactions. 4-thiouridine (4sU), a photoreactive analogue of uridine, is widely used for these purposes.[1][2] When introduced to cells, it is metabolized through the endogenous nucleotide salvage pathway and incorporated into newly transcribed RNA.[1][2] The addition of an ethyl group at the 5-position of the uracil base is a modification intended to introduce specific properties, potentially for detection or to alter its biochemical interactions. This document details the established mechanisms of cellular entry and metabolic conversion of 4sU, which provides a robust framework for understanding this compound.
Cellular Uptake
The entry of 4-thiouridine and its analogues into mammalian cells is a mediated process, relying on specific membrane proteins rather than passive diffusion.
2.1 Nucleoside Transporters The uptake of 4sU is primarily facilitated by two families of nucleoside transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, particularly SLC29A1 (hENT1) and SLC29A2 (hENT2), mediate the bidirectional transport of nucleosides down their concentration gradient. Cell lines with robust expression of these transporters, such as HEK293 and HeLa, readily take up 4sU.[3][4]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.
The efficiency of uptake can vary significantly between cell types, largely depending on the expression levels of these transporters.[3][4] For cells with low transporter expression, achieving effective intracellular concentrations of the nucleoside can be challenging.
Metabolic Activation: The Nucleotide Salvage Pathway
Once inside the cell, this compound must be converted into its triphosphate form to be utilized by RNA polymerases. This multi-step enzymatic conversion occurs via the nucleotide salvage pathway.[2][5]
The key steps are:
-
Monophosphorylation: The nucleoside is first phosphorylated by a uridine-cytidine kinase (UCK) to form this compound-5'-monophosphate. This initial phosphorylation is often the rate-limiting step in the activation pathway.[3][4]
-
Diphosphorylation: The monophosphate is subsequently converted to a diphosphate by a nucleoside monophosphate kinase (NMPK).
-
Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the biologically active this compound-5'-triphosphate (5-Ethyl-4sUTP).
This activated triphosphate analogue can then compete with endogenous UTP for incorporation into nascent RNA transcripts by RNA polymerases I, II, and III.[6]
Quantitative Data Summary
While no specific quantitative data exists for this compound, the following tables summarize typical experimental parameters and observed effects for the parent compound, 4sU. These values serve as a practical starting point for experimental design.
Table 1: Typical Conditions for 4sU Metabolic Labeling in Cell Culture
| Parameter | Value Range | Purpose | Reference |
|---|---|---|---|
| Concentration | 10 µM - 500 µM | Labeling nascent RNA | [7] |
| Incubation Time | 5 minutes - 24 hours | Short for synthesis rates, long for decay studies | [8][9] |
| Cell Type | Mammalian cells (e.g., HEK293, HeLa, U2OS) | Varies based on transporter expression |
| Median Incorporation | 0.5% - 2.3% of total uridine | At 100-500µM for 2-24 hours |[8][7] |
Table 2: Concentration-Dependent Effects of 4sU on Cellular Processes
| Concentration | Observed Effect | Implication | Reference |
|---|---|---|---|
| > 50 µM | Inhibition of rRNA synthesis and processing | Potential for nucleolar stress response | [7][10] |
| > 100 µM | Reduced 47S rRNA levels (~75%) | Perturbation of ribosome biogenesis | [10] |
| 40 µM | Modest but significant influence on alternative splicing | Caution needed for splicing studies | [7] |
| ≤ 10 µM | Minimal perturbation, suitable for rRNA analysis | Lower concentrations reduce off-target effects |[10] |
Experimental Protocols
The following protocols are standard methods used to study the incorporation of 4sU into nascent RNA. They are directly applicable for investigating this compound.
5.1 Protocol 1: Metabolic Labeling of Nascent RNA This protocol describes the basic procedure for labeling RNA in cultured mammalian cells.
-
Cell Culture: Plate cells (e.g., HEK293) on a 10 cm dish to reach 70-80% confluency.[9]
-
Prepare Labeling Medium: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Just before use, dilute the stock into pre-warmed culture medium to the desired final concentration (e.g., 100 µM).[5]
-
Labeling: Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for synthesis analysis) under standard culture conditions.[9]
-
Harvesting: After incubation, place the dish on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
RNA Extraction: Lyse the cells directly on the plate using a TRIzol-based reagent and proceed with total RNA extraction according to the manufacturer's protocol.[11]
5.2 Protocol 2: Thiol-Specific Biotinylation and Isolation of Labeled RNA This protocol allows for the specific capture of RNA that has incorporated a 4-thiouridine analogue.
-
RNA Quantification: Resuspend the extracted total RNA in RNase-free water and determine its concentration and purity.
-
Biotinylation Reaction: In a typical reaction, combine 50-100 µg of total RNA with a thiol-reactive biotin derivative, such as Biotin-HPDP. The reaction is performed in a suitable buffer (e.g., 100 mM Tris, 10 mM EDTA, pH 7.4) for 1.5-2 hours at room temperature with rotation.[10][9]
-
Purification: Remove unreacted Biotin-HPDP by performing a chloroform/isoamyl alcohol extraction, often using phase-lock gel tubes to improve recovery. Precipitate the biotinylated RNA with isopropanol.[10][9]
-
Affinity Capture: Resuspend the purified RNA and incubate it with streptavidin-coated magnetic beads for 1 hour to allow the biotinylated RNA to bind.
-
Washing: Wash the beads multiple times with high-salt buffers to remove non-specifically bound, unlabeled RNA.
-
Elution: Elute the captured, newly transcribed RNA from the beads by adding a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, which cleaves the disulfide bond in the Biotin-HPDP linker.[5] The eluted RNA is now ready for downstream analysis like qRT-PCR or sequencing.
Conclusion and Future Directions
The cellular uptake and metabolism of this compound are fundamentally governed by the pathways established for 4-thiouridine. It enters cells via nucleoside transporters and is converted to its active triphosphate form by the nucleotide salvage pathway before incorporation into RNA. While the 5-ethyl modification is expected to be tolerated by this machinery, its presence may influence the efficiency of transport, enzymatic conversion rates, and downstream biological effects. High concentrations may also induce a nucleolar stress response, a factor that must be considered during experimental design. Future research should focus on directly quantifying the uptake kinetics and phosphorylation efficiency of this compound and characterizing any unique biological consequences of its incorporation into cellular RNA.
References
- 1. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
An In-depth Technical Guide to 4-Thiouridine (4sU) as a Uridine Analog for Nascent RNA Labeling
Introduction
The study of gene expression dynamics is fundamental to understanding cellular processes in both health and disease. While standard RNA sequencing (RNA-seq) provides a static snapshot of the transcriptome, it fails to capture the intricate kinetics of RNA synthesis, processing, and degradation.[1][2][3][4][5] Metabolic labeling of nascent RNA with nucleoside analogs has emerged as a powerful strategy to overcome this limitation, enabling a temporal dimension to be added to transcriptomic analyses.[6][7][8]
4-Thiouridine (4sU) is a naturally occurring, modified uridine analog that has become a cornerstone for studying nascent RNA.[9] When introduced to cells, 4sU is readily taken up and incorporated into newly transcribed RNA in place of uridine by RNA polymerases.[10][11] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. This subtle modification introduces a reactive thiol group, which serves as a chemical handle for the selective purification or modification of newly synthesized RNA, without significantly perturbing cellular processes at appropriate concentrations.[12]
This technical guide provides a comprehensive overview of the use of 4sU for nascent RNA labeling, intended for researchers, scientists, and drug development professionals. It covers the core principles, detailed experimental protocols, data presentation, and visualization of key workflows.
Core Principle and Mechanism of Action
The utility of 4sU as a tool for nascent RNA analysis hinges on its metabolic incorporation and subsequent chemical reactivity.
2.1 Cellular Uptake and Incorporation:
-
Uptake: 4sU is transported into the cell via nucleoside transporters.[8]
-
Phosphorylation: Once inside the cell, 4sU is phosphorylated by cellular kinases to its triphosphate form, 4-thiouridine triphosphate (4sUTP).
-
Incorporation: RNA polymerases recognize 4sUTP as an analog of UTP and incorporate it into elongating RNA chains during transcription.
2.2 Selective Chemical Modification:
The thiol group in the incorporated 4sU is the key to its utility. It allows for two primary downstream applications:
-
Biotinylation and Affinity Purification: The thiol group can be specifically reacted with thiol-reactive biotin reagents, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). This covalently attaches a biotin molecule to the 4sU-labeled RNA, enabling its selective capture and enrichment using streptavidin-coated beads. This approach is fundamental to techniques like 4sU-seq.
-
Chemical Conversion for Sequencing: The thiol group can be chemically modified to induce specific base changes during reverse transcription. This is the basis for powerful techniques like SLAM-seq and TimeLapse-seq, which avoid the need for biochemical enrichment.
-
SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA): In SLAM-seq, the sulfur atom in 4sU is alkylated with iodoacetamide (IAA).[5][6][13] This modification causes the reverse transcriptase to misinterpret the modified 4sU as a cytidine (C) instead of a uridine (U), leading to a T-to-C transition in the resulting cDNA.[6][13]
-
TimeLapse-seq: This method employs an oxidative-nucleophilic-aromatic substitution reaction to convert 4-thiouridine into a cytidine analog.[1][2][3] This chemical recoding also results in a U-to-C mutation during sequencing.[1][2][3]
-
By sequencing the total RNA and identifying the T-to-C conversions, researchers can distinguish newly synthesized transcripts from the pre-existing RNA pool.[10][14]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 4sU. It is crucial to optimize these protocols for specific cell types and experimental goals.
3.1 Metabolic Labeling of Nascent RNA with 4sU
This protocol describes the fundamental step of introducing 4sU to cultured cells.
-
Materials:
-
4-Thiouridine (4sU) powder
-
Sterile, RNase-free water or DMSO for stock solution preparation
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
-
Procedure:
-
Prepare 4sU Stock Solution: Dissolve 4sU in sterile, RNase-free water or DMSO to a stock concentration (e.g., 50 mM). Store in small aliquots at -20°C and protect from light. Thaw only once before use.[11]
-
Cell Seeding: Seed cells at a density that allows for logarithmic growth throughout the experiment.
-
Labeling:
-
For pulse-labeling experiments to measure RNA synthesis rates, add 4sU to the cell culture medium to a final concentration. The optimal concentration and labeling time are critical and must be determined empirically for each cell type to balance labeling efficiency with potential cytotoxicity.[12][15] (See Table 1 for general guidelines).
-
For pulse-chase experiments to measure RNA decay rates, label the cells with 4sU for a defined period (the "pulse"), then replace the 4sU-containing medium with fresh medium containing a high concentration of unlabeled uridine (the "chase"). Collect cells at various time points during the chase.
-
-
Cell Lysis: After the desired labeling time, aspirate the medium and lyse the cells directly on the plate using a lysis buffer suitable for RNA extraction (e.g., TRIzol).[11]
-
Table 1: Recommended 4sU Concentrations and Labeling Durations
| Labeling Duration | Recommended 4sU Concentration (µM) | Primary Application |
| < 15 min | 500 - 1000 | Measuring rapid changes in transcription |
| 15 - 60 min | 200 - 500 | Measuring RNA synthesis rates |
| 1 - 4 hours | 100 - 200 | Measuring RNA processing and short-term decay |
| > 4 hours | 50 - 100 | Measuring long-term RNA decay (pulse-chase) |
Note: These are starting recommendations and should be optimized. High concentrations of 4sU (>50 µM) and prolonged exposure can lead to cytotoxicity and inhibition of rRNA synthesis.[12][15]
3.2 Total RNA Extraction
A standard protocol for isolating total RNA from labeled cells.
-
Materials:
-
TRIzol or similar lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
-
Procedure:
-
Add chloroform to the TRIzol lysate (0.2 mL of chloroform per 1 mL of TRIzol).
-
Shake vigorously and incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding isopropanol (0.5 mL per 1 mL of TRIzol used initially).
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet.
-
Resuspend the RNA in RNase-free water.
-
3.3 SLAM-seq Protocol: Alkylation of 4sU-labeled RNA
This protocol describes the chemical modification of 4sU in total RNA for SLAM-seq.
-
Materials:
-
Purified total RNA containing 4sU
-
Iodoacetamide (IAA) solution
-
Reaction buffer (e.g., sodium phosphate buffer, pH 8.0)
-
-
Procedure:
-
In a final reaction volume, mix the total RNA with the reaction buffer and IAA solution.
-
Incubate the reaction in the dark at the optimized temperature and time (e.g., 50°C for 15 minutes).
-
Quench the reaction and purify the alkylated RNA using a suitable RNA cleanup kit or ethanol precipitation.
-
The resulting RNA is now ready for library preparation and sequencing.
-
3.4 TimeLapse-seq Protocol: Chemical Conversion of 4sU
This protocol outlines the chemical conversion of 4sU for TimeLapse-seq.
-
Materials:
-
Purified total RNA containing 4sU
-
Oxidant (e.g., osmium tetroxide)
-
Amine (e.g., ammonium chloride)
-
-
Procedure:
-
Treat the 4sU-labeled RNA with the oxidant and amine under optimized conditions.
-
Purify the chemically converted RNA.
-
The RNA is then used for downstream applications like RNA sequencing.
-
Data Presentation and Quantitative Analysis
A key aspect of nascent RNA labeling experiments is the quantitative analysis of the resulting data.
Table 2: Comparison of Uridine Analogs for Nascent RNA Labeling
| Analog | Principle of Detection | Advantages | Disadvantages |
| 4-Thiouridine (4sU) | Thiol-specific chemistry (biotinylation or chemical conversion) | Versatile for both enrichment and sequencing-based detection; relatively low cytotoxicity at optimal concentrations. | Can inhibit rRNA synthesis at high concentrations; potential for minor effects on splicing.[12][15] |
| 5-Ethynyluridine (EU) | Click chemistry | Highly specific and efficient reaction for visualization and enrichment. | Can be incorporated into DNA in some organisms; may perturb nuclear RNA metabolism.[16][17] |
| 5-Bromouridine (BrU) | Immunoprecipitation with anti-BrdU antibodies | Well-established for techniques like BRIC-seq. | Requires antibody-based enrichment which can have specificity issues; potential for lower cell permeability.[9] |
Table 3: Key Quantitative Parameters in Nascent RNA-Seq
| Parameter | Description | Method of Calculation |
| RNA Synthesis Rate | The rate at which a specific RNA is transcribed. | Determined from the amount of labeled RNA after a short pulse of 4sU. |
| RNA Degradation Rate (Half-life) | The rate at which a specific RNA is degraded. | Calculated from the decay of labeled RNA over time during a pulse-chase experiment. |
| T-to-C Conversion Rate (for SLAM-seq/TimeLapse-seq) | The percentage of thymines that are read as cytosines in sequencing reads from 4sU-labeled transcripts. | Calculated by dividing the number of C calls at T positions in the reference genome by the total number of reads covering those positions. |
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways are crucial for understanding the complex processes involved in nascent RNA analysis.
Caption: Experimental workflow for nascent RNA analysis using 4sU.
References
- 1. TimeLapse-seq: Adding a temporal dimension to RNA sequencing through nucleoside recoding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. TimeLapse-seq: adding a temporal dimension to RNA sequencing through nucleoside recoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mbb.yale.edu [mbb.yale.edu]
- 5. rna-seqblog.com [rna-seqblog.com]
- 6. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. escholarship.org [escholarship.org]
- 12. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 13. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lexogen.com [lexogen.com]
- 15. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
A Technical Guide to the Photoreactive Properties of 5-Ethyl-4-thiouridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the photoreactive properties of 5-Ethyl-4-thiouridine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected characteristics and applications by drawing parallels with the well-documented properties of its parent compound, 4-thiouridine, and other 5-substituted analogs. All data and protocols presented herein are derived from studies on these closely related molecules and should be considered as a strong inferential basis for the study of this compound.
Introduction
This compound is a synthetic derivative of the naturally occurring nucleoside uridine. It belongs to the class of 4-thionucleosides, which are characterized by the substitution of the oxygen atom at the C4 position of the pyrimidine ring with a sulfur atom. This modification imparts unique photoreactive properties to the molecule, making it a valuable tool in various biochemical and therapeutic applications. The ethyl group at the C5 position is expected to further modulate these properties, including its lipophilicity and specific interactions with biomolecules.
The thionyl group in 4-thiouridine and its derivatives allows for the absorption of long-wavelength ultraviolet (UVA) light, a property not efficiently exhibited by canonical nucleosides.[1] Upon excitation, these molecules can form covalent crosslinks with nearby amino acids or nucleic acids, making them powerful probes for studying RNA-protein interactions and RNA structure.[2][3] Furthermore, 4'-thionucleoside analogs have shown promise as antiviral and antitumor agents.[4][5] This guide will delve into the synthesis, photoreactive properties, and experimental applications of this compound, with a comparative analysis of its better-studied analogs.
Synthesis of 5-Substituted-4-Thiouridines
The synthesis of 5-substituted-4-thiouridines generally involves a multi-step process starting from uridine or a related precursor. A common strategy is the thionation of a 5-substituted uridine derivative.
A general synthetic route involves:
-
Protection of the hydroxyl groups of the ribose sugar in the starting uridine derivative.
-
Introduction of the ethyl group at the C5 position of the uracil ring, if not already present in the starting material.
-
Thionation of the C4 carbonyl group to a thiocarbonyl group, often using a reagent like Lawesson's reagent.[6][7]
-
Deprotection of the hydroxyl groups to yield the final this compound.
Alternatively, enzymatic synthesis can be employed, offering high specificity and milder reaction conditions. For instance, 2'-deoxy-4'-thiouridine can be used as a substrate for trans-N-deoxyribosylase to generate various 2'-deoxy-4'-thio purine nucleosides.[8][9] A similar enzymatic approach could potentially be adapted for the synthesis of this compound.
Caption: Generalized synthesis workflow for this compound.
Photoreactive Properties
The key feature of 4-thiouridine and its derivatives is their ability to be excited by UVA light (typically around 330-360 nm), a wavelength that is less damaging to biological systems compared to the UVC light (around 254 nm) required to excite canonical nucleosides.[2][10]
UV-Vis Absorption
The introduction of a sulfur atom at the C4 position shifts the UV absorption maximum to longer wavelengths.[1] While the specific absorption maximum for this compound is not documented in the available literature, we can infer its properties from related compounds.
| Compound | λmax (nm) | Solvent |
| 4-Thio-2'-deoxyuridine | ~330-340 | H₂O / CH₃CN |
| 5-Fluoro-4-thiouridine | Not specified, but photoreactive at 366 nm | Acetonitrile |
| 5-Chloro-4-thiouridine | Not specified, but photoreactive at 366 nm | Acetonitrile |
| 5-Bromo-2'-deoxyuridine | >304 | Not specified |
| 5-Iodo-2'-deoxyuridine | >304 | Not specified |
Table 1: UV Absorption Properties of 4-Thiouridine and its Analogs. Data compiled from multiple sources.[1][2][11]
It is expected that this compound will have a similar absorption profile to 4-thio-2'-deoxyuridine, with a λmax in the UVA range.
Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. For 4-thiouridine derivatives, the formation quantum yield of the excited triplet state is a critical parameter for photocrosslinking applications.
| Compound | Parameter | Value | Solvent |
| 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine | Triplet formation quantum yield (ΦT) | 0.79 ± 0.01 | Acetonitrile |
| 2',3',5'-tri-O-acetyl-5-fluoro-4-thiouridine | Singlet oxygen quantum yield (ΦΔ) | 0.61 ± 0.02 | Acetonitrile (O₂ saturated) |
Table 2: Photochemical Quantum Yields of a 5-Substituted-4-thiouridine Analog.[12][13]
The high triplet formation quantum yield of the 5-fluoro analog suggests that 5-substituted-4-thiouridines are highly efficient photosensitizers, a property that is likely shared by this compound.
Experimental Protocols
The unique photoreactive properties of 4-thiouridine analogs make them invaluable tools for a variety of experimental techniques, most notably for identifying RNA-protein interactions.
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
PAR-CLIP is a widely used method to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[10][14][15][16] The protocol involves metabolically labeling cellular RNA with a photoreactive nucleoside analog like 4-thiouridine.
Detailed Methodology:
-
Metabolic Labeling: Cells are cultured in a medium supplemented with 4-thiouridine (typically 50-100 µM for cell lines like HEK293) for a defined period (e.g., 16 hours) to allow for its incorporation into newly transcribed RNA.[10][17]
-
UV Crosslinking: The cells are irradiated with UVA light (365 nm) to induce covalent crosslinks between the incorporated 4-thiouridine and interacting RBPs.[16]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the RBP of interest, along with its crosslinked RNA fragments, is immunoprecipitated using a specific antibody.
-
RNA Fragmentation and Radiolabeling: The RNA is partially digested with RNase to trim non-protected regions, and the 5' ends of the remaining RNA fragments are radiolabeled.
-
Protein Digestion and RNA Isolation: The RBP is digested with proteinase K, and the crosslinked RNA fragments are isolated.
-
Library Preparation and Sequencing: The isolated RNA fragments are converted to a cDNA library and sequenced using high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and the binding sites of the RBP are identified by looking for characteristic T-to-C mutations, which occur at the site of 4-thiouridine crosslinking.[15]
Caption: A schematic overview of the PAR-CLIP experimental workflow.
Applications in Drug Development
Thionucleosides, including derivatives of 4-thiouridine, have garnered significant interest in drug development due to their potential as antiviral and anticancer agents.[4][5] The substitution at the 4'-position of the ribose ring, in particular, has been shown to confer resistance to degradation by nucleoside phosphorylases, enhancing their bioavailability and therapeutic potential.[4]
While the specific therapeutic applications of this compound are not well-documented, its deoxy-derivative, 2'-deoxy-5-ethyl-beta-4'-thiouridine, has demonstrated potent antiviral activity against murine gammaherpesvirus. This suggests that this compound and its derivatives could be promising candidates for further investigation as therapeutic agents.
Conclusion
This compound, as a member of the 5-substituted-4-thiouridine family, is poised to be a valuable molecule for both basic research and drug development. Based on the properties of its analogs, it is expected to be a highly efficient photoreactive compound with a UV absorption maximum in the UVA range, making it suitable for photocrosslinking studies with minimal damage to biological systems. Its potential applications in techniques like PAR-CLIP can provide deep insights into the dynamics of RNA-protein interactions. Furthermore, the known antiviral activity of a closely related derivative underscores the potential of this compound as a lead compound for the development of novel therapeutics. Further experimental characterization of this specific compound is warranted to fully elucidate its photoreactive and biological properties.
References
- 1. NMR and UV Studies of 4-Thio-2′-deoxyuridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Thiouridine photosensitized RNA-protein crosslinking in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in 4'-thionucleosides as potential antiviral and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4'-Thionucleosides as Antitumor and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Excited state properties of 5-fluoro-4-thiouridine derivative† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rochester.alma.exlibrisgroup.com [rochester.alma.exlibrisgroup.com]
- 14. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins [jove.com]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Thiolated Uridine Analogs
This technical guide provides a comprehensive overview of the discovery, synthesis, and development of thiolated uridine analogs. These modified nucleosides, where an oxygen atom in the uracil base is replaced by sulfur, have garnered significant interest due to their diverse biological activities and applications in therapeutics and molecular biology research. This document details their synthesis, mechanisms of action, and key experimental protocols, presenting quantitative data in a structured format and illustrating complex pathways and workflows through diagrams.
Introduction to Thiolated Uridine Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer therapies.[1][2] Modifications to the canonical nucleoside structure, such as those on the ribose sugar or the nucleobase, can confer potent and selective biological activity.[3] Thiolated uridine analogs, specifically those modified at the C2 or C4 position of the pyrimidine ring (2-thiouridine and 4-thiouridine), are a prominent class of such molecules.
The replacement of an oxygen atom with sulfur alters the molecule's electronic properties, size, and hydrogen bonding capacity. This can have profound effects on its biological activity, including its recognition by cellular and viral enzymes, its incorporation into nucleic acids, and its influence on RNA structure and stability.[4][5] 2-thiouridine (s²U) is a naturally occurring modification found in tRNA, where it plays a critical role in the efficiency and fidelity of codon translation by rigidifying the sugar conformation.[3][5] Synthetic thiolated analogs, such as 4-thiouridine (4sU), have become invaluable tools for studying RNA dynamics and have shown promise as therapeutic agents.[6][7]
Synthesis of Thiolated Uridine Analogs
The chemical synthesis of thiolated uridine analogs is a critical step in their development for both research and therapeutic purposes. Robust synthetic routes have been established to produce these compounds and their prodrug forms, which are designed to improve cellular uptake and metabolic activation.
General Synthesis of 4-Thiouridine (4sU)
A common method for synthesizing 4-thiouridine starts from the readily available nucleoside, uridine. A typical multi-step process involves:
-
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected, often through acetylation.
-
Thionation: The key step involves the conversion of the 4-oxo group of the uracil ring into a 4-thio group. This is commonly achieved using Lawesson's reagent.
-
Deprotection: The protecting groups on the ribose are removed to yield the final 4sU nucleoside.[6]
Synthesis of 2-Thiouridine (s²U)
The synthesis of 2-thiouridine can be accomplished by coupling a bis-silylated 2-thiouracil with a protected ribofuranose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection.[5]
Prodrug Strategies
To overcome the often rate-limiting first phosphorylation step and to improve membrane permeability, 5'-O-monophosphate prodrugs of thiolated uridines have been developed.[6][8] These strategies involve masking the negatively charged phosphate group with biolabile protecting groups. Examples of these promoieties include:
-
4-acetyloxybenzyl (AB)
-
S-pivaloyl-2-thioethyl (tBuSATE)
-
cycloSaligenyl (cycloSal)
-
ProTide (phosphoramidates)[6]
These prodrugs can permeate cellular membranes and are intracellularly converted to the active 5'-monophosphate, bypassing the need for the initial, often inefficient, phosphorylation by cellular kinases.[6]
Caption: General synthetic workflow for 4-thiouridine and its prodrugs.
Mechanism of Action and Therapeutic Applications
Thiolated uridine analogs exhibit a range of biological activities, primarily as antiviral and anticancer agents. Their mechanism often involves targeting nucleic acid metabolism and function.
Antiviral Activity
Many thiolated uridine analogs function as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme for the replication of RNA viruses.[9][10] After entering the cell, the nucleoside analog is phosphorylated to its active triphosphate form. This triphosphate metabolite then acts as a substrate for the viral RdRp, competing with the natural uridine triphosphate (UTP).
Once incorporated into the growing viral RNA chain, the analog can terminate chain synthesis or introduce mutations, leading to a non-viable viral genome.[1][9]
-
2-Thiouridine (s²U): Has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses, including Dengue virus (DENV) and SARS-CoV-2.[9][10] It inhibits viral RNA synthesis catalyzed by RdRp.[10]
-
4'-Thiouridine: Identified as a potent agent against SARS-CoV-2, its triphosphate metabolite inhibits both the RdRp and NiRAN domain functions of the viral nsp12 protein, terminating RNA synthesis.[11]
-
4'-Thiothymidine and 2'-Deoxy-4'-thiouridine: These analogs have shown activity against herpes simplex virus 1, human cytomegalovirus, and orthopoxviruses.[12][13]
Caption: Mechanism of action for antiviral thiolated uridine analogs.
Anticancer Activity
The anticancer mechanisms of thiolated uridine analogs rely on their ability to disrupt DNA and RNA synthesis and function in rapidly proliferating cancer cells.[2][14] Similar to their antiviral action, these analogs are converted to their triphosphate forms intracellularly. They can then be incorporated into DNA or RNA by cellular polymerases.[15] This incorporation can lead to:
-
Inhibition of DNA Synthesis: The analog can act as a chain terminator, halting DNA replication.[14]
-
Induction of Apoptosis: The presence of the fraudulent base in the DNA can trigger cellular damage responses, leading to programmed cell death.[14]
-
Disruption of RNA Function: Incorporation into RNA can affect its processing, stability, and translation.
For example, 2'-deoxy-4'-thiouridine and 4'-thiothymidine have demonstrated cytotoxicity against various cancer cell lines, including L1210 (leukemia), H-Ep-2 (carcinoma), and CCRF-CEM (leukemia).[12]
Application in Metabolic RNA Labeling
4-Thiouridine (4sU) is widely used as a tool for metabolic labeling of newly transcribed RNA.[6][7] Because it is readily taken up by cells and incorporated into nascent RNA in place of uridine, it serves as a chemical tag.[6][7] This allows for the specific isolation and analysis of newly synthesized RNA.
Techniques like TUC-seq, SLAM-seq, and TimeLapse-seq utilize this principle. After labeling, the thio-group in the incorporated 4sU is chemically modified. This modification causes the reverse transcriptase to read the modified 4sU as a cytidine instead of a uridine during cDNA synthesis for sequencing. This U-to-C conversion allows for the precise identification of newly transcribed RNA at single-nucleotide resolution.[7][16]
Caption: Experimental workflow for metabolic RNA labeling using 4sU.
Quantitative Data Summary
The biological activity of various thiolated uridine analogs has been quantified in numerous studies. The table below summarizes key findings for selected compounds.
| Compound Name | Target | Assay Type | EC₅₀ / IC₅₀ / CC₅₀ | Reference |
| 4'-Thiouridine | SARS-CoV-2 (Vero cells) | Antiviral Assay | EC₅₀: 1.71 µM | [11] |
| Vero cells | Cytotoxicity Assay | CC₅₀: > 100 µM | [11] | |
| 2'-C-methyl-4'-thiouridine prodrug | Hepatitis C Virus (HCV) | Antiviral Assay | EC₅₀: 2.10 µM | [3] |
| Cytotoxicity Assay | CC₅₀: > 100 µM | [3] | ||
| 4'-thio analog of Sofosbuvir | Hepatitis C Virus (HCV) | Antiviral Assay | EC₅₀: 2.99 µM | [3] |
| Cytotoxicity Assay | CC₅₀: > 100 µM | [3] | ||
| 2'-Deoxy-4'-thiocytidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |
| 2'-Deoxy-4'-thiouridine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |
| 4'-Thiothymidine | L1210, H-Ep-2, CCRF-CEM | Cytotoxicity Assay | Active (quantitative data not specified) | [12] |
| Herpes Simplex 1, HCMV | Antiviral Assay | Active (quantitative data not specified) | [12] |
EC₅₀ (Half-maximal effective concentration), IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration)
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of 4sU and its application in metabolic labeling, reflecting common laboratory practices.
Protocol: Synthesis of 4-Thiouridine (4sU) from Uridine
This protocol is based on established chemical synthesis routes.[6]
Materials: Uridine, Acetic Anhydride, Pyridine, Lawesson's Reagent, Dioxane, Ammonia in Methanol, Silica Gel.
Step 1: Acetylation of Uridine (Protection)
-
Suspend uridine in pyridine.
-
Add acetic anhydride dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol and evaporate the solvents under reduced pressure.
-
Purify the resulting acetylated uridine (compound 1) by silica gel chromatography.
Step 2: Thionation of Protected Uridine
-
Dissolve the acetylated uridine in anhydrous dioxane.
-
Add Lawesson's reagent to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture and evaporate the solvent.
-
Purify the crude product (compound 2) via silica gel chromatography to obtain the protected 4-thiouridine.
Step 3: Deacetylation to Yield 4sU
-
Dissolve the purified protected 4-thiouridine in a solution of ammonia in methanol (e.g., 7N).
-
Stir the solution at room temperature until deacetylation is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure.
-
Purify the final product, 4-thiouridine (4sU), by recrystallization or chromatography to yield a yellow solid.
Protocol: Metabolic Labeling of Nascent RNA with 4sU
This protocol describes a general procedure for labeling cellular RNA for subsequent analysis by sequencing.
Materials: Cell culture medium, 4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO), appropriate cell line (e.g., HEK293T), RNA extraction kit, reagents for chemical conversion.
Step 1: Cell Culture and Labeling
-
Culture cells to the desired confluency (typically 70-80%).
-
Add 4sU to the cell culture medium to a final concentration of 100-200 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours). The duration depends on the specific RNA species and turnover rates being investigated.
Step 2: RNA Isolation
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
Step 3: Chemical Conversion of 4sU
-
The specific chemical treatment depends on the chosen sequencing method.
-
Follow the specific protocol for the chosen method, which includes defined concentrations, incubation times, and temperatures.
-
After the reaction, purify the RNA to remove residual chemicals, typically using an RNA cleanup kit or ethanol precipitation.
Step 4: Library Preparation and Sequencing
-
Use the chemically converted RNA as input for a standard RNA-seq library preparation protocol.
-
During the reverse transcription step, the modified 4sU will be read as a 'C'.
-
Sequence the resulting cDNA library on a high-throughput sequencing platform.
-
Analyze the sequencing data using a bioinformatics pipeline that is capable of identifying T>C conversions to map newly synthesized transcripts.
Conclusion and Future Perspectives
Thiolated uridine analogs represent a versatile and powerful class of modified nucleosides. Their development has led to potent antiviral and anticancer drug candidates and has revolutionized the study of RNA biology through metabolic labeling techniques. The substitution of oxygen with sulfur provides a subtle yet impactful modification that alters the physicochemical properties of uridine, enabling it to function as a therapeutic agent or a research tool.
Future research will likely focus on the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. The design of next-generation prodrugs will be crucial for enhancing oral bioavailability and targeted delivery. Furthermore, the application of thiolated nucleosides in RNA-based therapeutics and diagnostics is a rapidly growing area with immense potential. As our understanding of the complex roles of RNA in health and disease expands, so too will the applications for these remarkable molecules.
References
- 1. New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 3. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A flexible and scalable synthesis of 4′-thionucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
- 7. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 4'-Thiouridine as an Orally Available Antiviral Agent Targeting Both RdRp and NiRAN Functions of SARS-CoV-2 Nsp12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of 2'-deoxy-4'-thio pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiviral Activity of 4′-thioIDU and Thymidine Analogs against Orthopoxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ump.edu.pl [ump.edu.pl]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Application of 4-Thiouridine in Gene Transcription Analysis
Disclaimer: This technical guide focuses on 4-thiouridine (4sU), a widely researched uridine analog for studying gene transcription. The requested topic, 5-Ethyl-4-thiouridine, lacks sufficient scientific literature to compile a detailed guide. It is highly probable that the intended subject of inquiry was 4-thiouridine, given its extensive use in the field for nascent RNA labeling.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-thiouridine's application in monitoring gene transcription, its potential effects, and detailed experimental protocols.
Core Principles of 4-Thiouridine in Transcription Analysis
4-thiouridine (4sU) is a photoreactive analog of the nucleoside uridine. When introduced to cell culture, it is readily taken up by cells and integrated into the endogenous nucleotide salvage pathway.[1][2][3][4] Cellular enzymes phosphorylate 4sU to its triphosphate form (4sUTP), which is then incorporated into newly synthesized (nascent) RNA transcripts by RNA polymerases in place of uridine.[1][2][3]
The key feature of 4sU is the substitution of the oxygen atom at the 4th position of the pyrimidine ring with a sulfur atom. This thio-group allows for the selective chemical modification and subsequent enrichment of the nascent RNA population, distinguishing it from pre-existing RNA. This methodology, often referred to as 4sU-tagging, enables the study of RNA dynamics, including transcription rates, RNA processing, and degradation kinetics, with high temporal resolution.[1][2][5]
Data Presentation: Quantitative Effects of 4sU on Transcription and RNA Metabolism
The use of 4sU is considered minimally perturbing at appropriate concentrations and labeling times. However, it is not completely inert, and its effects on cellular processes should be considered when designing experiments.
Table 1: Recommended 4sU Labeling Concentrations
To minimize off-target effects, the concentration of 4sU should be adjusted based on the duration of the metabolic labeling.
| Duration of Labeling (minutes) | Recommended 4sU Concentration (μM) | Reference |
| < 10 | 500 - 1,000+ | [1] |
| 15 - 30 | 500 - 1,000 | [1] |
| 60 | 200 - 500 | [1] |
| 120 | 100 - 200 | [1] |
Table 2: 4sU Incorporation and Yield
The rate of 4sU incorporation and the yield of labeled RNA can vary depending on the cell type, 4sU concentration, and labeling time.
| Parameter | Observed Value | Experimental Conditions | Reference |
| Incorporation Rate | ~1 in every 50-100 nucleotides | 200 μM 4sU for 1 hour in fibroblasts | [2] |
| Median Incorporation Rate | 0.5% to 2.3% | 500 μM for 2hr or 100 μM for 24hr in mammalian cells | [6][7] |
| Median T>C Conversion Rate | 2.3% to 2.7% | 200 μM 4sU in SLAMseq | [8] |
| Labeled RNA Fraction | ~1.5% of input biotinylated RNA | 200 μM 4sU for 15 min in mESCs | [5] |
| Labeled RNA Fraction | 3% to 6% of total RNA | 1 hour of labeling | [9] |
Table 3: Effects of 4sU on RNA Processing and Stability
High levels of 4sU incorporation can influence pre-mRNA splicing and RNA stability. These effects are more pronounced for introns with weaker splice sites.
| Process | Effect | Experimental Conditions | Reference |
| In Vitro Splicing Efficiency | Up to 3-fold reduction | High levels of 4sU incorporation (30-100%) | [7] |
| In Vitro Transcription | Increased abortive transcripts | High levels of 4sU incorporation (100%) | [6][7] |
| In Vitro RNA Stability | Increased stability | Fully 4sU-modified RNA vs. unmodified RNA | [6] |
| Endogenous Splicing | Minimal effect on efficient splicing events | 40 μM 4sU for 2hr and 24hr in HEK293 cells | [7][10] |
Table 4: 4sU-Induced Cellular Stress Responses
Elevated concentrations of 4sU can inhibit ribosomal RNA (rRNA) synthesis and trigger a nucleolar stress response.
| Cellular Process | Effect | Experimental Conditions | Reference |
| 47S rRNA Production | ~75% reduction | 100 μM 4sU in human U2OS cells | [11] |
| 47S rRNA Processing | ~60% reduction | 100 μM 4sU in human U2OS cells | [11] |
| Cellular Response | Nucleolar stress, p53 stabilization, proliferation inhibition | > 50 μM 4sU | [11][12] |
| Suitability for rRNA analysis | Suitable at low concentrations | ≤ 10 µM 4sU | [11][12] |
Experimental Protocols
This section provides a synthesized protocol for the metabolic labeling, isolation, and purification of nascent RNA using 4sU.
Metabolic Labeling of Nascent RNA
-
Cell Plating: Plate cells to reach 70-80% confluency at the time of labeling.[1][13]
-
Prepare 4sU Medium: Just before use, thaw a stock solution of 4sU (e.g., 50 mM in RNase-free water). Dilute the 4sU stock into pre-warmed cell culture medium to the desired final concentration (refer to Table 1). For a 10 cm dish, prepare at least 5 mL of medium.[1][13]
-
Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium.[13] Incubate the cells for the desired duration (e.g., 5 minutes to 2 hours) under standard culture conditions. Protect cells from bright light after adding 4sU to prevent potential crosslinking.
-
Cell Lysis: To end the labeling, aspirate the 4sU medium and lyse the cells directly on the plate by adding 1-3 mL of TRIzol reagent.[1][14] Pipette the lysate to homogenize and transfer it to a microcentrifuge tube. Samples can be processed immediately or stored at -80°C.[1][13]
Total RNA Extraction
-
Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol lysate.[14] Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000-20,000 x g for 15 minutes at 4°C.[1]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and 1/10 volume of 5 M NaCl.[1][14] Mix and incubate as required, then centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 20,000 x g for 10 minutes at 4°C.[1]
-
Resuspension: Carefully remove all residual ethanol and air-dry the pellet briefly. Resuspend the total RNA in RNase-free water. Quantify the RNA concentration and assess its quality.
Biotinylation of 4sU-Labeled RNA
-
Reaction Setup: In an RNase-free tube, combine 60-100 µg of total RNA with Biotin-HPDP (or a similar thiol-reactive biotinylation reagent) and a biotinylation buffer (e.g., 100 mM Tris pH 7.4, 10 mM EDTA).[1][11] A typical ratio is 2 µL of 1 mg/mL Biotin-HPDP per 1 µg of RNA.[1]
-
Incubation: Incubate the reaction for 1.5 to 2 hours at room temperature with rotation, protected from light.[1]
-
Removal of Unbound Biotin: Add an equal volume of chloroform (or phenol/chloroform pH 6.7) to the reaction mixture.[1] Vortex and centrifuge at full speed for 5 minutes to separate the phases.
-
RNA Recovery: Transfer the upper aqueous phase to a new tube. Precipitate the biotinylated RNA by adding salt (e.g., 1/10 volume 5 M NaCl) and an equal volume of isopropanol.[1] Wash the pellet with 75% ethanol as described previously. Resuspend the purified, biotinylated RNA in RNase-free water.
Purification of Biotinylated Nascent RNA
-
Bead Preparation: Use streptavidin-coated magnetic beads for affinity purification. Wash the required amount of beads with a high-salt wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween20).[13]
-
Binding: Denature the biotinylated RNA by heating at 65°C for 10 minutes, followed by immediate placement on ice for 5 minutes.[1][13] Add the denatured RNA to the washed streptavidin beads and incubate for 15-30 minutes at room temperature with rotation to allow binding.[1][14]
-
Washing: Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA). Wash the beads multiple times with pre-warmed (65°C) and then room temperature wash buffer to remove non-specifically bound RNA.[14]
-
Elution: To elute the nascent RNA, resuspend the beads in a buffer containing a reducing agent, such as 100 mM DTT (dithiothreitol).[14] This cleaves the disulfide bond between the biotin reagent and the 4sU-labeled RNA. Incubate for 5-10 minutes, then place on the magnetic stand and collect the supernatant containing the purified nascent RNA. A second elution can be performed to maximize yield.[14]
-
Final Cleanup: The eluted nascent RNA can be further purified and concentrated using a standard RNA cleanup kit (e.g., RNeasy MinElute) for downstream applications like qRT-PCR or RNA-sequencing.[14]
Mandatory Visualizations
Cellular Metabolism and Incorporation of 4-Thiouridine
Caption: Cellular uptake and metabolic pathway of 4-thiouridine (4sU) for incorporation into nascent RNA.
Experimental Workflow for Nascent RNA Analysis
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural and Functional Differences Between 5-Ethyl-4-thiouridine and 4-thiouridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the structural, physicochemical, and biological properties of 4-thiouridine and its derivative, 5-Ethyl-4-thiouridine. While 4-thiouridine is a well-characterized photoactivatable ribonucleoside analog extensively used in molecular biology, detailed experimental data on this compound is less prevalent in publicly accessible literature. This guide, therefore, combines established data for 4-thiouridine with inferred properties for this compound based on known structure-activity relationships of similar 5-substituted uridine analogs.
Core Structural Differences
The fundamental structural distinction between 4-thiouridine and this compound lies in the substitution at the C5 position of the pyrimidine ring. In 4-thiouridine, the C4 oxygen of the uracil base is replaced by a sulfur atom. This compound possesses this same thionation at the C4 position but is further modified with an ethyl group (-CH₂CH₃) at the C5 position. This seemingly minor addition has significant implications for the molecule's steric bulk, electronic properties, and potential biological interactions.
Chemical Structures:
-
4-thiouridine (s⁴U): A uridine analog where the oxygen atom at the C4 position is replaced by a sulfur atom.
-
This compound (E-s⁴U): A derivative of 4-thiouridine with an ethyl group attached to the C5 position of the uracil ring.
Physicochemical Properties
The addition of an ethyl group to the C5 position of the pyrimidine ring is expected to alter the physicochemical properties of this compound relative to 4-thiouridine.
| Property | 4-thiouridine | This compound (Inferred) | Reference |
| Molecular Formula | C₉H₁₂N₂O₅S | C₁₁H₁₆N₂O₅S | [1] |
| Molecular Weight | 260.27 g/mol | 288.32 g/mol | [1] |
| LogP (Octanol-water partition coefficient) | -1.4 | Expected to be slightly higher (less polar) than 4-thiouridine due to the hydrophobic ethyl group. | [1] |
| UV Absorption (λmax) | ~330-335 nm | Expected to have a similar λmax to 4-thiouridine, characteristic of the 4-thiouracil chromophore. | [2] |
| Solubility | Soluble in water and DMSO. | Expected to have slightly lower aqueous solubility and higher solubility in organic solvents compared to 4-thiouridine. | [3] |
Synthesis and Chemical Reactivity
The synthesis of both compounds typically starts from uridine or a related precursor. The key steps involve the introduction of the ethyl group at the C5 position (for this compound) and the thionation of the C4 carbonyl group.
Synthesis of 4-thiouridine
A common method for the synthesis of 4-thiouridine involves the direct thionation of a protected uridine derivative using a thionating agent like Lawesson's reagent.[4][5]
Proposed Synthesis of this compound
The synthesis of this compound would likely begin with the synthesis of 5-ethyluridine, which can then be thionated. The synthesis of a related compound, (E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine, has been reported to start from 5-ethyl-2'-deoxy-4'-thiouridine, suggesting the feasibility of this precursor.
Biological Activity and Applications
4-thiouridine
4-thiouridine is a widely used tool in molecular biology for studying RNA dynamics.[4][5] Its key application stems from its ability to be incorporated into newly synthesized RNA in place of uridine. Upon exposure to UV light of ~365 nm, the 4-thio group becomes highly reactive and can form covalent cross-links with adjacent molecules, particularly amino acid residues in RNA-binding proteins. This property is exploited in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP).[4][5]
This compound
While direct applications of this compound are not well-documented, the biological activity of the related compound, 2'-deoxy-5-ethyl-beta-4'-thiouridine, as a potent inhibitor of gammaherpesvirus replication suggests that 5-ethyl substitution on the 4-thiouridine scaffold can confer significant antiviral properties. The ethyl group at the C5 position may enhance binding to viral enzymes or interfere with viral nucleic acid synthesis.
Experimental Protocols
General Protocol for Synthesis of 4-thiouridine from Uridine
This protocol is a generalized procedure based on common laboratory practices.[4][5]
-
Protection of Uridine: Uridine is first protected, typically by acetylation of the hydroxyl groups on the ribose sugar, to prevent side reactions. This is often achieved by reacting uridine with acetic anhydride in pyridine.
-
Thionation: The protected uridine is then dissolved in an appropriate solvent (e.g., dioxane or toluene) and treated with a thionating agent, such as Lawesson's reagent. The reaction is typically heated to drive the conversion of the C4 carbonyl to a thiocarbonyl.
-
Deprotection: After the thionation is complete, the protecting groups are removed. For acetyl groups, this is commonly done by treatment with a base, such as ammonia in methanol.
-
Purification: The final product, 4-thiouridine, is purified using standard techniques like column chromatography or recrystallization.
Metabolic Labeling of RNA with 4-thiouridine
This is a general protocol for labeling newly transcribed RNA in cell culture.
-
Cell Culture: Grow cells to the desired confluency in standard culture medium.
-
Labeling: Replace the culture medium with fresh medium containing 4-thiouridine at a final concentration typically ranging from 50 to 200 µM. The optimal concentration and labeling time depend on the cell type and experimental goals.
-
Harvesting: After the desired labeling period, harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Downstream Applications: The 4-thiouridine-labeled RNA can then be used for various downstream applications, such as PAR-CLIP, RNA stability assays, or transcriptome-wide analysis of newly synthesized RNA.
Conclusion and Future Directions
4-thiouridine is an invaluable tool for studying RNA biology. The addition of an ethyl group at the C5 position, creating this compound, is predicted to alter its physicochemical and biological properties, potentially leading to new applications. The known antiviral activity of the deoxy version of this compound suggests that this compound could be a promising candidate for antiviral drug development. Further research is needed to fully characterize the synthesis, properties, and biological activities of this compound to unlock its full potential in research and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antiviral Activity of 5-Substituted Cytidine Analogues: Identification of a Potent Inhibitor of Viral RNA-Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Incorporation of Thiouridine Analogs for Nascent RNA Labeling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: While this guide focuses on the in vivo incorporation of nucleoside analogs for nascent RNA labeling, direct and extensive research specifically detailing the in vivo incorporation of 5-Ethyl-4-thiouridine (5-ETU) for this purpose is limited in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the principles and methodologies established for the closely related and widely utilized thiouridine analog, 4-thiouridine (4sU) , and the prominent ethynyl-uridine analog, 5-ethynyluridine (5-EU) . The experimental protocols and data presented herein are based on these analogs and serve as a robust foundation for researchers interested in the metabolic labeling of RNA in vivo.
Introduction to Metabolic Labeling of Nascent RNA
Metabolic labeling of newly transcribed RNA has emerged as a powerful tool to investigate the dynamics of gene expression, including transcription, RNA processing, and decay.[1] This technique involves the introduction of modified nucleoside analogs that are incorporated into elongating RNA chains by cellular RNA polymerases.[2] These analogs act as chemical handles, enabling the subsequent isolation and analysis of the nascent transcriptome.
The most common non-canonical nucleosides used for metabolic labeling of RNA are 4-thiouridine (4sU) and 5-ethynyluridine (5-EU).[3][4] 4sU, a naturally occurring uridine derivative, is readily taken up by cells, phosphorylated to its triphosphate form, and incorporated into newly transcribed RNA.[2] The thiol group on 4sU allows for specific biotinylation, facilitating the separation of newly transcribed RNA from pre-existing RNA.[2][5] 5-EU, another uridine analog, contains an ethynyl group that can be detected via a copper(I)-catalyzed cycloaddition reaction, commonly known as "click chemistry".[6]
Core Concepts: The Workflow of Thiouridine Analog Labeling
The fundamental workflow for metabolic labeling of nascent RNA using thiouridine analogs involves several key steps, from cellular uptake to downstream analysis.
Quantitative Data Presentation
The efficiency of metabolic labeling and its impact on cellular processes are critical considerations. The following tables summarize quantitative data for 4sU and 5-EU from various studies.
Table 1: In Vivo and In Vitro Labeling Parameters for 4-thiouridine (4sU)
| Parameter | Value | Cell Type / Organism | Reference |
| Concentration for mRNA labeling | 50 - 500 µM | Mammalian cells | [7] |
| Concentration for rRNA analysis | ≤ 10 µM | Human U2OS cells | [8] |
| Inhibition of rRNA synthesis | > 50 µM | Human U2OS cells | [8][9] |
| Labeling Time (Pulse) | 5 - 120 minutes | Mammalian cells | [2] |
| Incorporation Rate | 0.5% - 2.3% (of total uridine) | HEK293 cells | [7] |
| Toxicity | Can cause nucleolar stress at high concentrations | Human U2OS cells | [9] |
Table 2: In Vivo and In Vitro Labeling Parameters for 5-ethynyluridine (5-EU)
| Parameter | Value | Cell Type / Organism | Reference |
| Concentration | 0.1 - 1 mM | Cultured cells | [6] |
| Labeling Time (Pulse) | 30 - 60 minutes | Arabidopsis seedlings | |
| Incorporation Frequency | ~1 per 35 uridine residues | Total RNA in cultured cells | [6] |
| Potential for DNA incorporation | Observed in some marine invertebrates | Nematostella vectensis | |
| Toxicity | Can inhibit cell proliferation | HEK293T, A549 cells |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic RNA labeling experiments. The following are adapted protocols for 4sU labeling.
Metabolic Labeling of Nascent RNA with 4-thiouridine (4sU)
This protocol describes the labeling of nascent RNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
4-thiouridine (4sU) stock solution (50 mM in sterile RNase-free water)[5]
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Culture cells to 70-80% confluency in a 10 cm or 15 cm tissue culture plate.[5]
-
Prepare the 4sU-containing medium by adding the 4sU stock solution to the pre-warmed complete medium to the desired final concentration (e.g., 100 µM).
-
Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 30-60 minutes) at 37°C and 5% CO2.
-
After incubation, remove the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding 1 mL of TRIzol reagent per 10 cm plate and scraping the cells.
-
Proceed with total RNA isolation according to the TRIzol manufacturer's protocol.
Biotinylation of 4sU-labeled RNA
Materials:
-
Total RNA containing 4sU-labeled transcripts
-
EZ-Link Biotin-HPDP[5]
-
Dimethylformamide (DMF)
-
5M NaCl
-
RNase-free water
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Resuspend 60-100 µg of total RNA in RNase-free water.[5]
-
Prepare the biotinylation reaction by mixing the RNA solution with Biotin-HPDP (from a 1 mg/mL stock in DMF) to a final concentration of 0.5 mg/mL.
-
Add 5M NaCl to a final concentration of 2.5 mM.
-
Incubate the reaction for 1.5 hours at room temperature with gentle rotation.
-
Purify the biotinylated RNA by phenol:chloroform extraction followed by ethanol precipitation.
Affinity Purification of Biotinylated RNA
Materials:
-
Biotinylated RNA
-
Streptavidin-coated magnetic beads
-
Wash buffers (as recommended by the bead manufacturer)
-
Elution buffer (containing a reducing agent like DTT or β-mercaptoethanol)
Procedure:
-
Resuspend the streptavidin-coated magnetic beads in a suitable binding buffer.
-
Heat the biotinylated RNA to 65°C for 10 minutes and immediately place on ice for 5 minutes.[5]
-
Add the denatured RNA to the bead suspension and incubate for 30 minutes at room temperature with rotation to allow binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant (unlabeled RNA).
-
Wash the beads several times with stringent wash buffers to remove non-specifically bound RNA.
-
Elute the newly transcribed, 4sU-labeled RNA from the beads by incubating with an elution buffer containing a reducing agent, which cleaves the disulfide bond of the Biotin-HPDP linker.
-
Recover the eluted RNA by ethanol precipitation.
Signaling Pathways and Cellular Processes
The introduction of nucleoside analogs can potentially perturb cellular signaling pathways. While specific pathways directly modulated by 5-ETU are not well-documented, the incorporation of analogs like 4sU can induce cellular stress responses.
High concentrations of 4sU have been shown to inhibit the production and processing of ribosomal RNA (rRNA), leading to a nucleolar stress response.[8][9] This can result in the stabilization of the tumor suppressor protein p53 and an inhibition of cell proliferation.[9]
Conclusion and Future Directions
The metabolic labeling of nascent RNA using thiouridine analogs like 4sU and 5-EU has revolutionized the study of transcriptomics, providing unprecedented insights into the dynamic nature of gene expression. While the specific application of this compound for this purpose remains to be extensively documented, the principles and protocols established for related compounds offer a clear and robust framework for future investigations.
For researchers and drug development professionals, these techniques provide a powerful platform to:
-
Assess the on-target and off-target effects of therapeutic compounds on transcription dynamics.
-
Elucidate the mechanisms of action of drugs that modulate RNA metabolism.
-
Identify novel biomarkers based on changes in RNA synthesis and decay rates.
Future research will likely focus on the development of novel nucleoside analogs with improved incorporation efficiency and reduced cellular toxicity. Furthermore, the combination of metabolic labeling with single-cell sequencing technologies promises to unravel the heterogeneity of transcriptional responses in complex biological systems.
References
- 1. Non-radioactive In Vivo Labeling of RNA with 4-Thiouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Unveiling RNA Dynamics: Application Notes and Protocols for SLAM-seq using 4-Thiouridine
A Note on Terminology: This document provides detailed application notes and protocols for SLAM-seq (Thiol(SH)-linked Alkylation for the Metabolic sequencing of RNA) experiments. All information, protocols, and data presented herein pertain to the use of 4-Thiouridine (s⁴U) , the standard reagent for this technique. The term "5-Ethyl-4-thiouridine" as mentioned in the topic query is not a recognized reagent in the context of SLAM-seq based on current scientific literature. It is presumed to be a misnomer for 4-Thiouridine (s⁴U).
Introduction to SLAM-seq with 4-Thiouridine (s⁴U)
SLAM-seq is a powerful and widely adopted method for studying RNA transcription and degradation dynamics within living cells.[1][2] This technique relies on the metabolic labeling of newly synthesized RNA with the nucleoside analog 4-thiouridine (s⁴U).[3][4][5] Once incorporated into nascent RNA, the thiol group on the s⁴U can be chemically modified, typically through alkylation with iodoacetamide (IAA).[2][3][6] This modification causes the reverse transcriptase to misinterpret the modified s⁴U as a cytidine (C) during cDNA synthesis, resulting in a thymine-to-cytosine (T>C) conversion in the final sequencing data.[3][6] By identifying these T>C mutations, researchers can distinguish newly transcribed RNA from the pre-existing RNA pool, enabling the precise measurement of RNA synthesis and decay rates on a transcriptome-wide scale.[1][2]
This approach offers significant advantages over older methods that require the biochemical separation of labeled RNA, as it is less labor-intensive, requires less starting material, and provides a more direct and quantitative readout of RNA dynamics.[3]
Core Applications in Research and Drug Development
SLAM-seq has become an indispensable tool for a wide range of applications, including:
-
Measuring RNA Synthesis and Degradation Rates: Directly quantify the kinetics of RNA production and turnover for thousands of transcripts simultaneously.[7][8]
-
Dissecting Gene Regulatory Networks: Uncover the primary transcriptional targets of transcription factors, signaling pathways, and drug candidates by observing immediate changes in RNA synthesis.
-
Target Identification and Validation: Identify the direct molecular targets of small molecules or other therapeutic interventions by analyzing their impact on RNA dynamics.
-
Biomarker Discovery: Discover novel RNA-based biomarkers that reflect changes in cellular states or responses to treatment.
-
Understanding Mechanisms of Action: Elucidate how drugs and other perturbations affect cellular function by examining their influence on transcriptional and post-transcriptional regulation.
Experimental Workflow for SLAM-seq
The SLAM-seq workflow can be broadly divided into two main experimental designs: anabolic kinetics (pulse-labeling) to measure RNA synthesis and catabolic kinetics (pulse-chase) to measure RNA degradation.
Anabolic Kinetics (RNA Synthesis)
Caption: Workflow for measuring RNA synthesis rates using an anabolic SLAM-seq experiment.
Catabolic Kinetics (RNA Degradation)
Caption: Workflow for measuring RNA degradation rates using a catabolic SLAM-seq experiment.
Detailed Experimental Protocols
I. Cell Culture and s⁴U Labeling
Important Considerations Before Starting:
-
Cell Health: Ensure cells are healthy and in the exponential growth phase to ensure active transcription.
-
s⁴U Toxicity: Determine the optimal, non-toxic concentration of s⁴U for your specific cell line.[9] High concentrations of s⁴U can be cytotoxic and may affect rRNA synthesis.[10] A typical starting point for many cell lines is 100 µM.[2][9] A viability assay (e.g., CellTiter-Glo®) is recommended to assess toxicity.
-
Light Sensitivity: s⁴U is light-sensitive. Protect s⁴U stock solutions and s⁴U-containing media from light.[9]
Protocol for Anabolic Kinetics (Pulse-Labeling):
-
Seed cells to reach 50-80% confluency at the time of the experiment.[9]
-
Prepare fresh cell culture medium supplemented with the optimized concentration of s⁴U.
-
For each time point, remove the old medium and replace it with the s⁴U-containing medium to start the pulse.
-
Incubate the cells for the desired time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, aspirate the medium and immediately lyse the cells in the plate using a lysis buffer compatible with RNA extraction (e.g., TRIzol®).
-
Store the lysates at -80°C or proceed directly to RNA extraction.
Protocol for Catabolic Kinetics (Pulse-Chase):
-
Seed cells to reach 50-80% confluency at the start of the chase.
-
Incubate cells with s⁴U-containing medium for a prolonged period (e.g., 24 hours) to achieve steady-state labeling of most transcripts.[7]
-
To start the chase, remove the s⁴U-containing medium, wash the cells twice with pre-warmed PBS, and replace it with fresh, s⁴U-free medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to outcompete any remaining intracellular s⁴U.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours) by lysing them directly in the plate.
-
Store the lysates at -80°C or proceed with RNA extraction.
II. Total RNA Extraction and Alkylation
Materials:
-
TRIzol® or other phenol-based lysis reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
Iodoacetamide (IAA)
-
Sodium phosphate buffer (pH 8.0)
-
DMSO
Protocol:
-
Total RNA Extraction: Isolate total RNA from the cell lysates using a standard phenol-chloroform extraction method (e.g., with TRIzol®) followed by isopropanol precipitation. Ensure high-quality RNA with a RIN > 8.
-
Alkylation of s⁴U-containing RNA:
-
Resuspend the RNA pellet in RNase-free water.
-
Prepare a fresh solution of 100 mM iodoacetamide (IAA) in DMSO.
-
In a final reaction volume of 100 µL, combine:
-
Up to 10 µg of total RNA
-
10 µL of 500 mM Sodium Phosphate buffer (pH 8.0)
-
5 µL of 100 mM IAA solution
-
RNase-free water to 100 µL
-
-
Incubate the reaction at 50°C for 15 minutes in the dark.
-
Purify the alkylated RNA using an RNA cleanup kit or ethanol precipitation.
-
III. Library Preparation and Sequencing
-
Library Preparation: We recommend using a 3' mRNA-Seq library preparation kit, such as Lexogen's QuantSeq FWD, as it generates a single fragment per transcript, simplifying downstream analysis and improving the detection of T>C conversions within the 3' UTR.[11]
-
Sequencing: Sequence the libraries on an Illumina platform, aiming for a sequencing depth of 5-10 million reads per sample for standard gene expression analysis.[6] Deeper sequencing may be required for detecting lowly expressed transcripts or for very short pulse-labeling experiments.[9]
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical quantitative parameters observed in SLAM-seq experiments. These values can vary depending on the cell type, s⁴U concentration, and labeling time.
| Parameter | Typical Value/Range | Reference |
| s⁴U Concentration | 100 µM (for mESCs) | [2][9] |
| s⁴U Labeling Time (Anabolic) | 15 min - 4 hours | [12] |
| s⁴U Labeling Time (Catabolic) | 12 - 24 hours | [6] |
| Iodoacetamide (IAA) Concentration | 10 mM (in reaction) | [6] |
| T>C Conversion Rate (in labeled transcripts) | ~1-3% | [1][12] |
| Background T>C Conversion Rate (unlabeled) | < 0.1% | [1] |
| Sequencing Depth | 5-20 million reads/sample | [6] |
Data Analysis Workflow
Caption: A typical bioinformatics workflow for analyzing SLAM-seq data.
A dedicated bioinformatics pipeline such as SLAMdunk is recommended for the analysis of SLAM-seq data.[6] SLAMdunk automates the process of read alignment, filtering, and counting of T>C conversions. The output of SLAMdunk can then be used with downstream statistical packages like GRAND-SLAM or bakR to model RNA kinetics and calculate synthesis and degradation rates.
Conclusion
SLAM-seq using 4-thiouridine provides a robust and scalable method for the transcriptome-wide analysis of RNA dynamics. By offering a detailed view of both RNA synthesis and degradation, this technique empowers researchers to gain deeper insights into the complex regulatory mechanisms that govern gene expression in various biological contexts and in response to therapeutic interventions. Careful optimization of experimental parameters, particularly s⁴U concentration and labeling times, is crucial for obtaining high-quality, interpretable data.
References
- 1. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Thiol-linked alkylation of RNA to assess expression dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lexogen.com [lexogen.com]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 9. Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq) [protocols.io]
- 10. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SLAM‐Drop‐seq reveals mRNA kinetic rates throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Biotinylation of 5-Ethynyluridine (5-EU) Labeled RNA Transcripts
Introduction
The study of nascent RNA transcripts provides a real-time snapshot of gene expression, offering insights into the dynamics of transcription, RNA processing, and decay.[1][2][3] Metabolic labeling with nucleoside analogs, such as 5-Ethynyluridine (5-EU), is a powerful technique to specifically tag and isolate newly transcribed RNA.[4][5] 5-EU, a cell-permeable uridine analog, is incorporated into RNA during transcription by cellular RNA polymerases.[5][6] The ethynyl group on the incorporated 5-EU serves as a bioorthogonal handle for covalent modification.
This modification is typically achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4][6] In this reaction, the alkyne group of 5-EU reacts with an azide-modified biotin molecule, resulting in the stable biotinylation of the nascent RNA.[7][8] Once biotinylated, these RNA transcripts can be easily purified from the total RNA population using streptavidin-coated magnetic beads.[1][7] This methodology enables a variety of downstream applications, including high-throughput sequencing of nascent RNA (EU-RNA-seq), analysis of RNA-protein interactions, and determination of RNA decay rates.[7][9][10]
Key Applications
-
Nascent Transcriptome Analysis (EU-RNA-seq): Sequencing of isolated 5-EU labeled RNA provides a genome-wide view of transcription at a specific point in time.[7][11]
-
RNA Stability and Decay Rates: Pulse-chase experiments, where cells are labeled with 5-EU and then chased with unlabeled uridine, allow for the measurement of RNA half-lives without the use of transcription inhibitors.[1][9]
-
RNA Processing Analysis: This technique can enrich for RNA processing intermediates, such as unspliced pre-mRNAs, enabling studies on splicing kinetics and regulation.[1][11]
-
Capture of RNA-Binding Proteins (RBPs): Methods like RICK (capture of the newly transcribed RNA interactome using click chemistry) utilize 5-EU labeling and UV cross-linking to identify proteins interacting with newly synthesized RNA.[10][12]
-
Visualization of Transcription: Labeled RNA can be visualized in situ by using a fluorescent azide instead of a biotin azide, allowing for microscopic analysis of transcriptional activity within cells and tissues.[6][13]
Quantitative Data Summary
The efficiency and outcome of 5-EU labeling and biotinylation experiments depend on several key parameters. The following tables summarize typical experimental conditions and reported efficiencies.
Table 1: Recommended 5-EU Labeling Conditions
| Cell/Organism Type | 5-EU Concentration | Labeling Duration | Notes | Reference(s) |
| Mammalian Cell Lines (HEK293) | 0.5 mM - 1 mM | 40 min - 24 h | Shorter pulses (≤1 h) are common for isolating the nascent pool. | [6][7] |
| Mammalian Cell Lines (General) | 0.1 mM - 1 mM | < 1 h to 72 h | Concentration and duration should be optimized to minimize potential toxicity or metabolic effects. | [14][15] |
| Arabidopsis thaliana seedlings | 200 µM - 500 µM | 30 min - 24 h | No toxic effects were observed during seedling development. | [1][11] |
Table 2: Reported Labeling and Enrichment Efficiency
| Parameter | Reported Value | Experimental Context | Reference(s) |
| Uridine Substitution Rate | ~2.8% (1 in every 35 uridines) | 293T cells labeled with 1 mM EU for 24 h. | [6] |
| mRNA Enrichment | Up to 70-fold | Enrichment of selected mRNAs in Arabidopsis after 5-EU treatment vs. controls. | [11] |
| Biotinylation Efficiency (with 4sU) | ~30% | Dot blot analysis of 4sU-labeled RNA biotinylated with Biotin-HPDP. | [2] |
Experimental Workflow & Signaling Pathways
The overall workflow for biotinylating and purifying 5-EU labeled RNA is a multi-step process beginning with metabolic labeling and culminating in the isolation of pure, newly transcribed RNA ready for analysis.
The core of the biotinylation process is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 5-EU in Cell Culture
This protocol is adapted for a 10 cm plate of adherent mammalian cells at ~80% confluency.[7] Volumes should be adjusted for different plate sizes.
Materials:
-
5-Ethynyluridine (5-EU) (Jena Bioscience, CLK-N002 or equivalent)[4]
-
Complete cell culture growth medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Prepare a stock solution of 5-EU (e.g., 100 mM in DMSO). Store at -20°C.
-
Prepare fresh Labeling Medium by diluting the 5-EU stock solution into pre-warmed complete growth medium to a final concentration of 0.5-1.0 mM.[7] Ensure the 5-EU is fully dissolved by inverting the tube several times.
-
Aspirate the existing growth medium from the 10 cm plate of cells.
-
Add the prepared Labeling Medium to the cells. For a 10 cm plate, 6 mL is typically sufficient.[7]
-
Incubate the cells at 37°C in a CO2 incubator for the desired labeling period (e.g., 40 minutes for nascent transcripts).[7]
-
To end the labeling, aspirate the Labeling Medium.
-
Gently wash the cells once with 5 mL of PBS.
-
Aspirate the PBS and immediately add 1 mL of TRIzol reagent directly to the plate.[7]
-
Use a cell scraper to spread the TRIzol and lyse the cells completely.
-
Transfer the lysate to a microcentrifuge tube. The sample can be processed immediately for RNA isolation or snap-frozen in liquid nitrogen and stored at -80°C.[7]
Protocol 2: Biotinylation of 5-EU Labeled RNA via Click Chemistry
This protocol uses a click reaction to attach biotin to the alkyne group in the 5-EU-labeled RNA.[7][16]
Materials:
-
Total RNA isolated from 5-EU labeled cells (and an unlabeled control)
-
Biotin-Azide (e.g., PEG4 Carboxamide-6-Azidohexanyl Biotin)
-
Copper (II) Sulfate (CuSO4)
-
Click reaction buffer additives/ligands (e.g., THPTA) and a reducing agent (e.g., Sodium Ascorbate) to generate Cu(I) in situ. Many commercial kits (e.g., Thermo Fisher Click-iT® Nascent RNA Capture Kit) provide optimized premixed reagents.[16]
-
RNase-free water
-
Reagents for RNA precipitation (e.g., Glycogen, 5 M NaCl, 100% Ethanol)
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the RNA sample. Use up to 5 µg of total RNA in a final volume of ~15-20 µL with RNase-free water.[7] Prepare a "No EU" control sample in parallel.
-
Follow the manufacturer's protocol for the click reaction kit. A typical reaction setup involves adding the biotin-azide, copper sulfate, and a reducing agent/ligand solution to the RNA.
-
A representative reaction mixture in a 50 µL total volume might be:
-
2.5 µg Total RNA in 15.75 µL water
-
Biotin-Azide solution
-
CuSO4 solution
-
Reaction Buffer/Additive
-
-
Incubate the reaction for 30 minutes at room temperature. Gentle agitation on a rotator is recommended to keep components mixed.[7]
-
Proceed immediately to RNA precipitation to remove reaction components.
Protocol 3: Purification of Biotinylated RNA using Streptavidin Beads
This protocol describes the capture of biotinylated RNA from the total RNA population.[1][7]
Materials:
-
Biotinylated RNA from Protocol 2
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin T1)
-
RNA Binding Buffer (High salt buffer to facilitate binding)
-
Wash Buffers (Low and high salt buffers to remove non-specific binding)
-
Elution Buffer (e.g., buffer containing Biotin or DTT for cleavable linkers, or simply RNase-free water/TE buffer with heat)[17][18]
-
Magnetic stand
Procedure:
-
Resuspend the purified, biotinylated RNA pellet in ~50 µL of RNase-free water.
-
Prepare the streptavidin magnetic beads:
-
Aliquot the required volume of bead slurry into a new tube.
-
Place the tube on a magnetic stand to pellet the beads, and discard the supernatant.
-
Wash the beads twice with 1X RNA Binding Buffer.
-
-
Resuspend the washed beads in 100 µL of 2X RNA Binding Buffer.
-
Add the 50 µL of biotinylated RNA to the bead suspension. Add 50 µL of RNase-free water to bring the binding buffer to 1X concentration.
-
Incubate for 30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.
-
Pellet the beads on the magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).
-
Wash the beads thoroughly to remove non-specifically bound RNA. Perform a series of washes, for example:
-
Twice with a high-salt wash buffer.
-
Twice with a low-salt wash buffer.
-
-
After the final wash, resuspend the beads in an appropriate Elution Buffer.
-
To elute, incubate the beads (e.g., at 65°C for 5-10 minutes) and then quickly place the tube on the magnetic stand.[17]
-
Carefully collect the supernatant, which contains the purified, newly transcribed RNA.
-
The eluted RNA can be precipitated and resuspended in a small volume for downstream applications.
Disclaimer: These protocols provide a general framework. Researchers should consult specific manufacturer's instructions for commercial kits and optimize conditions for their specific cell type and experimental goals.
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Capture of the newly transcribed RNA interactome using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)
Topic: 4-Thiouridine in PAR-CLIP for RNA-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Note on 5-Ethyl-4-thiouridine: Extensive research did not yield any specific applications or protocols for the use of "this compound" in PAR-CLIP. The standard and widely documented photoreactive nucleoside for this application is 4-Thiouridine (4-SU) . The following application notes and protocols are therefore based on the use of 4-Thiouridine.
Introduction
Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins (RBPs) on a transcriptome-wide scale.[1][2][3] This method offers significant advantages over traditional CLIP techniques by incorporating photoreactive ribonucleoside analogs, such as 4-thiouridine (4-SU), into nascent RNA transcripts within living cells.[2][3][4] Upon irradiation with 365 nm UV light, 4-SU forms a covalent crosslink with interacting RBPs.[1][2][3] This enhanced crosslinking efficiency, which can be 100 to 1000 times greater than conventional 254 nm UV crosslinking, allows for more robust and specific identification of RBP binding sites.[5] A key feature of PAR-CLIP is the induction of a characteristic T-to-C mutation at the crosslinking site during reverse transcription, which enables the precise mapping of binding sites at single-nucleotide resolution.[6][7]
These application notes provide a detailed overview of the PAR-CLIP workflow using 4-thiouridine, including quantitative data, experimental protocols, and visual diagrams to guide researchers in applying this technique to their studies of RNA-protein interactions.
Data Presentation
The following tables summarize key quantitative data for performing a PAR-CLIP experiment using 4-thiouridine.
Table 1: Reagents and Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| 4-Thiouridine (4-SU) | 1 M in DMSO | 100 µM in cell culture medium | Photoreactive ribonucleoside for metabolic labeling of nascent RNA[3][4][7] |
| Doxycycline | 10 mg/mL | 1 µg/mL | Induction of tagged RBP expression (for inducible systems)[3] |
| RNase T1 | 10,000 U/µL | 1 U/µL (initial digestion) and 100 U/µL (on-bead digestion) | Partial digestion of RNA to generate small RBP-protected fragments |
| Calf Intestinal Alkaline Phosphatase (CIAP) | Varies by supplier | 0.5 U/µL | Dephosphorylation of RNA 3' ends[7] |
| T4 Polynucleotide Kinase (PNK) | 10 U/µL | 1 U/µL | 5' end radiolabeling of RNA fragments[7] |
| γ-³²P-ATP | ~3000 Ci/mmol | 0.5 µCi/µL | Radioactive label for RNA visualization[7] |
| Proteinase K | 20 mg/mL | Varies | Digestion of protein to release crosslinked RNA |
Table 2: Experimental Parameters
| Parameter | Value | Notes |
| Cell Culture | Grow to ~80% confluency | For HEK293 cells, approximately 100–200 x 10⁶ cells will result from 10 to 20 15-cm plates.[7] |
| 4-SU Labeling Time | 14-16 hours | Incubation time for incorporation of 4-SU into nascent RNA.[3][7] |
| UV Crosslinking Wavelength | 365 nm | Specific for activating 4-thiouridine.[1][2][3] |
| UV Crosslinking Energy | 0.15 J/cm² | Energy dose for efficient crosslinking.[3] |
| Initial RNase T1 Digestion | 15 minutes at 22°C | Partial digestion of RNA in the cell lysate.[3][7] |
| Immunoprecipitation | 1 hour at 4°C | Incubation of lysate with antibody-conjugated beads. |
| On-bead RNase T1 Digestion | 15 minutes at 22°C | Further trimming of RNA fragments bound to the immunoprecipitated RBP. |
| Radiolabeling | 30 minutes at 37°C | For visualization of RNA-protein complexes.[7] |
| Gel Electrophoresis | 55 minutes at 200V | Separation of RNA-protein complexes by size. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing PAR-CLIP with 4-thiouridine.
Part 1: Cell Culture, Labeling, and Crosslinking
-
Cell Culture: Expand cells (e.g., HEK293) in the appropriate growth medium in 15-cm plates to approximately 80% confluency. For a typical experiment, 100-400 x 10⁶ cells are recommended.[3]
-
Metabolic Labeling: Add 4-thiouridine to the cell culture medium to a final concentration of 100 µM. If using an inducible expression system for your RBP of interest, add the inducing agent (e.g., doxycycline at 1 µg/mL) at the same time. Incubate the cells for 14-16 hours.[3][7]
-
UV Crosslinking:
-
Wash the cells once with ice-cold PBS.
-
Place the plates on ice and irradiate with 0.15 J/cm² of 365 nm UV light.[3]
-
Scrape the cells in PBS, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be flash-frozen and stored at -80°C or used immediately.
-
Part 2: Cell Lysis and Initial RNA Digestion
-
Cell Lysis: Resuspend the cell pellet in 3 volumes of 1x NP40 lysis buffer and incubate on ice for 10 minutes.[3]
-
Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[3]
-
Initial RNase T1 Digestion: Add RNase T1 to the cleared lysate to a final concentration of 1 U/µL and incubate at 22°C for 15 minutes. Immediately place on ice for 5 minutes to stop the reaction.[3][7]
Part 3: Immunoprecipitation and On-Bead RNA Digestion
-
Immunoprecipitation: Add antibody-conjugated magnetic beads to the RNase-treated lysate and incubate on a rotator for 1 hour at 4°C.
-
Washing: Wash the beads three times with IP wash buffer.
-
On-Bead RNase T1 Digestion: Resuspend the beads in IP wash buffer containing RNase T1 at a final concentration of 100 U/µL. Incubate at 22°C for 15 minutes.
-
High-Salt Wash: Wash the beads three times with high-salt wash buffer to remove non-specifically bound proteins and RNA.
Part 4: RNA End-Processing and Radiolabeling
-
Dephosphorylation: Wash the beads twice with dephosphorylation buffer. Resuspend the beads in dephosphorylation buffer containing Calf Intestinal Alkaline Phosphatase (CIAP) at 0.5 U/µL and incubate at 37°C for 10 minutes.[7]
-
PNK Wash: Wash the beads twice with PNK buffer without DTT.[7]
-
Radiolabeling: Resuspend the beads in PNK buffer containing DTT, T4 PNK (1 U/µL), and γ-³²P-ATP (0.5 µCi/µL). Incubate at 37°C for 30 minutes.[7]
-
Cold ATP Chase: Add non-radioactive ATP to a final concentration of 100 µM and incubate for another 5 minutes at 37°C.[7]
-
Final Washes: Wash the beads five times with PNK buffer without DTT.[7]
Part 5: Elution, Gel Electrophoresis, and RNA Isolation
-
Elution: Resuspend the beads in SDS-PAGE loading buffer and heat at 95°C for 5 minutes to elute the protein-RNA complexes.
-
Gel Electrophoresis: Separate the eluted complexes on a polyacrylamide gel.
-
Transfer and Visualization: Transfer the separated complexes to a nitrocellulose membrane and visualize the radiolabeled RNA-protein complexes by autoradiography.
-
RNA Isolation: Excise the membrane region corresponding to the size of the RBP-RNA complex. Isolate the RNA from the membrane by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.
Part 6: cDNA Library Preparation and Sequencing
-
Adapter Ligation: Ligate 3' and 5' adapters to the isolated RNA fragments.
-
Reverse Transcription: Synthesize cDNA from the adapter-ligated RNA.
-
PCR Amplification: Amplify the cDNA library using primers specific to the adapters.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Bioinformatic Analysis: Align the sequencing reads to the reference genome and identify T-to-C mutations to pinpoint the RBP binding sites.
Visualizations
The following diagrams illustrate the key workflows in the PAR-CLIP protocol.
Caption: Overview of the PAR-CLIP experimental workflow.
Caption: Processing of the immunoprecipitated RBP-RNA complex.
References
- 1. Photoactivatable ribonucleosides mark base-specific RNA-binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR-CLIP - Wikipedia [en.wikipedia.org]
- 3. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation): a Step-By-Step Protocol to the Transcriptome-Wide Identification of Binding Sites of RNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond CLIP: advances and opportunities to measure RBP–RNA and RNA–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAR-CLIP: A Method for Transcriptome-Wide Identification of RNA Binding Protein Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pulse-Chase Analysis of RNA Decay Using Thiouridine Analogs
A focus on 5-Ethynyluridine (5-EU) and 4-Thiouridine (4sU)
While direct, extensive documentation on the use of 5-Ethyl-4-thiouridine for RNA pulse-chase analysis is limited in readily available literature, the principles and methodologies are well-established using closely related uridine analogs, namely 5-ethynyluridine (5-EU) and 4-thiouridine (4sU). This document provides detailed application notes and protocols for these widely adopted reagents in studying RNA decay dynamics, intended for researchers, scientists, and professionals in drug development.
Introduction
Metabolic labeling of newly synthesized RNA with uridine analogs is a powerful technique to study RNA dynamics, including synthesis and decay rates. Unlike traditional methods that rely on transcriptional inhibitors like actinomycin D, which can have significant side effects on cellular processes, metabolic labeling offers a less perturbative approach.[1][2] Analogs such as 5-EU and 4sU are incorporated into nascent RNA transcripts during transcription.[2][3] By performing a "pulse" with the labeling reagent followed by a "chase" with regular uridine, the decay of the labeled RNA population can be monitored over time. This allows for the determination of RNA half-lives on a global scale when combined with high-throughput sequencing.[1][4]
Mechanism of Action
During the "pulse" phase, cells are incubated with a medium containing the uridine analog (5-EU or 4sU). These analogs are readily taken up by cells and converted into their triphosphate forms, which are then incorporated into newly transcribed RNA in place of uridine.[2] After the pulse, the labeling medium is replaced with a medium containing a high concentration of standard uridine for the "chase" phase. This prevents further incorporation of the analog, allowing for the tracking of the labeled RNA cohort over time. The labeled RNA can then be specifically isolated or detected for downstream analysis. For 4sU-labeled RNA, this is often achieved through biotinylation of the thiol group, followed by affinity purification using streptavidin beads.[2][5] For 5-EU-labeled RNA, a common method is copper-catalyzed click chemistry to attach a biotin or fluorescent tag.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of 4sU and 5-EU in pulse-chase experiments, compiled from various studies. Optimal conditions can vary depending on the cell type and experimental goals.
| Parameter | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) | Cell Type/Organism | Reference |
| Typical Concentration | 50 µM - 500 µM | 0.1 mM - 1 mM | HEK293, HeLa, A549, Arabidopsis | [3][6][7] |
| Labeling Time (Pulse) | 15 min - 24 hr | < 1 hr - 72 hr | Mammalian cells | [3][6][7] |
| Incorporation Rate | 0.5% - 2.3% (at 100-500µM) | Not explicitly stated | Mammalian cells | [3][8] |
| Observed Side Effects | Inhibition of rRNA synthesis at >100µM, cellular stress with prolonged labeling | Inhibition of cell proliferation, changes in alternative splicing | HEK293T, HeLa | [3][7][8] |
Experimental Protocols
I. Protocol for 4sU-based Pulse-Chase Analysis of RNA Decay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
4-Thiouridine (4sU) stock solution (50 mM in DMSO or water)
-
Uridine stock solution (10 mM in water)
-
TRIzol reagent
-
Biotin-HPDP
-
Streptavidin-coated magnetic beads
-
RNA purification kits
-
Reagents for qRT-PCR or RNA sequencing
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[5]
-
Pulse:
-
Prepare labeling medium by adding 4sU to the pre-warmed cell culture medium to the desired final concentration (e.g., 100 µM).
-
Aspirate the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate for the desired pulse duration (e.g., 2-4 hours). This should be optimized based on the half-lives of the RNAs of interest.
-
-
Chase:
-
Aspirate the 4sU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed chase medium containing a high concentration of uridine (e.g., 10 mM) to prevent further 4sU incorporation.
-
Collect cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours). At each time point, lyse the cells directly on the plate using TRIzol.[2]
-
-
RNA Isolation: Extract total RNA from the TRIzol lysates according to the manufacturer's protocol.[9]
-
Biotinylation of 4sU-labeled RNA:
-
Purification of Labeled RNA:
-
Resuspend the biotinylated RNA pellet.
-
Heat the RNA to 65°C for 10 minutes and then place it on ice.[5]
-
Bind the biotinylated RNA to streptavidin-coated magnetic beads by incubating for 15-30 minutes at room temperature with rotation.[5]
-
Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.
-
Elute the labeled RNA from the beads using a reducing agent such as DTT (100 mM).[5]
-
-
Downstream Analysis:
-
Purify the eluted RNA.
-
Analyze the decay of specific transcripts using qRT-PCR or perform RNA sequencing for a genome-wide analysis.
-
II. Protocol for 5-EU-based Pulse-Chase Analysis of RNA Decay
This protocol outlines the general steps for using 5-EU for pulse-chase experiments.
Materials:
-
Cell culture medium
-
5-Ethynyluridine (5-EU)
-
Uridine
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, and a reducing agent like sodium ascorbate)
-
RNA purification kits
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Plate cells to be 70-80% confluent for the experiment.
-
Pulse:
-
Chase:
-
Remove the 5-EU containing medium.
-
Wash cells with PBS.
-
Add fresh medium containing a high concentration of uridine (e.g., 10 mM).
-
Collect cells at different chase time points.
-
-
RNA Isolation: Extract total RNA at each time point.
-
Click Chemistry Reaction:
-
In a typical reaction, combine the isolated RNA with a biotin-azide, copper (II) sulfate, and a reducing agent.
-
Incubate to allow the click reaction to proceed, which attaches the biotin to the 5-EU in the RNA.
-
-
Purification of Labeled RNA:
-
Purify the biotinylated RNA to remove excess click chemistry reagents.
-
Use streptavidin beads to capture the labeled RNA as described in the 4sU protocol.
-
-
Downstream Analysis: Analyze the purified, labeled RNA using qRT-PCR or RNA sequencing to determine decay rates.
Visualizations
Caption: Experimental workflow for pulse-chase analysis of RNA decay.
Caption: Mechanism of metabolic labeling and RNA decay analysis.
Applications in Drug Development
The ability to measure changes in RNA stability provides valuable insights into the mechanism of action of therapeutic compounds.
-
Target Validation: If a drug is hypothesized to work by altering the stability of a specific mRNA, pulse-chase analysis can directly test this hypothesis.
-
Off-Target Effects: Global analysis of RNA decay can reveal unintended effects of a drug on the stability of other transcripts.
-
Understanding Disease Mechanisms: Many diseases, including cancer and viral infections, involve altered RNA decay pathways.[10] Studying these changes can uncover new therapeutic targets. For instance, 2'-deoxy-5-ethyl-beta-4'-thiouridine has been investigated as an antiviral agent that inhibits viral replication.[10]
Conclusion
Pulse-chase analysis using uridine analogs like 4-thiouridine and 5-ethynyluridine is a robust method for studying RNA decay dynamics. It offers a more accurate and less disruptive alternative to traditional methods. While optimizing labeling conditions is crucial to minimize cellular perturbation, these techniques provide powerful tools for basic research and drug development, enabling a deeper understanding of post-transcriptional gene regulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2'-Deoxy-5-ethyl-beta-4'-thiouridine inhibits replication of murine gammaherpesvirus and delays the onset of virus latency - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Transcriptome: A Guide to Labeling Newly Transcribed RNA with 5-Ethynyl-4-thiouridine (5-ETU) in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and isolate newly transcribed RNA is crucial for understanding the dynamic regulation of gene expression. 5-Ethynyl-4-thiouridine (often referred to as 5-Ethynyluridine or 5-EU), a cell-permeable nucleoside analog, has emerged as a powerful tool for metabolic labeling of nascent RNA in living cells.[1][2][3] This technology offers a non-radioactive and efficient method to visualize, capture, and quantify newly synthesized RNA, providing invaluable insights into transcription rates, RNA processing, and turnover.[4][5]
This document provides detailed application notes and protocols for the use of 5-ETU in cell culture, tailored for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, comprehensive experimental procedures, and visualizations to facilitate the successful implementation of this technique.
Principle of 5-ETU Labeling
5-ETU is an analog of uridine that contains a terminal alkyne group. When added to cell culture media, it is readily taken up by cells and incorporated into newly synthesized RNA by cellular RNA polymerases during transcription. The alkyne group serves as a bioorthogonal handle, allowing for highly specific and efficient detection via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4] This reaction covalently attaches an azide-modified fluorescent dye for imaging or an azide-modified biotin tag for affinity purification and subsequent downstream analysis, such as next-generation sequencing (EU-RNA-seq).[2][6]
Applications in Research and Drug Development
-
Monitoring Global RNA Synthesis: Visualize and quantify changes in transcriptional activity in response to various stimuli, drug treatments, or disease states.[4]
-
Studying RNA Turnover and Stability: Perform pulse-chase experiments to determine the degradation rates of specific RNA transcripts.[5]
-
Visualizing Viral Transcription: Specifically label and track the synthesis of viral RNA within infected host cells.
-
Nascent Transcriptome Analysis (EU-RNA-seq): Isolate and sequence newly transcribed RNA to gain a snapshot of the active transcriptome, including transient and low-abundance transcripts.[2][6]
-
High-Throughput Screening: Assess the effects of compound libraries on global transcription in drug discovery pipelines.
Quantitative Data Summary
The choice of a metabolic labeling reagent depends on the specific experimental goals. Below is a comparative summary of 5-ETU and other common nucleoside analogs.
Table 1: Comparison of Metabolic RNA Labeling Reagents
| Feature | 5-Ethynyluridine (5-ETU/EU) | 5-Bromouridine (BrU) | 4-Thiouridine (4sU) |
| Principle | Incorporation of an alkyne-modified uridine, detection via click chemistry. | Incorporation of a bromine-modified uridine, detection via anti-BrdU/BrU antibody.[7] | Incorporation of a thiol-containing uridine, detection via biotinylation of the thiol group. |
| Typical Labeling Efficiency | High, with a strong correlation to transcriptional activity (R² = 0.767 between nuclear RNA and EU-nuclear RNA).[8] | Variable, dependent on antibody quality and accessibility of the incorporated BrU.[7] | High, with >90% conversion reported for some protocols.[8] |
| Signal-to-Noise Ratio | Generally high due to the specificity of the click reaction, but can require optimization.[4][8] | Can be affected by antibody specificity and non-specific binding.[7] | High, especially with methods that involve nucleotide conversion.[8] |
| Cell Viability | Generally high at typical working concentrations, but can be cytotoxic at higher concentrations or with prolonged exposure.[9] | Considered less toxic than 5-ETU and 4sU for short-term labeling.[7] | Generally high, but concentration needs to be optimized to maintain >90% viability.[8] |
| Perturbation to RNA Function | Minimal perturbation reported.[8] | Minimal perturbation reported. | Can induce resistance to nuclease digestion.[8] |
Table 2: Dose-Dependent Cytotoxicity of Uridine Analogs
| Compound | Cell Line | Assay | IC50 | Reference |
| 5-Ethynyl-2'-deoxyuridine (EdU) | CHO (wild type) | Colony Formation | 88 nM | [9] |
| 5-Ethynyl-2'-deoxyuridine (EdU) | 143B | MTT | 0.8 µM | [10] |
| 5-Bromo-2'-deoxyuridine (BrdU) | CHO (wild type) | Colony Formation | 15 µM | [9] |
Note: Data for 5-Ethynyluridine (5-ETU) cytotoxicity is less abundant in the form of IC50 values. However, studies suggest that like its deoxy- counterpart EdU, it can be cytotoxic at higher concentrations and with longer incubation times.[9] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for the specific cell line and experimental duration.
Experimental Protocols
Protocol 1: Labeling and Visualization of Newly Transcribed RNA by Fluorescence Microscopy
This protocol is adapted from the Thermo Fisher Scientific Click-iT® RNA Imaging Kit protocol.[11]
Materials:
-
5-Ethynyluridine (5-ETU)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Cocktail (containing fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells on coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
5-ETU Labeling:
-
Prepare a working solution of 5-ETU in pre-warmed complete cell culture medium. A final concentration of 0.1-1 mM is a good starting point.
-
Remove the existing medium from the cells and add the 5-ETU-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.
-
-
Fixation:
-
Remove the labeling medium and wash the cells once with PBS.
-
Add 1 mL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.[11]
-
Remove the fixative and wash the cells twice with PBS.
-
-
Permeabilization:
-
Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells once with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Remove the PBS wash and add the reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
-
Washing and Staining:
-
Remove the reaction cocktail and wash the cells once with PBS.
-
If desired, perform antibody staining for other proteins of interest at this stage.
-
Counterstain the nuclei with DAPI or Hoechst 33342.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: Capture of Newly Transcribed RNA for Downstream Analysis (e.g., EU-RNA-seq)
This protocol is a generalized procedure based on the Thermo Fisher Scientific Click-iT® Nascent RNA Capture Kit and other published methods.[1][4]
Materials:
-
5-Ethynyluridine (5-ETU)
-
Cell culture medium
-
TRIzol or other RNA extraction reagent
-
Click-iT® Reaction Cocktail (containing biotin azide, copper(II) sulfate, and a reducing agent)
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
5-ETU Labeling:
-
Label cells with 5-ETU as described in Protocol 1, Step 2.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using TRIzol or a similar method according to the manufacturer's protocol.
-
-
Click-iT® Biotinylation Reaction:
-
Prepare the Click-iT® reaction cocktail with biotin azide.
-
Add the reaction cocktail to the isolated total RNA and incubate for 30 minutes at room temperature.[1]
-
-
Purification of Biotinylated RNA:
-
Remove unincorporated biotin azide using an appropriate RNA cleanup method (e.g., ethanol precipitation).
-
-
Capture of EU-labeled RNA:
-
Resuspend the streptavidin-coated magnetic beads in binding buffer.
-
Add the biotinylated RNA to the beads and incubate with rotation to allow for binding.
-
Wash the beads several times with wash buffers to remove non-biotinylated RNA.
-
-
Elution or On-Bead cDNA Synthesis:
-
For applications where the RNA needs to be eluted, use an appropriate elution buffer.
-
For EU-RNA-seq, cDNA synthesis is often performed directly on the beads.[12]
-
-
Downstream Analysis:
-
The captured RNA can be used for qRT-PCR, microarray analysis, or library preparation for next-generation sequencing (EU-RNA-seq).
-
Visualizations
Signaling Pathway: Regulation of RNA Polymerase II Transcription
The following diagram illustrates the key stages of transcription by RNA Polymerase II, the primary enzyme responsible for synthesizing messenger RNA.
Caption: Overview of RNA Polymerase II Transcription Stages.
Experimental Workflow: 5-ETU Labeling and Detection
This diagram outlines the general workflow for labeling newly transcribed RNA with 5-ETU and subsequent detection.
References
- 1. benchchem.com [benchchem.com]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A high-throughput assay for directly monitoring nucleolar rRNA biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2′-deoxyuridine and 5-ethynyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Downstream Analysis of 5-Ethyl-4-thiouridine (5-EU) Labeled RNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-4-thiouridine (5-EU) is a powerful tool for metabolically labeling newly transcribed RNA in living cells and organisms.[1][2] As a uridine analog, 5-EU is incorporated into nascent RNA transcripts by RNA polymerases.[3][4] The ethynyl group on 5-EU allows for covalent modification through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[5][6] This specific and efficient reaction enables the attachment of various reporter molecules, such as biotin for affinity purification or fluorophores for imaging, facilitating a wide range of downstream analyses of the nascent transcriptome.[1][7]
This document provides detailed protocols for the downstream analysis of 5-EU labeled RNA, including methods for studying RNA synthesis, decay rates, and the nascent transcriptome through next-generation sequencing.
Key Applications and Methodologies
The ability to specifically isolate and analyze newly synthesized RNA opens the door to several powerful applications in molecular biology and drug development. Key downstream applications include:
-
Nascent RNA Sequencing (EU-RNA-seq): Provides a snapshot of the actively transcribed genes in a cell population at a specific time.[8][9] This is invaluable for understanding immediate transcriptional responses to stimuli or drug treatments.
-
RNA Stability and Decay Analysis (Pulse-Chase): Enables the determination of RNA half-lives without the use of transcription-inhibiting drugs, which can have significant side effects on cellular metabolism.[10][11][12]
-
Quantitative RT-PCR (qRT-PCR) of Nascent Transcripts: Allows for the targeted analysis of the synthesis rates of specific genes of interest.
-
Fluorescent Imaging of RNA Synthesis: Visualizes the subcellular localization of active transcription sites.[13]
-
Interactome Analysis of Newly Transcribed RNA (RICK): Identifies proteins that bind to nascent RNA transcripts, providing insights into co-transcriptional regulation and RNA processing.[7]
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with 5-EU in Cultured Cells
This protocol describes the fundamental first step of incorporating 5-EU into the RNA of cultured mammalian cells.
Materials:
-
This compound (5-EU)
-
Dimethyl sulfoxide (DMSO) or sterile water
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured mammalian cells
Procedure:
-
Prepare a 5-EU Stock Solution: Dissolve 5-EU in DMSO or sterile water to a stock concentration of 100 mM. Store at -20°C.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.
-
Labeling: Dilute the 5-EU stock solution directly into the pre-warmed cell culture medium to the desired final concentration. Typical concentrations range from 100 µM to 1 mM.[14] The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal. For short pulses to label nascent RNA, incubation times of 30-60 minutes are common.[11] For steady-state labeling, longer incubation times (e.g., 24 hours) may be used.
-
Harvesting: After the desired labeling period, harvest the cells. For RNA extraction, wash the cells once with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Purification of 5-EU Labeled RNA using Click Chemistry and Biotin-Azide
This protocol details the biotinylation of 5-EU labeled RNA and its subsequent purification.
Materials:
-
Total RNA isolated from 5-EU labeled cells
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
RNase-free water
-
Streptavidin-coated magnetic beads
-
RNA purification kit
Procedure:
-
Click Reaction Setup: In an RNase-free tube, combine the following components in order:
-
Total RNA (up to 25 µg)
-
Biotin-azide (final concentration 10-50 µM)
-
RNase-free water to a final volume of 50 µL
-
Freshly prepared click chemistry reaction mix (e.g., CuSO₄, THPTA, Sodium Ascorbate) according to the manufacturer's instructions.
-
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
RNA Precipitation: Precipitate the biotinylated RNA using a standard ethanol or isopropanol precipitation method.
-
Streptavidin Bead Binding: Resuspend the biotinylated RNA in an appropriate binding buffer and add streptavidin-coated magnetic beads. Incubate with rotation to allow for binding of the biotinylated RNA to the beads.
-
Washing: Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA. Follow with washes in a low-salt buffer.
-
Elution: Elute the purified 5-EU labeled RNA from the beads. This can be achieved by competitive elution with free biotin or by using a buffer that disrupts the biotin-streptavidin interaction.
-
Final Purification: Purify the eluted RNA using a standard RNA purification kit to remove any residual contaminants.
Protocol 3: Nascent RNA Sequencing (EU-RNA-seq) Library Preparation
This protocol outlines the general steps for preparing a sequencing library from purified 5-EU labeled RNA.
Materials:
-
Purified 5-EU labeled RNA
-
RNA fragmentation buffer
-
Random hexamer primers
-
Reverse transcriptase
-
dNTPs
-
Second-strand synthesis components
-
Library preparation kit for Illumina sequencing (or other platform)
Procedure:
-
RNA Fragmentation: Fragment the purified 5-EU RNA to the desired size range for sequencing (typically 100-400 bp) using enzymatic or chemical fragmentation methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA. For strand-specific libraries, dUTP is often incorporated during this step.
-
Library Construction: Proceed with a standard library preparation protocol, which includes end-repair, A-tailing, and ligation of sequencing adapters.
-
PCR Amplification: Amplify the library using a minimal number of PCR cycles to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality using a Bioanalyzer or similar instrument before sequencing.
Protocol 4: RNA Decay Analysis using 5-EU Pulse-Chase
This protocol allows for the determination of RNA half-lives.
Materials:
-
5-EU
-
Uridine (unlabeled)
-
Complete cell culture medium
Procedure:
-
Pulse: Label cells with 5-EU for a defined period (e.g., 2-4 hours) as described in Protocol 1.
-
Chase: Remove the 5-EU containing medium, wash the cells twice with pre-warmed PBS, and add fresh pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). This high concentration of unlabeled uridine will outcompete any remaining 5-EU for incorporation into new RNA.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
-
RNA Analysis: Isolate total RNA from each time point. Purify the 5-EU labeled RNA from a portion of the total RNA as described in Protocol 2.
-
Quantification: Quantify the amount of specific 5-EU labeled transcripts at each time point using qRT-PCR or the entire nascent transcriptome using EU-RNA-seq. The decay rate and half-life of each transcript can then be calculated.
Data Presentation
Quantitative data from 5-EU labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Example Data from a 5-EU Pulse-Chase Experiment Analyzed by qRT-PCR
| Gene | Time (hours) | Remaining 5-EU Labeled RNA (%) | Calculated Half-life (hours) |
| Gene A (Unstable) | 0 | 100 | 2.5 |
| 1 | 75 | ||
| 2 | 52 | ||
| 4 | 23 | ||
| 8 | 5 | ||
| Gene B (Stable) | 0 | 100 | 10.2 |
| 1 | 94 | ||
| 2 | 88 | ||
| 4 | 75 | ||
| 8 | 55 |
Table 2: Representative Data from an EU-RNA-seq Experiment
| Gene ID | Gene Name | EU-RNA-seq Read Count (Treatment) | EU-RNA-seq Read Count (Control) | Fold Change (Treatment/Control) | p-value |
| ENSG00000123456 | FOS | 15,432 | 1,287 | 11.99 | < 0.001 |
| ENSG00000169972 | JUN | 12,876 | 987 | 13.05 | < 0.001 |
| ENSG00000105974 | MYC | 8,765 | 4,321 | 2.03 | 0.045 |
| ENSG00000141510 | TP53 | 2,345 | 2,198 | 1.07 | 0.87 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Workflow for Nascent RNA Sequencing (EU-RNA-seq).
References
- 1. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Capturing the interactome of newly transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. biorxiv.org [biorxiv.org]
Optimizing Nascent RNA Labeling: Application Notes for 5-Ethyl-4-thiouridine (5-EU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Ethyl-4-thiouridine (5-EU), a powerful tool for the metabolic labeling of newly synthesized RNA. Accurate determination of the optimal 5-EU concentration is critical for achieving robust labeling efficiency while minimizing potential cellular toxicity. This document outlines recommended concentration ranges, detailed experimental protocols for various applications, and the underlying biochemical pathways.
Quantitative Data Summary
The optimal concentration of 5-EU is highly dependent on the specific cell type, the duration of the labeling pulse, and the downstream application. The following table summarizes recommended starting concentrations and incubation times gleaned from various studies. It is crucial to empirically determine the optimal conditions for each experimental system.
| Cell/System Type | 5-EU Concentration Range | Incubation Time | Application | Reference(s) |
| Cultured Mammalian Cells | 0.1 - 1 mM | 30 minutes - 24 hours | Microscopy, RNA sequencing (EU-seq) | [1] |
| Cultured Mammalian Cells | 1 - 10 µM | 30 - 60 minutes | Microscopy (Nucleolar rRNA biogenesis) | [2] |
| Cultured Mammalian Cells | 0.5 - 5 mM | 0.5 - 24 hours | General RNA labeling | [3] |
| Arabidopsis thaliana seedlings | 200 µM | 24 hours | Pulse-chase, RNA stability analysis | [4] |
| Arabidopsis thaliana seedlings | 500 µM | 30 - 60 minutes | Short-term pulse labeling | [5] |
| Human, Mice, Zebrafish cell lines | Not specified | Not specified | General de novo RNA synthesis detection | [6] |
Experimental Protocols
Protocol 1: In Situ Visualization of Nascent RNA in Cultured Cells via Microscopy
This protocol is adapted for visualizing newly transcribed RNA within the cellular environment.
Materials:
-
This compound (5-EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
5-EU Labeling: Add 5-EU to the cell culture medium to a final concentration of 1-10 µM. The optimal concentration and labeling time (typically 30-60 minutes) should be determined empirically for each cell type.[2]
-
Fixation: Following the labeling period, wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Permeabilization: Wash the cells twice with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[2]
-
Click Reaction: Wash the cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature in the dark.[2]
-
Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst for 5-10 minutes.[2]
-
Mounting and Imaging: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.
Protocol 2: Metabolic Labeling of RNA for Downstream Sequencing (EU-RNA-seq)
This protocol outlines the steps for labeling nascent RNA with 5-EU for subsequent isolation and high-throughput sequencing.
Materials:
-
This compound (5-EU)
-
Cell lysis buffer
-
RNA extraction kit
-
Biotin azide
-
Copper(I)-catalysed azide-alkyne cycloaddition (CuAAC) reaction components
-
Streptavidin-coated magnetic beads
-
Buffers for washing and elution
Procedure:
-
In Vivo Labeling: Add 5-EU to the cell culture media to allow for the in vivo labeling of nascent transcripts.[7] The concentration and duration of labeling should be optimized (see table above).
-
Cell Lysis and RNA Collection: Lyse the cells and collect the total RNA using a standard RNA extraction protocol.[7]
-
Biotin Conjugation: Conjugate biotin to the EU-labeled RNA molecules.[7] This is typically achieved through a "click" reaction where the ethynyl group on the 5-EU reacts with a biotin-azide conjugate.[6]
-
Isolation of Biotinylated RNA: Isolate the biotinylated (newly synthesized) RNA using streptavidin magnetic beads.[8]
-
cDNA Library Generation: Use the isolated RNA to generate cDNA libraries for sequencing.[7]
-
Sequencing and Analysis: Perform high-throughput sequencing and analyze the data, normalizing to appropriate controls for a quantitative assessment of the nascent transcriptome.[7]
Visualizations
Signaling Pathway of 5-EU Incorporation and Detection
This compound is a cell-permeable uridine analog that is incorporated into newly transcribed RNA by cellular RNA polymerases.[6][9] The ethynyl group on the 5-EU molecule allows for a highly specific and efficient "click" reaction with a fluorescently labeled azide, enabling the detection of nascent RNA.[2]
Caption: Workflow of 5-EU incorporation and subsequent detection.
Experimental Workflow for Nascent RNA Capture
The general workflow for isolating newly transcribed RNA involves metabolic labeling, RNA extraction, biotinylation, and affinity purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
Application Notes: Thiol-Specific Enrichment of 5-Ethyl-4-thiouridine (4sU-Et) Containing RNA
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]
- 2. escholarship.org [escholarship.org]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correcting 4sU induced quantification bias in nucleotide conversion RNA-seq data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: 5-Ethyl-4-thiouridine (s4U) Labeled RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of 5-Ethyl-4-thiouridine (s4U) labeled RNA. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my yield of s4U labeled RNA consistently low?
Low yields of s4U labeled RNA can stem from several factors throughout the experimental workflow, from initial cell labeling to the final purification steps. Below are common causes and troubleshooting suggestions.
Troubleshooting Low s4U-RNA Yield
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal s4U Concentration | The optimal s4U concentration is cell-type dependent and needs to be empirically determined. High concentrations can be toxic and inhibit rRNA synthesis, while low concentrations will result in poor labeling.[1][2][3] Start with a concentration range of 100-500 µM for initial experiments and perform a dose-response curve to find the optimal concentration for your specific cell line.[1][4] |
| Inappropriate Labeling Time | Labeling time should be optimized based on the experimental goals and the turnover rate of the RNA of interest. For capturing newly transcribed RNA, short pulse-labeling (e.g., 5-60 minutes) is common.[5] Longer incubation times may be necessary for slowly transcribed RNAs but can also increase the risk of cytotoxicity.[6] |
| Cell Type Variability | Different cell lines exhibit varying efficiencies of s4U uptake and incorporation.[1][5] Adherent cells may require higher s4U concentrations or longer labeling times compared to suspension cells to achieve similar incorporation rates.[5] |
| Cell Health and Confluency | Ensure cells are healthy, actively dividing, and at an appropriate confluency (typically 70-80%) at the time of labeling.[2] Stressed or senescent cells will have altered transcription rates, leading to lower yields. |
| Light Exposure | 4-thiouridine is sensitive to light and can induce crosslinking between RNA and proteins upon exposure to wavelengths around 365 nm.[2][7] To prevent this, which can interfere with RNA isolation and subsequent steps, all procedures involving s4U should be performed in the dark or under dim light conditions.[5][7] |
| Inefficient RNA Isolation | Loss of RNA, particularly the s4U-labeled fraction, can occur during the total RNA extraction process.[8] The use of a robust RNA isolation method like TRIzol is recommended.[2][9] To prevent the formation of disulfide bonds that can interfere with downstream applications, consider adding a reducing agent like DTT or β-mercaptoethanol during RNA isolation, ensuring its removal before biotinylation.[10] |
| Suboptimal Biotinylation Reaction | The efficiency of the biotinylation of the thiol group on the incorporated s4U is critical for successful enrichment. Inefficient biotinylation can lead to a bias against shorter RNA transcripts.[10] The choice of biotinylation reagent can significantly impact yield; for instance, MTSEA-biotin-XX has been reported to be more efficient than HPDP-biotin.[10][11] Ensure the correct stoichiometry of the biotinylation reagent to the amount of total RNA.[2][9] |
| Inefficient Purification of Labeled RNA | The purification step using streptavidin-coated magnetic beads is a common point of sample loss.[2][5] Ensure proper binding conditions (temperature and time) and use a sufficient amount of beads for the quantity of biotinylated RNA. Inefficient elution can also lead to low recovery. |
2. How can I quantify the incorporation of s4U into my RNA?
Quantifying the incorporation of s4U is a crucial quality control step. Two common methods are:
-
Spectrophotometry: 4-thiouridine has a unique absorbance maximum at approximately 330 nm.[5] By measuring the absorbance of your total RNA sample at both 260 nm and 330 nm, you can estimate the level of s4U incorporation. This method requires a relatively high concentration of RNA (>3 µg) to obtain an accurate reading.[5]
-
Dot Blot Analysis: This is a more sensitive method for detecting s4U incorporation.[5] Total RNA is biotinylated and then spotted onto a membrane. The biotinylated s4U-RNA is then detected using streptavidin conjugated to a reporter enzyme (e.g., HRP). This allows for a semi-quantitative estimation of labeling efficiency.[4]
3. What are the recommended s4U concentrations and labeling times for common cell lines?
While optimization is always recommended, the following table provides some general guidelines based on published data.
Table 1: Recommended Starting Concentrations and Labeling Times for s4U Labeling
| Cell Type | s4U Concentration (µM) | Labeling Time | Reference(s) |
| Mammalian fibroblasts (e.g., NIH-3T3) | 200 | 1 hour | [5] |
| Human B-cell lines | >200 (for short transcripts) | 5 minutes | [5] |
| HEK293 cells | 40 | 2 - 24 hours | [6] |
| Human U2OS cells | 100 | Varies | [3] |
| Mouse Embryonic Stem (mES) cells | 100 | 45 minutes - 24 hours | [12] |
Important Note: These are starting points. Optimal conditions should be determined experimentally for each cell line and experimental setup.[1]
Experimental Protocols
Key Experimental Workflow for s4U Labeling and Enrichment
The following diagram outlines the major steps in a typical s4U labeling experiment.
Caption: A generalized workflow for metabolic labeling of RNA with this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting low s4U-RNA yield.
Caption: A decision tree for troubleshooting low yields of s4U labeled RNA.
References
- 1. faqs.lexogen.com [faqs.lexogen.com]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lexogen.com [lexogen.com]
- 8. biorxiv.org [biorxiv.org]
- 9. escholarship.org [escholarship.org]
- 10. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
5-Ethyl-4-thiouridine cytotoxicity and effects on cell viability
Disclaimer: Direct experimental data on the cytotoxicity and effects on cell viability of 5-Ethyl-4-thiouridine are limited in publicly available literature. The following troubleshooting guides and FAQs are based on the known properties of the closely related and widely studied compound, 4-thiouridine (4sU), and other uridine analogs. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the specific effects of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely application?
A1: this compound is a modified nucleoside, an analog of uridine. Based on its structure and the applications of similar compounds like 4-thiouridine (4sU) and the recently developed 5-ethynyl-4'-thiouridine, it is most likely intended for use in metabolic labeling of newly transcribed RNA.[1][2] This allows for the study of RNA synthesis, processing, and turnover.[2][3]
Q2: What are the potential cytotoxic effects of this compound?
A2: While direct data is unavailable, we can infer potential cytotoxic effects from its parent compound, 4-thiouridine (4sU). At high concentrations (typically >50 µM), 4sU is known to inhibit the production and processing of ribosomal RNA (rRNA).[4][5] This can trigger a nucleolar stress response, leading to p53 stabilization and an inhibition of cell proliferation.[4][5] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experiment duration.
Q3: How does this compound enter the cells?
A3: Like 4sU, this compound is likely taken up by cells via nucleoside transporters.[2] It is then expected to be converted into its triphosphate form by the cell's nucleotide salvage pathway to be incorporated into nascent RNA.
Q4: Can this compound incorporation affect RNA function?
A4: Yes, the incorporation of modified nucleosides can potentially alter RNA structure and function. For example, high levels of 4sU incorporation have been shown to decrease pre-mRNA splicing efficiency, particularly for introns with weaker splice sites.[3][6] This is a potential artifact to consider when designing and interpreting experiments.
Troubleshooting Guides
Problem 1: High levels of cell death or growth inhibition observed after treatment.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response curve to determine the IC50 value and a range of non-toxic concentrations for your specific cell line. Start with a low concentration (e.g., 1-10 µM) and titrate up. The cytotoxic effects of related thiouridines are highly concentration-dependent.[4]
-
-
Possible Cause 2: Long incubation time.
-
Solution: Reduce the duration of exposure. For metabolic labeling, the goal is to label newly synthesized RNA without causing significant stress. A shorter pulse (e.g., 1-4 hours) may be sufficient and less toxic than a longer (e.g., 24 hours) incubation.
-
-
Possible Cause 3: Cell line is particularly sensitive.
-
Solution: Different cell lines have varying sensitivities to nucleoside analogs. If possible, test the compound on a less sensitive cell line as a control or consider if your cell line has known deficiencies in DNA/RNA repair or metabolism pathways.
-
Problem 2: No or very low incorporation into nascent RNA.
-
Possible Cause 1: Inefficient uptake or phosphorylation.
-
Solution: Verify the expression of nucleoside transporters in your cell line. Some cell types have low levels of the necessary transporters.[2] Also, ensure the cells are healthy and metabolically active, as the conversion to the triphosphate form is an active process.
-
-
Possible Cause 2: Concentration is too low.
-
Solution: While avoiding toxicity is key, the concentration must be sufficient for detection. Based on your dose-response curve, choose the highest concentration that does not significantly impact cell viability.
-
-
Possible Cause 3: Issues with the detection method.
-
Solution: Ensure your downstream detection method (e.g., biotinylation of the thiol group followed by streptavidin pulldown or sequencing) is optimized and functioning correctly.
-
Quantitative Data Summary
Since no direct quantitative data for this compound is available, the following table summarizes the known concentration-dependent effects of the related compound, 4-thiouridine (4sU), in human cell lines. This can serve as a guideline for initial experimental design.
| Concentration of 4-thiouridine (4sU) | Observed Effect | Impact on Cell Viability | Recommended Application | Reference |
| ≤ 10 µM | Efficient labeling of nascent RNA. | Minimal to no inhibition of proliferation. | Measuring rRNA production and processing. | [4][5] |
| 40 µM | Modest but statistically significant influence on a small number of alternative splicing events. | Considered tolerable for cell culture experiments. | Metabolic labeling with caution for splicing studies. | [3] |
| > 50 µM | Inhibition of 47S rRNA production and processing. | Can lead to reduced cell proliferation. | Not recommended for standard metabolic labeling. | [4][5] |
| ≥ 100 µM | Strong inhibition of rRNA synthesis, induction of p53, and severe reduction of cell proliferation. | Significant cytotoxicity. | Used in specific assays like PAR-CLIP where high incorporation is required for short durations. | [4] |
Key Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Create a series of dilutions to treat the cells across a wide concentration range (e.g., 0.1 µM to 500 µM). Include a vehicle-only control.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Metabolic Labeling of Nascent RNA
-
Cell Culture: Grow your cells to approximately 70-80% confluency.
-
Labeling: Add this compound to the culture medium at a pre-determined, non-toxic concentration (e.g., determined from the MTT assay, likely in the 10-50 µM range).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours).
-
RNA Isolation: Harvest the cells and immediately isolate total RNA using a standard method like TRIzol extraction to prevent RNA degradation.
-
Downstream Analysis: The isolated RNA, now containing this compound in newly transcribed molecules, can be used for various downstream applications, such as quantifying RNA synthesis rates or identifying RNA-protein interactions.
Visualizations
Caption: Experimental workflow for testing a new nucleoside analog.
Caption: Potential 4-thiouridine-induced nucleolar stress pathway.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
- 1. Biocatalytic Nucleobase Diversification of 4'-Thionucleosides and Application of Derived 5-Ethynyl-4'-thiouridine for RNA Synthesis Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-target Effects of Thiouridine Analogs in Metabolic Labeling
Welcome to the technical support center for researchers utilizing thiouridine analogs, such as 5-Ethyl-4-thiouridine and the more commonly used 4-thiouridine (4sU), in metabolic labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects that may be encountered during your research.
Note on this compound: While this guide focuses on the well-documented off-target effects of the widely used 4-thiouridine (4sU), the principles and potential issues are likely applicable to other thiouridine analogs like this compound. Specific quantitative data for this compound is limited in current scientific literature. Researchers using this analog should consider the following information as a general guideline and perform appropriate pilot experiments to determine optimal conditions.
Frequently Asked Questions (FAQs)
General
Q1: What are the primary off-target effects associated with thiouridine analog metabolic labeling?
A1: The most significant off-target effects are dose- and time-dependent, and they primarily include:
-
Inhibition of rRNA synthesis and processing: High concentrations of thiouridine analogs can interfere with the production and maturation of ribosomal RNA, leading to nucleolar stress.[1][2]
-
Alterations in pre-mRNA splicing: The incorporation of thiouridine analogs into nascent RNA can affect the efficiency of pre-mRNA splicing, particularly for introns with weak splice sites.[3][4]
-
Induction of a nucleolar stress response: Inhibition of ribosome biogenesis can trigger a cellular stress response, often leading to the activation of the p53 tumor suppressor pathway.[1][5][6][7]
-
Inhibition of cell proliferation: As a consequence of the above effects, high concentrations of thiouridine analogs can inhibit cell growth.[1][8]
Q2: At what concentrations do these off-target effects become significant?
A2: Off-target effects are generally observed at higher concentrations of 4sU. For example, concentrations greater than 50 µM can inhibit rRNA synthesis and processing.[1][2] It is crucial to determine the optimal concentration for your specific cell type and experimental goals through a dose-response experiment.
Troubleshooting Guides
Issue 1: Reduced cell viability or proliferation after labeling.
-
Possible Cause: The concentration of the thiouridine analog is too high, or the labeling time is too long, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a range of concentrations (e.g., 10 µM to 500 µM) to identify the highest concentration that does not significantly impact cell viability for your specific cell line.
-
Shorten the labeling duration: For many applications, shorter labeling times (e.g., 1-2 hours) are sufficient and minimize toxicity.[8]
-
Monitor cell morphology: Visually inspect cells for any signs of stress or death during and after labeling.
-
Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to quantitatively assess cell viability across different labeling conditions.
-
Issue 2: Unexpected changes in the expression of non-target genes.
-
Possible Cause: The thiouridine analog is causing widespread transcriptional changes due to cellular stress.
-
Troubleshooting Steps:
-
Use the lowest effective concentration: As determined by your dose-response experiments, use the minimal concentration of the analog needed for sufficient labeling.
-
Include proper controls: Always compare your labeled samples to untreated control samples to distinguish labeling-induced changes from your experimental variable.
-
Validate key gene expression changes: Use an orthogonal method, such as qRT-PCR, to confirm changes observed in high-throughput sequencing data.
-
Analyze early response genes: Be aware that short-lived transcripts encoding regulatory proteins may be particularly susceptible to off-target effects.
-
Issue 3: Discrepancies in RNA processing or splicing patterns.
-
Possible Cause: Incorporation of the thiouridine analog is interfering with the splicing machinery.
-
Troubleshooting Steps:
-
Minimize labeling time and concentration: As with other off-target effects, reducing the amount and duration of labeling can mitigate splicing artifacts.
-
Analyze splicing of well-characterized genes: Examine the splicing patterns of a set of control genes with known strong and weak splice sites to assess the impact of labeling.
-
Be cautious with interpretation: When studying splicing, be aware that observed changes could be a direct result of the labeling method itself.[3][4]
-
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the off-target effects of 4-thiouridine (4sU) from published studies. This data can serve as a reference for designing your experiments and interpreting your results.
Table 1: Dose-Dependent Inhibition of rRNA Synthesis by 4sU
| 4sU Concentration | Inhibition of 47S rRNA Production | Inhibition of 47S rRNA Processing | Cell Line | Reference |
| 100 µM | ~75% | ~60% | U2OS | [1] |
| > 50 µM | Significant Inhibition | Significant Inhibition | General | [1][2] |
| ≤ 10 µM | Minimal Inhibition | Minimal Inhibition | General | [1][2] |
Table 2: Effect of 4sU Incorporation on In Vitro Splicing Efficiency
| 4sU Incorporation Level | Splicing Efficiency Reduction (β-Globin pre-mRNA) | Reference |
| 2.5% | No significant change | [4] |
| >30% | Up to 3-fold reduction | [3][4] |
Table 3: Recommended 4sU Concentrations for Metabolic Labeling
| Duration of Labeling | Recommended 4sU Concentration | Reference |
| < 10 min | 500 - 1,000 µM | [9] |
| 15 - 30 min | 500 - 1,000 µM | [9] |
| 60 min | 200 - 500 µM | [9] |
| 120 min | 100 - 200 µM | [9] |
Experimental Protocols
Protocol 1: Nascent RNA Labeling with 4-thiouridine (4sU)
This protocol describes the basic steps for metabolically labeling newly transcribed RNA in cultured mammalian cells.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)
-
Cultured mammalian cells at 70-80% confluency
-
Pre-warmed cell culture medium
-
TRIzol reagent or other RNA extraction kit
Procedure:
-
Prepare 4sU-containing medium: Pre-warm the required volume of cell culture medium to 37°C. Add the 4sU stock solution to the medium to achieve the desired final concentration (refer to Table 3 for guidance). Mix thoroughly.
-
Labeling: Remove the existing medium from the cells and replace it with the 4sU-containing medium.
-
Incubation: Incubate the cells for the desired labeling period at 37°C in a CO2 incubator. Avoid exposing the cells to bright light after adding 4sU to prevent potential crosslinking.
-
Harvesting: At the end of the labeling period, aspirate the 4sU-containing medium.
-
Cell Lysis: Immediately add TRIzol reagent to the plate (e.g., 1 mL for a 10 cm dish) and lyse the cells by pipetting up and down.
-
RNA Isolation: Proceed with RNA isolation according to the TRIzol or your chosen RNA extraction kit's manufacturer's protocol.
Protocol 2: Analysis of rRNA Processing by [³²P]-orthophosphate Labeling
This protocol is for assessing the impact of thiouridine analogs on the synthesis and processing of ribosomal RNA.
Materials:
-
Human U2OS cells (or other cell line of interest)
-
Phosphate-free DMEM
-
[³²P]-orthophosphate
-
4-thiouridine (or other analog)
-
Uridine (as a control)
-
TRIzol reagent
-
Agarose gel electrophoresis equipment
-
Phosphorimager
Procedure:
-
Cell Culture: Plate U2OS cells and grow to desired confluency.
-
Pre-treatment: One hour before labeling, replace the medium with phosphate-free DMEM containing either the thiouridine analog at the desired concentration, uridine as a control, or no addition.
-
Pulse Labeling: Add [³²P]-orthophosphate to the medium and incubate for a defined period (e.g., 30 minutes) to label newly synthesized RNA.
-
Chase: After the pulse, wash the cells with regular DMEM and then incubate in medium containing non-radioactive phosphate for various chase periods (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction: At each time point, harvest the cells using TRIzol and extract total RNA.
-
Gel Electrophoresis: Separate the RNA on a denaturing agarose gel.
-
Visualization: Dry the gel and expose it to a phosphorimager screen to visualize the radiolabeled rRNA precursors and mature forms.
-
Quantification: Quantify the band intensities to determine the rates of 47S rRNA synthesis and its processing into mature 18S and 28S rRNA.
Visualizations
Nucleolar Stress Signaling Pathway
Caption: Nucleolar stress pathway induced by high concentrations of thiouridine analogs.
Experimental Workflow for Metabolic Labeling and Analysis
Caption: General workflow for metabolic labeling and enrichment of nascent RNA.
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 5. p53 -Dependent and -Independent Nucleolar Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Nucleolar stress with and without p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-4-thiouridine (5-ETU) Pull-Down Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize bias in 5-Ethyl-4-thiouridine (5-ETU) pull-down assays.
Troubleshooting Guide
This guide addresses common issues encountered during 5-ETU pull-down experiments, offering potential causes and solutions to mitigate bias and ensure reliable results.
| Issue | Potential Cause | Recommended Solution |
| High Background / Non-specific Binding | 1. Suboptimal Blocking: Inadequate blocking of beads or non-specific sites. | - Pre-clear the cell lysate by incubating it with beads alone before adding the biotinylated RNA. - Block streptavidin beads with yeast tRNA or Bovine Serum Albumin (BSA) before incubation with the labeled RNA. |
| 2. Inappropriate Lysis/Wash Buffer Conditions: Buffer composition may not be stringent enough to disrupt weak, non-specific interactions. | - Optimize salt concentration (e.g., 150-500 mM NaCl) in lysis and wash buffers. - Include a non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40) in wash buffers.[1] - Perform additional wash steps. | |
| 3. Hydrophobic Interactions: Proteins nonspecifically adhering to the beads or bait. | - Add a low concentration of a non-ionic surfactant to disrupt hydrophobic interactions.[2] | |
| 4. Contamination: Presence of endogenous biotinylated proteins or carryover of insoluble protein aggregates. | - Perform a "beads-only" control (lysate incubated with beads without bait RNA) to identify proteins that bind non-specifically to the beads. - Ensure complete clarification of the cell lysate by high-speed centrifugation. | |
| Low or No Signal for Target Proteins | 1. Inefficient 5-ETU Labeling: Insufficient incorporation of 5-ETU into newly transcribed RNA. | - Optimize the concentration of 5-ETU and the labeling time for your specific cell type. - Ensure cell viability is not significantly affected by the 5-ETU concentration used. |
| 2. Inefficient Biotinylation: Incomplete reaction between the thiol group of 5-ETU and the biotinylation reagent. | - Ensure the biotinylation reagent (e.g., Biotin-HPDP) is fresh and properly stored. - Optimize the ratio of biotinylation reagent to total RNA. - Perform the biotinylation reaction in the dark to prevent reagent degradation. | |
| 3. RNA Degradation: RNase contamination leading to the degradation of labeled RNA. | - Use RNase-free reagents and consumables throughout the protocol. - Add RNase inhibitors to the cell lysate and subsequent buffers. | |
| 4. Disruption of Protein-RNA Interaction: Lysis or wash buffer conditions are too harsh. | - Decrease the salt or detergent concentration in the buffers if the interaction is known to be weak. - Use a milder lysis buffer. | |
| High Variability Between Replicates | 1. Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or treatment conditions. | - Standardize cell culture protocols, ensuring consistent cell confluency and treatment times. |
| 2. Pipetting Errors: Inaccurate pipetting of reagents, especially beads and lysates. | - Use calibrated pipettes and wide-bore tips for viscous solutions like bead slurries. - Prepare master mixes for reagents where possible. | |
| 3. Incomplete Bead Resuspension: Failure to fully resuspend beads during washing and incubation steps. | - Vortex beads gently but thoroughly between steps. |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of bias in a 5-ETU pull-down assay?
A1: The most significant source of bias is non-specific binding of proteins to the streptavidin beads, the biotin linker, or the RNA bait itself.[3] This can lead to the identification of false-positive interactors. Implementing stringent wash conditions and proper negative controls is crucial to minimize this bias.
Q2: What are the essential negative controls for a 5-ETU pull-down experiment?
A2: To ensure the specificity of the identified interactions, the following negative controls are critical:
-
Beads-only control: Incubate cell lysate with streptavidin beads that have not been conjugated with biotinylated RNA. This identifies proteins that bind non-specifically to the beads.
-
Unlabeled control: Perform the entire pull-down procedure with lysate from cells that were not treated with 5-ETU. This control helps to identify proteins that bind to the beads or other components of the reaction mixture in a non-5-ETU-dependent manner.
-
Scrambled RNA control: Use a biotinylated RNA probe with a scrambled sequence of a similar length and GC content as your RNA of interest. This control helps to distinguish sequence-specific RNA-binding proteins from those that bind RNA non-specifically.
Q3: How can I optimize the 5-ETU labeling time and concentration?
A3: The optimal labeling time and concentration of 5-ETU depend on the cell type and the turnover rate of the RNA of interest. It is recommended to perform a time-course and dose-response experiment. You can assess the efficiency of 5-ETU incorporation by conjugating the labeled RNA to a fluorescent azide via a click reaction and visualizing the fluorescence, or by quantifying the amount of biotinylated RNA after the pull-down.
Q4: What are the best practices for minimizing RNase contamination?
A4: To prevent RNA degradation, adhere to the following practices:
-
Use certified RNase-free tubes, tips, and reagents.
-
Wear gloves at all times and change them frequently.
-
Use a designated RNase-free workspace.
-
Add RNase inhibitors to your lysis buffer and other relevant solutions.
Q5: How can I validate the protein-RNA interactions identified by mass spectrometry?
A5: Validation of interactions is a critical step. Common validation methods include:
-
Western Blotting: Confirm the presence of candidate proteins in the eluate from the 5-ETU pull-down.
-
RNA Immunoprecipitation (RIP): Use an antibody against the candidate protein to pull down the protein and then detect the associated RNA of interest by RT-qPCR.
-
In vitro binding assays: Use purified protein and in vitro transcribed RNA to confirm a direct interaction.
Experimental Protocols
Key Experimental Workflow
Caption: Overview of the 5-ETU pull-down assay workflow.
Detailed Methodologies
1. Metabolic Labeling with 5-ETU
-
Culture cells to the desired confluency (typically 70-80%).
-
Replace the culture medium with fresh medium containing the optimized concentration of 5-ETU (e.g., 100-200 µM).
-
Incubate the cells for the optimized labeling period (e.g., 2-24 hours) under standard culture conditions.
-
Harvest the cells by scraping or trypsinization.
2. Total RNA Extraction
-
Lyse the harvested cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol for the chosen method (e.g., phenol-chloroform extraction).
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer and gel electrophoresis.
3. Biotinylation of 5-ETU Labeled RNA
-
For every 1 µg of total RNA, prepare a biotinylation reaction mix. A common reagent is Biotin-HPDP (N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide).
-
In an RNase-free tube, combine the total RNA with biotinylation buffer and Biotin-HPDP.
-
Incubate the reaction in the dark at room temperature with rotation for at least 1.5 hours.
-
Remove unreacted biotin by performing a phenol/chloroform extraction followed by ethanol precipitation.
-
Resuspend the biotinylated RNA pellet in RNase-free water.
4. Streptavidin Pull-Down
-
Prepare streptavidin-coated magnetic beads by washing them multiple times with a suitable wash buffer.
-
Block the beads by incubating them with a blocking solution (e.g., containing yeast tRNA or BSA) to reduce non-specific binding.
-
Incubate the biotinylated RNA with the blocked streptavidin beads to allow for binding (e.g., for 15-30 minutes at room temperature with rotation).
-
Prepare the cell lysate from which you want to pull down interacting proteins. Ensure to include protease and RNase inhibitors.
-
Incubate the RNA-bound beads with the cell lysate to allow for the formation of RNA-protein complexes (e.g., for 1-2 hours at 4°C with rotation).
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., a high-salt buffer or a buffer containing a reducing agent to cleave the disulfide bond in Biotin-HPDP).
5. Analysis of Pulled-Down Proteins
-
The eluted proteins can be analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining or Coomassie blue staining for a general overview.
-
For identification of specific proteins, perform a Western blot using antibodies against your protein of interest.
-
For a comprehensive and unbiased identification of all interacting proteins, the eluate can be subjected to analysis by mass spectrometry.
Logical Relationships in Bias Minimization
Caption: Key strategies for minimizing bias in 5-ETU pull-down assays.
References
Technical Support Center: The Impact of Uridine Analogs on pre-mRNA Splicing
Disclaimer: Direct experimental data on the specific impact of 5-Ethyl-4-thiouridine on pre-mRNA splicing is limited in currently available literature. This guide provides information based on the well-studied uridine analogs, 4-thiouridine (4sU) and 5-ethynyluridine (5EU) . Researchers should consider these findings as a proxy and validate the specific effects of this compound in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: How do uridine analogs like 4-thiouridine (4sU) affect pre-mRNA splicing efficiency?
A1: The incorporation of uridine analogs into nascent RNA can interfere with pre-mRNA splicing. Studies on 4sU have demonstrated that increased incorporation into pre-mRNAs leads to a decrease in splicing efficiency.[1][2][3] This effect is more pronounced for introns that have weaker splice sites, meaning they deviate from the consensus splice site sequences.[1][2][3] The spliceosome, the cellular machinery responsible for splicing, may have reduced recognition efficiency for pre-mRNAs containing these analogs.[1][2] For instance, high levels of 4sU incorporation can lead to measurable defects in intron removal.[1][2] Similarly, 5EU has been shown to impede RNA splicing efficiency, contributing to the nuclear retention of RNAs.[4]
Q2: Do these analogs impact alternative splicing patterns?
A2: Yes, uridine analogs can influence alternative splicing. Treatment of cells with 5EU leads to significant changes in alternative splicing and an overall reduction in splicing diversity.[4] For 4sU, the effects appear to be more subtle and concentration-dependent. At tolerable concentrations (e.g., 40 μM in HEK293 cells), 4sU does not appear to cause drastic or widespread changes in the splicing of constitutive exons.[5] However, even at these concentrations, modest but statistically significant changes, such as increased intron retention or shifts in alternative 5' splice site selection, can be observed, particularly with longer incubation times.[1][5]
Q3: What are the potential off-target effects and artifacts to be aware of when using these compounds?
A3: Beyond splicing, uridine analogs can introduce several artifacts. High concentrations of 4sU (>50μM) and extended exposure times can inhibit ribosomal RNA (rRNA) synthesis and processing, potentially triggering a cellular stress response.[1][2][3] In in vitro transcription experiments, high levels of 4sU incorporation can cause an increase in abortive, truncated transcripts.[1][3] Furthermore, pre-mRNA fully labeled with 4sU has been shown to be more stable than its unmodified counterpart, which could affect kinetic studies of RNA turnover.[1][3] For 5EU, a significant effect is the nuclear accumulation of polyadenylated and GU-rich RNAs, suggesting an impairment in RNA processing and export.[4]
Q4: What concentrations and labeling times are recommended to minimize splicing-related artifacts?
A4: To minimize artifacts, it is crucial to use the lowest effective concentration and shortest labeling time possible for your experimental goals. For 4sU, concentrations around 40 μM for short durations (2-24 hours) in cell culture are considered tolerable and do not trigger widespread, drastic changes in splicing.[1][5] However, it is recommended to perform pilot experiments to determine the optimal, non-toxic concentration for your specific cell type.[6] For short-term labeling (e.g., under 10 minutes), higher concentrations of 4sU may be used, while for longer-term labeling, lower concentrations are advised to avoid cytotoxicity.[7]
Troubleshooting Guides
Issue 1: I'm observing a significant decrease in splicing efficiency after metabolic labeling.
| Possible Cause | Troubleshooting Step |
| High Incorporation Rate of Analog: | Elevated levels of analog incorporation, especially 4sU, are known to decrease splicing efficiency, particularly for introns with weak splice sites.[1][2][3] |
| Solution: Reduce the concentration of the uridine analog and/or the labeling time. Perform a dose-response experiment to find a concentration that balances labeling efficiency with minimal impact on splicing. | |
| Weak Splice Sites in Reporter Gene: | The negative impact of 4sU on splicing is more pronounced for introns with non-consensus 3' and 5' splice sites.[1][3] |
| Solution: If using a reporter construct, verify the strength of its splice sites. Compare results with a reporter known to have strong, efficiently spliced introns, which are less likely to be affected.[1] |
Issue 2: My alternative splicing patterns have changed unexpectedly after treatment.
| Possible Cause | Troubleshooting Step |
| Direct Effect of the Analog: | Uridine analogs can directly alter alternative splicing outcomes. 5EU is known to cause widespread changes, while 4sU can modestly increase intron retention or alter splice site choice.[1][4][5] |
| Solution: Validate the observed splicing changes using an orthogonal method that does not involve metabolic labeling (e.g., RT-PCR on RNA from untreated cells). Include untreated and vehicle-only controls in all experiments. | |
| Cellular Stress Response: | High concentrations or long exposure to analogs like 4sU can induce cellular stress, which is known to impact alternative splicing.[1][3] |
| Solution: Lower the analog concentration and labeling time.[7] Monitor cells for signs of toxicity or stress (e.g., changes in morphology, proliferation rates, or expression of stress marker genes). |
Issue 3: I'm seeing an increase in truncated or abortive transcripts in my in vitro transcription assay.
| Possible Cause | Troubleshooting Step |
| Interference with RNA Polymerase: | High incorporation rates of 4sU (e.g., 100%) during in vitro transcription by T7 polymerase can lead to a marked increase in abortive transcripts.[1][3] |
| Solution: Reduce the ratio of the analog triphosphate to the canonical UTP in the transcription reaction. Test a range of ratios (e.g., 2.5%, 30%) to find a level that allows for sufficient labeling without compromising transcript integrity.[2] |
Data Presentation: Quantitative Effects of 4-Thiouridine (4sU)
Table 1: Impact of 4sU Incorporation on In Vitro Splicing Efficiency
| Pre-mRNA Substrate | % 4sU Incorporation | Change in Splicing Efficiency | Citation |
| β-Globin (Minigene) | 0% -> 100% | Gradual decrease observed as 4sU level increases. | [5] |
| AdML (Minigene) | 0% vs. 100% | No statistically significant difference in splicing rate. | [2] |
| General Finding | High (>30%) | Can lead to measurable defects, especially for weaker splicing events. | [1][2] |
Table 2: Recommended 4sU Concentrations for Metabolic Labeling in Cell Culture
| Duration of Labeling | Recommended 4sU Concentration (μM) | Citation |
| < 10 minutes | 500 | [7] |
| 15 - 30 minutes | 500 - 1,000 | [7] |
| 60 minutes | 200 - 500 | [7] |
| 120 minutes | 100 - 200 | [7] |
| 24 hours | 40 | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in HEK293 Cells to Assess Splicing
This protocol is adapted from methodologies used to study the effects of 4sU on endogenous gene splicing.[1]
1. Cell Culture and Plating: a. Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.[1] b. Plate cells in 6-well plates. For a 24-hour labeling experiment, seed at a confluency that will reach ~80% by the end of the experiment (e.g., start at 40%). For a 2-hour experiment, seed to be ~80% confluent at the start.[1]
2. Metabolic Labeling: a. Prepare a stock solution of the uridine analog (e.g., 4-thiouridine) in the appropriate solvent (e.g., DMSO). b. Add the analog to the cell culture medium to achieve the desired final concentration (e.g., 40 μM for 4sU).[1] Include a vehicle-only control (e.g., DMSO) and an untreated control. c. Incubate the cells for the desired labeling period (e.g., 2 hours or 24 hours).[1]
3. RNA Isolation: a. After incubation, aspirate the medium and wash the cells with PBS. b. Lyse the cells directly in the well using TRIzol reagent (or a similar RNA lysis buffer) according to the manufacturer's instructions.[1] c. Purify total RNA, including a DNase treatment step to remove genomic DNA contamination. d. Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.
4. Splicing Analysis (RT-PCR): a. Synthesize cDNA from 1 μg of total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers. b. Design PCR primers that flank a specific intron or alternative exon of interest. One primer should be in the upstream exon and the other in the downstream exon to distinguish between spliced and unspliced products. c. Perform endpoint or quantitative PCR (qPCR) to amplify the region of interest. d. Analyze the PCR products on an agarose gel. The relative intensity of the bands corresponding to the spliced mRNA and the unspliced pre-mRNA can be quantified to determine the splicing efficiency.[1] For alternative splicing, the ratio of different isoforms can be calculated.
Visualizations
Caption: Workflow for assessing the impact of a uridine analog on pre-mRNA splicing.
Caption: Decision tree for troubleshooting unexpected splicing results.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 6. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-4-thiouridine Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-4-thiouridine (s4U) labeled RNA. The information provided is primarily based on the well-studied analog 4-thiouridine (4sU) and is expected to be highly relevant for this compound due to their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound labeled RNA degradation?
Degradation of s4U-labeled RNA can be attributed to several factors, primarily enzymatic activity and chemical instability. Key causes include:
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RNases: Contamination with RNases during RNA extraction and handling is a major source of degradation for all RNA, including s4U-labeled transcripts.
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Oxidation: The thiol group in 4-thiouridine is susceptible to oxidation, which can alter the RNA structure and potentially lead to strand cleavage. This can be exacerbated by exposure to air and certain metal ions.
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Light Exposure: 4-thiouridine is a photoactivatable ribonucleoside.[1] Exposure to UV light or even strong visible light can induce crosslinking of the s4U-labeled RNA to proteins or other RNA molecules, which can be mistaken for degradation on a gel and interfere with downstream applications.[1][2][3]
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Freeze-Thaw Cycles: Repeated freezing and thawing of RNA samples can cause physical shearing and degradation.[2]
Q2: How does the stability of this compound labeled RNA compare to unlabeled RNA?
Interestingly, studies on the related compound 4-thiouridine (4sU) suggest that its incorporation can in some contexts increase the stability of pre-mRNA compared to its unmodified counterpart.[4] However, it's also been noted that high concentrations of 4sU might lead to the perception of reduced stability in sequencing experiments due to technical reasons like reduced reverse transcription efficiency.
Q3: Can the concentration of this compound in cell culture affect RNA stability and cellular processes?
Yes, the concentration of the labeling reagent is critical. High concentrations of 4-thiouridine (>50 µM) have been shown to inhibit rRNA synthesis and processing, induce a nucleolar stress response, and potentially affect cell proliferation.[5] These cellular perturbations can indirectly impact the overall stability and integrity of the labeled RNA population. It is crucial to optimize the labeling concentration to achieve sufficient incorporation for detection without causing significant cellular toxicity or altering normal RNA metabolism.[3]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of labeled RNA | Inefficient cellular uptake of this compound. | Optimize labeling time and concentration. Ensure cells are healthy and not overgrown. Consider using prodrug forms of thiouridines which may have better cell permeability.[6][7][8] |
| Inefficient RNA extraction. | Use a robust RNA extraction protocol, such as a TRIzol-based method, to ensure complete cell lysis and inactivation of RNases.[2][3] | |
| Smeared bands on a gel, suggesting degradation | RNase contamination. | Use RNase-free reagents and consumables. Work in an RNase-free environment. Add an RNase inhibitor to your samples. |
| Oxidation of the thiol group. | Prepare solutions with freshly de-gassed, nuclease-free water. Consider adding a reducing agent like DTT (dithiothreitol) at a low concentration during RNA purification and storage, but be mindful of its compatibility with downstream applications. | |
| Excessive freeze-thaw cycles. | Aliquot RNA samples into single-use tubes to minimize freeze-thaw cycles.[2] | |
| Discrepancies in quantification or downstream analysis | Light-induced crosslinking. | Protect s4U-labeled RNA from light at all stages of the experiment, from cell culture to final analysis.[1] Use amber-colored tubes and work under low-light conditions when possible. |
| Altered RNA structure or function due to high label incorporation. | Perform a dose-response experiment to find the lowest effective concentration of this compound. Be aware that high incorporation rates can affect processes like pre-mRNA splicing.[4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound
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Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. Warm the medium to 37°C.
-
Labeling: Aspirate the old medium from the cells and gently add the pre-warmed labeling medium.
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Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) under standard cell culture conditions. Protect the cells from direct light.
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Harvesting: To end the labeling, aspirate the labeling medium and immediately add TRIzol or a similar lysis buffer directly to the plate to lyse the cells and inactivate RNases.[2]
Protocol 2: Extraction of this compound Labeled RNA
This protocol is adapted from standard TRIzol-based RNA extraction methods.
-
Lysis: After adding TRIzol to the cells, pipette the lysate up and down several times to homogenize.
-
Phase Separation: Transfer the lysate to a fresh tube, add chloroform, and shake vigorously. Centrifuge to separate the aqueous (RNA-containing) and organic phases.[1]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add isopropanol and incubate to precipitate the RNA.[1]
-
Washing: Centrifuge to pellet the RNA. Discard the supernatant and wash the pellet with 75% ethanol.[1]
-
Resuspension: Air-dry the pellet briefly and resuspend in an appropriate volume of RNase-free water. Avoid over-drying the pellet.
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Storage: Store the RNA at -80°C in small, single-use aliquots.[2]
Visualizations
Caption: A simplified workflow for experiments involving this compound labeled RNA.
Caption: A logical guide for troubleshooting degradation of this compound labeled RNA.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00001F [pubs.rsc.org]
Incomplete biotinylation of 5-Ethyl-4-thiouridine and troubleshooting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with the biotinylation of 5-Ethyl-4-thiouridine (E4U) incorporated into nascent RNA.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind E4U biotinylation?
This compound (E4U) is a uridine analog that gets incorporated into newly transcribed RNA. Its key feature is a thiol group, which can be specifically targeted for biotinylation. This is typically achieved using reagents like MTSEA-biotin or Biotin-HPDP, which form a disulfide bond with the thiol group on the E4U.[1][2] This biotin tag allows for the subsequent enrichment of the nascent RNA using streptavidin-based affinity purification.
Q2: Which biotinylating reagent should I use: MTSEA-biotin or Biotin-HPDP?
While both reagents can be used, methanethiosulfonate (MTS) reagents like MTSEA-biotin have been shown to form disulfide bonds with 4-thiouridine more efficiently than Biotin-HPDP.[2] This higher efficiency can lead to greater yields and less bias in the enrichment of labeled RNA.[2]
Q3: What are the critical factors for successful E4U biotinylation?
Several factors are crucial for successful biotinylation:
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RNA Quality: High-quality, intact RNA is essential. Degraded RNA can lead to poor results in downstream applications.[3]
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Reagent Stability: Biotinylating reagents like MTSEA-biotin and Biotin-HPDP can be unstable. It is important to use freshly prepared solutions.[4]
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Reaction Conditions: Optimal concentrations of the biotinylating reagent, appropriate buffering conditions (pH), and incubation time and temperature are critical.[5][6]
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Removal of Excess Biotin: Incomplete removal of unbound biotin can lead to high background and non-specific binding during enrichment.[1][7]
Troubleshooting Guide
Problem 1: Low or no biotinylation signal in a dot blot or other validation assay.
This is a common issue that can arise from several sources. The following troubleshooting steps can help identify the cause.
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Check RNA Integrity: Run an aliquot of your total RNA on a gel or use a Bioanalyzer to ensure it is not degraded.[3] Poor quality RNA will not biotinylate efficiently.
-
Verify E4U Incorporation: Confirm that E4U was successfully incorporated into the RNA. This can be assessed by observing a characteristic absorbance peak at 330 nm.[1]
-
Assess Biotinylating Reagent Activity:
-
Prepare fresh solutions of your biotinylating reagent (e.g., MTSEA-biotin or Biotin-HPDP) immediately before use, as they can degrade upon storage.[4]
-
If you suspect a bad batch of reagent, test it with a positive control, such as an in vitro transcribed RNA containing 4-thiouridine.
-
-
Optimize Reaction Conditions:
-
Ensure the pH of your biotinylation buffer is appropriate (typically around 7.4-7.5).[5][6]
-
The concentration of the biotinylating reagent may need to be optimized. Insufficient reagent will result in incomplete labeling.
-
Incubation time can be extended, but be mindful of potential RNA degradation. A typical incubation is 30 minutes to 1.5 hours at room temperature in the dark.[1][6]
-
Problem 2: High background in streptavidin pulldown/enrichment.
High background can obscure the signal from your specifically labeled RNA.
-
Ensure Complete Removal of Unbound Biotin: After the biotinylation reaction, it is crucial to remove all excess biotin. This can be done through chloroform extraction followed by isopropanol precipitation or using spin columns.[1] Repeating the chloroform extraction can help ensure complete removal.[1]
-
Pre-block Streptavidin Beads: Before adding your biotinylated RNA, pre-block the streptavidin beads with a blocking solution (e.g., containing glycogen and tRNA) to reduce non-specific binding of RNA to the beads.[8][9]
-
Optimize Washing Steps: Increase the number and stringency of your wash steps after binding the biotinylated RNA to the streptavidin beads.[10]
Quantitative Data Summary
The efficiency of biotinylation can be influenced by the choice of reagent and reaction conditions. The table below summarizes key quantitative parameters from the literature.
| Parameter | MTSEA-biotin | Biotin-HPDP | Reference |
| Relative Efficiency | Higher | Lower (approx. 3-fold less than iodoacetyl-biotin) | [1][2] |
| Recommended Concentration | 16.4 µM - 82.5 µM | 1mg/ml stock (2µl per 1µg RNA) | [4][10][11] |
| Typical Incubation Time | 30 minutes | 1.5 hours | [1][6] |
| Reaction Buffer (HEPES) | 10-20 mM, pH 7.4-7.6 | 10 mM Tris, pH 7.4 | [5][6][10][11] |
Experimental Protocols
Detailed Protocol for Biotinylation of E4U-labeled RNA using MTSEA-biotin
This protocol is adapted from established methods for 4-thiouridine biotinylation.[4][6]
-
Prepare Fresh MTSEA-biotin Stock: Dissolve solid MTSEA-biotin in dry DMF to a concentration of 1 mg/mL (1.64 mM). This stock should be made fresh and used immediately.[4]
-
Set up the Biotinylation Reaction: In an RNase-free microfuge tube, combine the following on ice:
-
2-5 µg of E4U-labeled total RNA
-
1 M HEPES, pH 7.4 to a final concentration of 20 mM
-
RNase-free water to bring the volume to 40 µL
-
-
Add MTSEA-biotin: Dilute the 1 mg/mL MTSEA-biotin stock in DMF. Add 10 µL of the diluted MTSEA-biotin solution to the RNA mixture for a final concentration of approximately 16.4 µM MTSEA-biotin and 20% DMF.[4]
-
Incubate: Incubate the reaction for 30 minutes at room temperature in the dark.[6]
-
Remove Unreacted Biotin:
-
Precipitate RNA:
-
To the aqueous phase, add 1/10th volume of 5 M NaCl and an equal volume of 100% isopropanol.[1]
-
Add glycogen as a co-precipitant if starting with low amounts of RNA.[1]
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the pellet with 75% ethanol, air dry briefly, and resuspend in RNase-free water.
-
Visualizations
Caption: Experimental workflow for the biotinylation and enrichment of E4U-labeled RNA.
Caption: Troubleshooting logic for incomplete E4U biotinylation.
References
- 1. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking distinct RNA populations using efficient and reversible covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Enriching s4U-RNA using methane thiosulfonate (MTS) chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with 4-Thiouracil (Ers4tU) [jove.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective and sensitive detection system for 4-thiouridine modification in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Ethyl-4-thiouridine (EU) Enrichment Experiments
Welcome to the technical support center for 5-Ethyl-4-thiouridine (EU) enrichment experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of high background, during their nascent RNA capture experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical fold enrichment I should expect in a successful EU enrichment experiment?
A1: The expected fold enrichment of nascent RNA can vary significantly depending on the transcript's abundance, the cell type, and the specific experimental conditions. However, successful experiments have demonstrated enrichments of up to 70-fold for specific mRNAs.[1] For a moderately expressed gene, a fold enrichment of 5-20 over the "No EU" negative control is a good starting benchmark. It is crucial to perform qPCR on a known nascent transcript and a stable, abundant transcript to validate your enrichment efficiency.
Q2: What is an acceptable level of background in the "No EU" control?
A2: The "No EU" control, where cells are not treated with this compound but are otherwise processed identically, is essential to determine the level of non-specific binding of RNA to the streptavidin beads.[2] Ideally, the amount of RNA pulled down in the "No EU" control should be minimal. In sequencing experiments, a high-quality nascent RNA library should typically have less than 20% of reads aligning to ribosomal RNA (rRNA), as rRNA represents a large fraction of stable, mature RNA.[3] High levels of rRNA in the enriched fraction can be an indicator of significant background from contaminating mature RNA.
Q3: How can I assess the efficiency of EU incorporation and biotinylation?
A3: You can perform a dot blot to qualitatively assess the biotinylation of your EU-labeled RNA.[4][5][6] By spotting serial dilutions of your biotinylated RNA and a non-biotinylated control onto a nylon membrane and detecting with streptavidin-HRP, you can visualize the success of the click chemistry reaction. For a more quantitative approach, you can use a fluorescent azide instead of biotin azide in a small aliquot of your sample and measure the fluorescence.
Q4: Can the concentration of EU or the labeling time affect my experiment?
A4: Yes, both EU concentration and labeling time are critical parameters. Higher concentrations of EU and longer labeling times can increase the amount of labeled nascent RNA, but may also lead to cellular toxicity or off-target effects in some cell types.[4][7] It is recommended to optimize these conditions for your specific cell line and experimental goals. A typical starting point is a concentration of 0.2 mM to 1 mM EU for a labeling period of 20 minutes to 1 hour.[7]
Troubleshooting Guide: High Background
High background in EU enrichment experiments can obscure the true signal from nascent transcripts. The following guide addresses common causes of high background and provides step-by-step solutions.
Problem 1: High signal in the "No EU" control pulldown.
This indicates non-specific binding of RNA to the streptavidin beads.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate bead blocking | Before adding your biotinylated RNA, incubate the streptavidin beads with a blocking solution containing Bovine Serum Albumin (BSA) and/or yeast tRNA to saturate non-specific binding sites. |
| Insufficient washing stringency | Increase the salt concentration (e.g., up to 1 M NaCl) and/or add a non-ionic detergent (e.g., 0.05% Tween-20 or NP-40) to your wash buffers to disrupt weak, non-specific interactions.[8][9] |
| Contaminated reagents | Ensure all buffers and tubes are RNase-free to prevent RNA degradation, which can lead to smaller RNA fragments that may bind non-specifically. |
| Choice of beads | Consider using magnetic streptavidin beads, which often have lower non-specific binding compared to agarose beads.[9][10] |
Problem 2: Low fold enrichment of target nascent transcripts.
This suggests that either the labeling and capture were inefficient, or the background is overwhelming the specific signal.
Potential Causes & Solutions:
| Cause | Solution |
| Inefficient EU incorporation | Optimize the EU concentration and labeling time for your cell type. Ensure cells are healthy and transcriptionally active. |
| Inefficient click chemistry reaction | Use fresh click chemistry reagents. Ensure the correct stoichiometry between EU-RNA and biotin-azide. High concentrations of detergents like LDS can inhibit the click reaction.[11] |
| RNA degradation | Use RNase inhibitors throughout the protocol, from cell lysis to the final elution. Work in an RNase-free environment. |
| Suboptimal pulldown conditions | Ensure gentle mixing during the binding of biotinylated RNA to the streptavidin beads to allow for efficient capture. |
Experimental Protocols & Methodologies
Key Experimental Workflow
The following diagram outlines the major steps in a typical this compound enrichment experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting high background issues.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes. These values should be optimized for your specific experimental system.
Table 1: Recommended Ranges for Experimental Parameters
| Parameter | Recommended Range | Notes |
| EU Concentration | 0.2 - 1.0 mM | Higher concentrations may be toxic to some cell lines.[7] |
| Labeling Time | 20 - 60 minutes | Shorter times capture more transient nascent RNAs. |
| Total RNA Input | 2 - 10 µg | Dependent on cell type and expected nascent RNA yield. |
| Streptavidin Bead Volume | 20 - 50 µL slurry | Titrate to determine the optimal amount for your RNA input. |
Table 2: Expected Quantitative Outcomes
| Metric | Expected Value | Indication of a Problem |
| Fold Enrichment (Target Gene) | > 5-fold over "No EU" | < 2-fold |
| rRNA Reads in Enriched Fraction | < 20% | > 40% |
| Yield of Enriched RNA | 0.1 - 2% of input RNA | < 0.05% or > 5% |
| "No EU" Control Pulldown | < 1% of input RNA | > 5% of input RNA |
Note: These values are approximate and can vary between experiments. Always include appropriate controls to validate your results.
References
- 1. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEPPRO: quality control and processing of nascent RNA profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. static.igem.org [static.igem.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Capture and Identification of RNA-binding Proteins by Using Click Chemistry-assisted RNA-interactome Capture (CARIC) Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine Analogs and Nucleolar Stress Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying nucleolar stress induced by uridine analogs. While the query specified "5-Ethyl-4-thiouridine," current scientific literature predominantly focuses on 4-thiouridine (4sU) and 5-ethynyluridine (5-EU) as key compounds for inducing and studying this cellular response. This guide will focus on these well-documented analogs.
Frequently Asked Questions (FAQs)
Q1: I am trying to induce nucleolar stress with this compound, but I'm not seeing the expected results. Why might this be?
There is limited to no information in the current scientific literature on "this compound" in the context of nucleolar stress. It is possible that this is a typographical error or a novel compound with uncharacterized effects. The most commonly used and studied uridine analogs for inducing nucleolar stress are 4-thiouridine (4sU) and 5-ethynyluridine (5-EU). We recommend verifying the compound and considering the use of 4sU or 5-EU as positive controls or alternatives.
Q2: What is the mechanism by which 4-thiouridine (4sU) induces nucleolar stress?
High concentrations of 4sU (>50 µM) are incorporated into nascent RNA, including ribosomal RNA (rRNA).[1][2] This incorporation is thought to interfere with rRNA processing and ribosome biogenesis.[1][2] The disruption of these crucial nucleolar functions triggers a nucleolar stress response, which is characterized by several key events:
-
Inhibition of rRNA synthesis and processing : 4sU has been shown to inhibit both the production and processing of the 47S rRNA precursor.[1][2]
-
Nucleoplasmic translocation of nucleolar proteins : Key nucleolar proteins, such as Nucleophosmin (NPM1), are released from the nucleolus into the nucleoplasm.[1][2]
-
p53 stabilization : The translocation of nucleolar proteins can lead to the stabilization and activation of the tumor suppressor protein p53.[1][2][3][4][5]
-
Inhibition of cell proliferation : The activation of the p53 pathway can lead to cell cycle arrest and an overall inhibition of cell proliferation.[1][2]
Q3: How does 5-ethynyluridine (5-EU) incorporation relate to nucleolar stress?
5-EU is another uridine analog used to measure nascent RNA synthesis.[6][7] A decrease in 5-EU incorporation is a common indicator of reduced rRNA production, a hallmark of nucleolar stress.[6][7] Many anticancer drugs that induce nucleolar stress, such as Pol I inhibitors, cause a significant decrease in 5-EU incorporation.[6][7] Therefore, quantifying 5-EU incorporation can be a valuable method for assessing the level of nucleolar stress induced by a compound.
Q4: What are the expected morphological changes in the nucleolus during nucleolar stress?
Nucleolar stress leads to distinct changes in nucleolar morphology. These can include:
-
Nucleolar segregation : The separation of the different components of the nucleolus, particularly the fibrillar centers (FC) and the granular component (GC).[6]
-
Formation of "stress caps" : Under certain stress conditions, proteins of the fibrillar center can segregate into structures known as stress caps.[4][6]
-
Dispersal of nucleolar proteins : Proteins like nucleolin may disperse from the nucleolus into the nucleoplasm.[6]
Q5: What are some key protein markers to analyze when studying nucleolar stress?
Several key proteins are commonly analyzed to monitor the nucleolar stress response:
-
Nucleophosmin (NPM1/B23) : Its translocation from the nucleolus to the nucleoplasm is a classic indicator of nucleolar stress.[1][2][3]
-
Upstream Binding Factor (UBF) : A component of the RNA polymerase I transcription machinery, its localization can be altered during nucleolar stress, sometimes forming part of the "stress caps".[6]
-
Fibrillarin : A protein of the dense fibrillar component, its redistribution into nucleolar caps can be a sign of transcriptional stress.[4]
-
p53 : Its stabilization and accumulation are key downstream events in the nucleolar stress response pathway.[1][2][3][4][5]
-
POLR1A : The catalytic subunit of RNA Polymerase I. A reduction of its association with rDNA can indicate inhibition of rRNA transcription.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable nucleolar stress phenotype (e.g., no NPM1 translocation, no p53 stabilization) after 4sU treatment. | Concentration of 4sU is too low. | Studies show that high concentrations (>50 µM) are often required to inhibit rRNA synthesis and induce a stress response.[1][2] Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation time is too short. | The induction of a nucleolar stress response is time-dependent. An incubation time of at least 6 hours is often used.[2] Perform a time-course experiment. | |
| Cell line is resistant to 4sU-induced stress. | Different cell lines may have varying sensitivities. Use a positive control compound known to induce nucleolar stress, such as Actinomycin D (at low concentrations) or CX-5461.[8][9] | |
| High levels of cell death observed after 4sU treatment. | 4sU concentration is too high or incubation is too long. | High concentrations of 4sU can be toxic.[1][2] Reduce the concentration or incubation time. |
| The observed cell death is part of the expected nucleolar stress response. | Nucleolar stress can lead to apoptosis, often through a p53-dependent pathway.[3][5] Assess markers of apoptosis (e.g., caspase activity) to confirm. | |
| Variability in 5-EU incorporation assay results. | Uneven cell seeding or treatment. | Ensure consistent cell density and uniform application of 5-EU and the test compound. |
| Issues with the click chemistry reaction for 5-EU detection. | Optimize the click chemistry protocol, ensuring fresh reagents (e.g., fluorescent azide, copper sulfate).[6] | |
| Difficulty in visualizing nucleolar morphology changes. | Inadequate microscopy resolution. | Use high-resolution confocal microscopy for detailed imaging of nucleolar sub-compartments. |
| Inappropriate fluorescent markers. | Use well-characterized antibodies for key nucleolar proteins (NPM1, UBF, Fibrillarin) with bright and stable fluorophores. |
Experimental Protocols & Data
Protocol 1: Induction of Nucleolar Stress with 4-thiouridine (4sU)
-
Cell Seeding : Plate cells (e.g., U2OS) on appropriate culture plates or coverslips to reach 70-80% confluency at the time of treatment.
-
4sU Preparation : Prepare a stock solution of 4sU in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 100 µM).
-
Treatment : Aspirate the old medium from the cells and add the 4sU-containing medium. Incubate for the desired duration (e.g., 6 hours).
-
Analysis : Proceed with downstream analysis, such as immunofluorescence staining for NPM1 localization or western blotting for p53 stabilization.
Protocol 2: Quantification of rRNA Synthesis by 5-ethynyluridine (5-EU) Incorporation
-
Cell Treatment : Treat cells with the compound of interest for the desired time (e.g., 10 hours).
-
5-EU Labeling : Add 0.5 mM 5-EU to the cell culture medium and incubate for an additional 1-4 hours.[6][7]
-
Fixation : Fix the cells with ice-cold methanol for 10 minutes and wash with PBS containing 0.1% Triton X-100.[6]
-
Click Chemistry Reaction : Prepare a reaction cocktail containing a fluorescently-conjugated azide (e.g., Alexa Fluor 555-azide) and copper sulfate in PBS. Incubate the fixed cells with the reaction cocktail in the dark.[6]
-
Imaging and Quantification : Wash the cells and acquire images using a fluorescence microscope or high-content imager. Quantify the fluorescence intensity of the incorporated 5-EU.
Quantitative Data Summary: Effect of Various Compounds on rRNA Synthesis
The following table summarizes the effect of different compounds on nascent RNA synthesis, as measured by 5-EU incorporation. This provides a reference for the expected magnitude of inhibition for known nucleolar stress inducers.
| Compound | Concentration | Treatment Duration | 5-EU Incorporation (% of Control) | Reference |
| Flavopiridol | 5 µM | 10 hours | ~20% | [6][7] |
| BMH-21 | 1 µM | 10 hours | ~30% | [6][7] |
| CX-5461 | 2.5 µM | 10 hours | ~40% | [6][7] |
| Doxorubicin | 1 µM | 10 hours | ~50% | [6][7] |
| Camptothecin | 5 µM | 10 hours | ~60% | [6][7] |
Visualizations
Signaling Pathway: 4sU-Induced Nucleolar Stress
Caption: Signaling pathway of 4-thiouridine (4sU)-induced nucleolar stress.
Experimental Workflow: Assessing Nucleolar Stress
References
- 1. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleolar Stress: hallmarks, sensing mechanism and diseases [cell-stress.com]
- 4. Early nucleolar responses differentiate mechanisms of cell death induced by oxaliplatin and cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleolar Stress: hallmarks, sensing mechanism and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct states of nucleolar stress induced by anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct states of nucleolar stress induced by anti-cancer drugs [elifesciences.org]
- 8. Nucleolar Stress Response Introduction - Creative Biolabs [ribosome.creative-biolabs.com]
- 9. Nucleolar Stress Functions Upstream to Stimulate Expression of Autophagy Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Ethyl-4-thiouridine Incorporation into RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the incorporation of modified nucleosides like 5-Ethyl-4-thiouridine (5-EU) into RNA is paramount for understanding drug efficacy, RNA metabolism, and cellular dynamics. This guide provides an objective comparison of mass spectrometry—the gold standard for quantitative analysis—with two prominent alternative methods: a sequencing-based approach analogous to SLAM-seq and the semi-quantitative RNA dot blot assay.
At a Glance: Method Comparison
| Feature | LC-MS/MS (MRM) | Sequencing-Based (SLAM-seq analog) | RNA Dot Blot |
| Principle | Direct detection and quantification of 5-EU nucleoside after RNA hydrolysis. | Indirectly quantifies incorporation through nucleotide conversion and high-throughput sequencing. | Semi-quantitative detection of 5-EU labeled RNA using a specific antibody or chemical probe. |
| Quantification | Absolute and highly accurate. | Relative quantification (T>C conversion rate). | Semi-quantitative, relative signal intensity. |
| Sensitivity | High (fmol to amol range). | High, dependent on sequencing depth. | Moderate (pmol to fmol range). |
| Specificity | Very High. | High, with potential for off-target chemical modifications. | Moderate, dependent on antibody/probe specificity. |
| Throughput | Moderate. | High. | High. |
| Cost | High (instrumentation and expertise). | Moderate to High (sequencing costs). | Low. |
| Sample Requirement | Micrograms of RNA. | Nanograms to micrograms of RNA. | Nanograms to micrograms of RNA. |
Method Deep Dive: Performance and Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for the absolute quantification of modified nucleosides within an RNA sample. By employing Multiple Reaction Monitoring (MRM), this technique offers unparalleled specificity and sensitivity.
Experimental Workflow:
Experimental Protocol:
-
RNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues labeled with 5-EU.
-
Digest 1-5 µg of RNA to its constituent nucleosides using a mixture of Nuclease P1 (1 U) and Bacterial Alkaline Phosphatase (BAP, 1 U) in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3) at 37°C for 2 hours.
-
-
Sample Cleanup:
-
Precipitate proteins by adding three volumes of cold acetonitrile.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 10 kDa molecular weight cutoff filter to remove any remaining proteins.
-
Dry the filtrate under vacuum and resuspend in an appropriate volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the nucleosides on a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
MRM Transitions for this compound (Predicted):
-
Precursor Ion (Q1): [M+H]+ = m/z 289.1
-
Product Ions (Q3): The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar.
-
Quantifier: m/z 157.1 (protonated 5-Ethyl-4-thiouracil base)
-
Qualifier: A secondary fragment, likely from the ribose sugar, could be monitored (e.g., m/z 133.1).
-
-
MRM Transitions for Uridine (Internal Control):
-
Precursor Ion (Q1): [M+H]+ = m/z 245.1
-
Product Ion (Q3): m/z 113.1 (protonated uracil base)
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of 5-EU and uridine.
-
Calculate the amount of 5-EU and uridine in the sample by comparing their peak areas to the standard curve.
-
The incorporation level is expressed as the ratio of 5-EU to total uridine.
-
Sequencing-Based Method (Analogous to SLAM-seq)
This high-throughput method relies on the chemical modification of the thiol group in incorporated 4-thiouridine (and by extension, this compound) to induce a base change during reverse transcription, which is then detected by sequencing.
Experimental Workflow:
Experimental Protocol:
-
Metabolic Labeling and RNA Isolation:
-
Culture cells in the presence of 5-EU for a defined period.
-
Isolate total RNA using a standard protocol.
-
-
Alkylation:
-
Treat the RNA with iodoacetamide to alkylate the thiol group of the incorporated 5-EU.
-
-
Library Preparation and Sequencing:
-
Perform reverse transcription. The alkylated 5-EU will cause the reverse transcriptase to misincorporate a guanine instead of an adenine.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to a reference transcriptome.
-
Quantify the T-to-C conversions at uridine positions to determine the level of 5-EU incorporation. Studies with 4-thiouridine suggest that this method can recover approximately 90% of the incorporation events detected by LC-MS/MS.[1]
-
RNA Dot Blot
The RNA dot blot is a simpler, less expensive, and high-throughput method for the semi-quantitative detection of 5-EU incorporation. Its reliance on antibody or probe specificity makes it less precise than mass spectrometry.
Experimental Workflow:
Experimental Protocol:
-
RNA Preparation and Blotting:
-
Isolate total RNA from 5-EU labeled cells.
-
Denature the RNA by heating.
-
Spot serial dilutions of the RNA onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
-
Detection:
-
Block the membrane to prevent non-specific binding.
-
Incubate with a primary antibody that recognizes 5-EU or a related modification, or use a click chemistry-based approach with a biotin-azide followed by streptavidin-HRP.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (if using a primary antibody).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the dot intensity using densitometry.
-
Normalize the signal to a loading control (e.g., methylene blue staining of the membrane) to obtain semi-quantitative data on the relative amount of 5-EU incorporation. The linear dynamic range of this method is typically two to three orders of magnitude.[2]
-
Conclusion
The choice of method for validating this compound incorporation into RNA depends on the specific research question, available resources, and desired level of quantitative accuracy.
-
LC-MS/MS is the definitive method for absolute and accurate quantification, making it ideal for detailed mechanistic studies and drug development applications where precision is critical.
-
Sequencing-based methods offer a high-throughput alternative for transcriptome-wide analysis of relative incorporation, providing valuable insights into the dynamics of RNA metabolism.
-
RNA dot blot serves as a rapid, cost-effective, and high-throughput screening tool for assessing relative changes in 5-EU incorporation, particularly in initial exploratory studies.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their scientific goals.
References
A Comparative Guide to Metabolic Labeling Reagents for RNA Stability Studies: 4-Thiouridine (s4U) vs. 5-Ethynyluridine (EU)
For researchers, scientists, and drug development professionals investigating RNA stability, the choice of metabolic labeling reagent is a critical experimental decision. This guide provides a comprehensive comparison of two widely used uridine analogs: 4-Thiouridine (s4U) and 5-Ethynyluridine (EU).
Disclaimer: While the initial topic of comparison was 5-Ethyl-4-thiouridine (s4U-Et), a thorough review of the scientific literature reveals a significant lack of published data regarding its specific use in RNA stability studies. Therefore, this guide will focus on its close and well-characterized analog, 4-Thiouridine (4sU), to provide a robust and data-supported comparison with 5-Ethynyluridine (EU).
At a Glance: Key Differences
| Feature | 4-Thiouridine (s4U) | 5-Ethynyluridine (EU) |
| Chemical Modification | Thiol group at position 4 of the uracil ring | Ethynyl group at position 5 of the uracil ring |
| Detection Method | Thiol-specific biotinylation followed by streptavidin-based enrichment | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry)[1] |
| Downstream Analysis | qRT-PCR, Microarray, RNA-Sequencing | Imaging, qRT-PCR, RNA-Sequencing |
| Reported Cytotoxicity | Can inhibit rRNA synthesis and induce nucleolar stress at high concentrations (>50 µM)[2] | Can inhibit cell proliferation and may cause modest prolongation of RNA half-life at higher concentrations and longer exposure times[3] |
| Incorporation into DNA | Not reported to significantly incorporate into DNA | Does not significantly label cellular DNA, making it a specific transcriptional label[1] |
Principle of Metabolic Labeling for RNA Stability Studies
Metabolic labeling is a powerful technique to study the dynamics of RNA synthesis and decay. The core principle involves introducing a modified nucleoside analog into cell culture media. This analog is taken up by the cells and incorporated into newly transcribed RNA. By isolating and quantifying the labeled RNA over time, researchers can determine the half-life of specific transcripts.
A typical RNA stability experiment, often referred to as a pulse-chase experiment, involves two main phases:
-
Pulse: Cells are incubated with the labeling reagent for a defined period, allowing for the incorporation of the modified nucleoside into newly synthesized RNA.
-
Chase: The labeling medium is replaced with a medium containing an excess of the natural nucleoside (uridine). This prevents further incorporation of the labeled analog. Samples are then collected at various time points during the chase to measure the decay of the labeled RNA population.
In-Depth Comparison of s4U and EU
4-Thiouridine (s4U)
4-Thiouridine is a uridine analog where the oxygen atom at the 4th position of the pyrimidine ring is replaced by a sulfur atom. This substitution allows for the specific chemical modification of the incorporated s4U.
Mechanism of Action and Detection:
Once incorporated into nascent RNA, the thiol group of s4U can be specifically biotinylated using reagents like HPDP-biotin. This biotin tag allows for the affinity purification of the labeled RNA using streptavidin-coated beads. The enriched, newly transcribed RNA can then be quantified by various downstream methods.
Experimental Workflow for RNA Stability Analysis using 4-Thiouridine (s4U)
Caption: Workflow for s4U-based RNA stability analysis.
5-Ethynyluridine (EU)
5-Ethynyluridine is a uridine analog containing a terminal alkyne group at the 5th position of the uracil ring. This ethynyl group serves as a bioorthogonal handle for chemical ligation.
Mechanism of Action and Detection:
The alkyne group in EU-labeled RNA can be specifically and efficiently coupled to an azide-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1] This allows for the attachment of various tags, such as biotin for enrichment or a fluorophore for direct visualization by microscopy.
Experimental Workflow for RNA Stability Analysis using 5-Ethynyluridine (EU)
Caption: Workflow for EU-based RNA stability analysis.
Quantitative Data Comparison
Direct comparative studies providing quantitative data on the performance of s4U versus EU under identical experimental conditions are limited. However, data from various studies can be summarized to provide an overview of their typical performance.
| Parameter | 4-Thiouridine (s4U) | 5-Ethynyluridine (EU) |
| Typical Labeling Concentration | 100-500 µM | 0.1-1 mM |
| Typical Labeling Time (Pulse) | 15 min - 24 h | 30 min - 48 h |
| Reported Effects on RNA Metabolism | High concentrations (>50 µM) can inhibit rRNA synthesis and processing.[2] | May cause a modest prolongation of RNA half-life with longer treatments.[3] |
| Cell Viability | Generally well-tolerated at concentrations and durations used for mRNA stability studies, but cytotoxicity can be cell-type dependent. | Can inhibit cell proliferation, especially with prolonged exposure.[3] |
Experimental Protocols
Protocol for Metabolic Labeling with 4-Thiouridine (s4U)
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells.[4]
Materials:
-
4-thiouridine (s4U) stock solution (e.g., 100 mM in DMSO or water)
-
Cell culture medium
-
Cultured mammalian cells
-
TRIzol reagent or other RNA extraction kit
-
EZ-Link HPDP-Biotin
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Plate cells to achieve 70-80% confluency on the day of the experiment.
-
4sU Labeling (Pulse):
-
Pre-warm cell culture medium to 37°C.
-
Add 4sU to the pre-warmed medium to a final concentration of 100-500 µM.
-
Remove the old medium from the cells and replace it with the 4sU-containing medium.
-
Incubate for the desired pulse duration (e.g., 4 hours).
-
-
Chase:
-
Remove the 4sU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of uridine (e.g., 5 mM).
-
Collect cells at various time points (e.g., 0, 2, 4, 8, 12 hours) during the chase.
-
-
RNA Extraction: Lyse the cells at each time point using TRIzol and extract total RNA according to the manufacturer's protocol.
-
Biotinylation of s4U-labeled RNA:
-
In a typical reaction, incubate 50-100 µg of total RNA with Biotin-HPDP.
-
Incubate for 1.5 hours at room temperature with rotation.
-
Remove unreacted biotin by chloroform extraction followed by isopropanol precipitation.
-
-
Enrichment of Biotinylated RNA:
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads for 15 minutes at room temperature.
-
Wash the beads several times to remove non-biotinylated RNA.
-
Elute the s4U-labeled RNA from the beads using a reducing agent like DTT.
-
-
Downstream Analysis: Quantify the amount of specific transcripts in the eluted fraction at each time point using qRT-PCR or prepare libraries for RNA-sequencing.
Protocol for Metabolic Labeling with 5-Ethynyluridine (EU)
This protocol is a generalized procedure for labeling nascent RNA in cultured mammalian cells.
Materials:
-
5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Cell culture medium
-
Cultured mammalian cells
-
TRIzol reagent or other RNA extraction kit
-
Click-iT® RNA Capture Kit (or individual components: copper (II) sulfate, azide-biotin, buffers)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Plate cells to be 70-80% confluent on the day of the experiment.
-
EU Labeling (Pulse):
-
Add EU to the cell culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired pulse duration (e.g., 24 hours).
-
-
Chase:
-
Remove the EU-containing medium.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of uridine (e.g., 5 mM).
-
Collect cells at various time points during the chase.
-
-
RNA Extraction: Extract total RNA from the collected cells using TRIzol or a similar method.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the EU-labeled RNA, biotin-azide, copper (II) sulfate, and a reducing agent.
-
Incubate the reaction for 30 minutes at room temperature.
-
Purify the biotinylated RNA.
-
-
Enrichment of Biotinylated RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads.
-
Wash the beads to remove unlabeled RNA.
-
Elute the EU-labeled RNA from the beads.
-
-
Downstream Analysis: Analyze the decay of specific transcripts in the eluted RNA fractions by qRT-PCR or RNA-sequencing.
Signaling Pathways and Cellular Processes
The metabolic labeling process for both s4U and EU relies on the endogenous nucleotide salvage pathway for their phosphorylation and subsequent incorporation into RNA by RNA polymerases.
Cellular Uptake and Incorporation of Uridine Analogs
Caption: Cellular uptake and metabolic pathway of s4U and EU.
Conclusion
Both 4-Thiouridine and 5-Ethynyluridine are powerful tools for studying RNA stability. The choice between them depends on the specific experimental needs.
-
4-Thiouridine (s4U) is a well-established reagent with a robust protocol for the enrichment of newly transcribed RNA. However, researchers should be mindful of its potential to inhibit rRNA synthesis at higher concentrations.
-
5-Ethynyluridine (EU) offers the versatility of click chemistry, allowing for both enrichment and direct visualization of labeled RNA. It is reported to be a specific label for transcription. However, potential effects on cell proliferation and RNA half-life with prolonged use should be considered.
For any RNA stability study using metabolic labeling, it is crucial to perform appropriate controls and to optimize the labeling concentration and duration for the specific cell type and experimental system to minimize potential off-target effects and ensure the biological relevance of the findings.
References
- 1. escholarship.org [escholarship.org]
- 2. Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-Ethynyluridine (EU) vs. 5-Bromouridine (BrU) for Nascent RNA Capture
In the dynamic field of transcriptomics, the ability to isolate and analyze newly synthesized RNA is paramount to understanding the intricacies of gene regulation. Metabolic labeling with nucleoside analogs has emerged as a powerful technique for this purpose. Among the most common reagents are 5-Ethynyluridine (EU) and 5-Bromouridine (BrU). This guide provides a comprehensive side-by-side comparison of these two molecules for nascent RNA capture, offering insights into their mechanisms, performance, and experimental considerations to aid researchers in selecting the optimal tool for their studies.
Mechanism of Action and Detection
5-Ethynyluridine (EU) is a cell-permeable uridine analog that is readily incorporated into newly transcribed RNA by cellular RNA polymerases.[1] Its key feature is a terminal alkyne group, which serves as a bioorthogonal handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction.[2] This allows for the covalent attachment of a reporter molecule, typically an azide-modified biotin for affinity purification or a fluorescent azide for imaging.[1]
5-Bromouridine (BrU) is another uridine analog that is incorporated into nascent RNA.[3] However, its triphosphate form (BrUTP), the substrate for RNA polymerases, is not readily cell-permeable.[4] This often necessitates in vitro labeling of isolated nuclei or permeabilized cells, a method known as Global Run-On sequencing (GRO-seq).[4] While BrU itself can be taken up by cells for in vivo labeling, the subsequent detection and capture of BrU-labeled RNA relies on immunoprecipitation using an anti-BrdU antibody, which recognizes the incorporated bromouridine.[3]
Performance Comparison
| Feature | 5-Ethynyluridine (EU) | 5-Bromouridine (BrU) |
| Labeling Method | In vivo or in vitro | Primarily in vitro (GRO-seq); in vivo possible |
| Detection Method | Click chemistry (covalent) | Immunoprecipitation (non-covalent) |
| Cell Permeability | Yes | No (for BrUTP) |
| Labeling Efficiency | Described as highly efficient, but quantitative data is sparse. | Dependent on nuclear uptake of BrUTP in vitro. |
| Cytotoxicity | Generally considered more cytotoxic than BrU.[3] Studies on deoxy-analogs (EdU vs. BrdU) show EdU to be significantly more toxic and genotoxic.[5] | Generally considered less toxic than EU.[1][3] |
| Signal-to-Noise Ratio | High, due to the specificity of the click reaction. | Can be affected by antibody specificity and non-specific binding. |
| Off-Target Effects | Some evidence of incorporation into DNA in certain animal models. | Less evidence of significant off-target DNA incorporation in RNA labeling protocols. |
| Workflow Complexity | Relatively straightforward click reaction. | Requires antibody-based immunoprecipitation, which can be more variable. |
Experimental Protocols
5-Ethynyluridine (EU) Nascent RNA Capture Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.
1. EU Labeling of Cells:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 5-EU in DMSO (e.g., 100 mM).
-
Add 5-EU to the cell culture medium to a final concentration of 0.1-1 mM.
-
Incubate for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C.
2. Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a commercial kit.
3. Click Reaction for Biotinylation:
-
Prepare the click reaction master mix. For a typical 50 µL reaction:
-
5 µg of EU-labeled total RNA
-
5 µL of 10X Click-iT reaction buffer
-
2.5 µL of 10 mM Biotin azide
-
5 µL of 100 mM Sodium Ascorbate (freshly prepared)
-
1 µL of 100 mM Copper (II) Sulfate
-
-
Incubate the reaction at room temperature for 30 minutes.
4. Purification of Biotinylated RNA:
-
Purify the biotinylated RNA from the click reaction components using an RNA purification kit or ethanol precipitation.
5. Capture of Nascent RNA:
-
Resuspend streptavidin-coated magnetic beads in a binding buffer.
-
Add the purified biotinylated RNA to the beads and incubate with rotation for 30 minutes at room temperature.
-
Wash the beads several times with a high-salt wash buffer to remove non-biotinylated RNA.
-
Elute the captured nascent RNA from the beads using an appropriate elution buffer or by enzymatic release.
5-Bromouridine (BrU) Nascent RNA Capture Protocol (Bru-Seq)
This protocol is a generalized procedure for in vivo labeling and immunoprecipitation.
1. BrU Labeling of Cells:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 5-BrU in PBS or cell culture medium (e.g., 100 mM).
-
Add 5-BrU to the cell culture medium to a final concentration of 2-10 mM.
-
Incubate for the desired labeling period (e.g., 15-60 minutes) at 37°C.
2. Total RNA Isolation:
-
Harvest the cells and isolate total RNA using a standard method.
3. RNA Fragmentation (Optional):
-
For some downstream applications like sequencing, fragment the RNA to the desired size range using chemical or enzymatic methods.
4. Immunoprecipitation of BrU-labeled RNA:
-
Couple an anti-BrdU antibody to protein A/G magnetic beads.
-
Incubate the total RNA with the antibody-coupled beads in an immunoprecipitation buffer for 1-2 hours at 4°C with rotation.
-
Wash the beads extensively with wash buffers to remove non-specifically bound RNA.
5. Elution of Nascent RNA:
-
Elute the captured BrU-labeled RNA from the beads using a competitive elution with free BrU or a denaturing elution buffer.
6. RNA Purification:
-
Purify the eluted RNA using an RNA purification kit or ethanol precipitation.
Visualizing the Workflow
References
- 1. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling of Nascent RNA: 4-Thiouridine vs. 5-Ethynyluridine
For researchers, scientists, and drug development professionals, the ability to distinguish newly synthesized RNA from the pre-existing RNA pool is crucial for understanding the dynamics of gene expression. Metabolic labeling with uridine analogs is a powerful technique for this purpose. This guide provides a detailed comparison of two widely used uridine analogs: 4-thiouridine (4sU) and 5-ethynyluridine (5-EU). Information on a related compound, 5-Ethyl-4-thiouridine, is scarce in the current scientific literature, preventing a direct quantitative comparison.
Quantitative Comparison of 4sU and 5-EU
The choice between 4sU and 5-EU depends on the specific experimental goals, the biological system under investigation, and the downstream applications. The following tables summarize key quantitative parameters for each reagent.
| Parameter | 4-Thiouridine (4sU) | 5-Ethynyluridine (5-EU) | References |
| Incorporation Efficiency | Median incorporation rate of 0.5% to 2.3% of total uridine in mammalian cells (e.g., with 100µM for 24h or 500µM for 2h). Efficiently incorporated in a broad range of cell types. | Efficiently incorporated into nascent RNA. | [1] |
| Typical Labeling Conditions | 50-500 µM for 15 minutes to 24 hours. | 0.1-1 mM for <1 hour to 72 hours. | [2][3] |
| Cell Viability | High concentrations (>50-100 µM) can inhibit rRNA synthesis, induce a nucleolar stress response, and affect cell proliferation. Generally considered to have minimal adverse effects on gene expression and cell viability at optimized concentrations and short labeling times. | Generally considered to have low toxicity at working concentrations. However, prolonged exposure can inhibit cell proliferation. The copper catalyst used for detection can be cytotoxic. | [4][5][6] |
| Perturbation to RNA Function | Can induce resistance to nuclease digestion and may affect pre-mRNA splicing, particularly for introns with weaker splice sites. | Less information is available on its direct impact on RNA function, but like other analogs, it may introduce non-physiological properties to the labeled RNA. | [1][7][8] |
| Detection Method | Thiol-specific biotinylation for affinity purification; Thiol-linked alkylation for sequencing (e.g., SLAM-seq, TUC-seq) which induces T-to-C transitions. | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) for conjugation to fluorophores or biotin. | [7][9] |
| Signal-to-Noise Ratio | High, especially with nucleotide conversion methods for sequencing. | High due to the specificity of the click reaction. | [4][7] |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for metabolic RNA labeling using 4sU and 5-EU.
Protocol 1: Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU)
This protocol is a generalized procedure and should be optimized for specific cell types and experimental conditions.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of 4sU in a suitable solvent (e.g., DMSO or water).
-
Add 4sU to the cell culture medium to the desired final concentration (e.g., 100-200 µM).
-
Incubate the cells for the desired labeling period (e.g., 1 hour).
2. RNA Isolation:
-
After labeling, harvest the cells and isolate total RNA using a standard method such as TRIzol reagent or a column-based kit.
3. Biotinylation of 4sU-labeled RNA (for affinity purification):
-
Dissolve the total RNA in an appropriate buffer.
-
Add a biotinylating reagent that reacts specifically with the thiol group of 4sU, such as Biotin-HPDP.
-
Incubate the reaction mixture to allow for biotinylation.
-
Remove unbound biotin by chloroform extraction and ethanol precipitation.
4. Affinity Purification of Labeled RNA:
-
Resuspend the biotinylated RNA and incubate with streptavidin-coated magnetic beads.
-
Wash the beads to remove unlabeled RNA.
-
Elute the 4sU-labeled RNA from the beads using a reducing agent like DTT.
5. Downstream Analysis:
-
The purified nascent RNA can be used for various downstream applications, including qRT-PCR, microarray analysis, or next-generation sequencing.
Protocol 2: Metabolic Labeling and Detection of Nascent RNA with 5-Ethynyluridine (5-EU)
This protocol outlines the general steps for 5-EU labeling and detection using click chemistry.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of 5-EU in cell culture medium.
-
Add 5-EU to the cell culture to a final concentration of, for example, 0.5-1 mM.
-
Incubate for the desired time (e.g., 30-60 minutes). It takes approximately 30-40 minutes for 5-EU to be incorporated at detectable rates in many cell lines.[10]
2. Cell Fixation and Permeabilization (for imaging):
-
After labeling, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the detection reagents (e.g., with 0.5% Triton X-100).
3. Click Chemistry Reaction:
-
Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (e.g., from a CuSO4 solution with a reducing agent like sodium ascorbate), and a copper ligand.
-
Incubate the cells with the click reaction cocktail.
4. Imaging and Analysis:
-
Wash the cells to remove unreacted reagents.
-
Counterstain nuclei with DAPI, if desired.
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity to determine the amount of nascent RNA.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: General principle of metabolic RNA labeling with uridine analogs.
Caption: Experimental workflow for 4sU-based metabolic RNA labeling.
Caption: Experimental workflow for 5-EU-based metabolic RNA labeling.
Caption: Potential signaling pathway affected by high concentrations of 4sU.
References
- 1. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Ethyl-4-thiouridine for Probing RNA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Ethyl-4-thiouridine (5-ET-4SU) with its common alternative, 4-thiouridine (4sU), for the metabolic labeling of newly transcribed RNA. The information herein is supported by experimental data to aid in the selection of the most suitable reagent for your research needs.
Introduction to Thiol-Uridine Analogs in RNA Labeling
Metabolic labeling with nucleoside analogs is a powerful tool for studying the dynamics of RNA synthesis and degradation. Analogs like 4-thiouridine (4sU) are incorporated into nascent RNA transcripts. The thiol group in these analogs can then be chemically modified, allowing for the specific purification or identification of newly synthesized RNA. While 4sU has been widely used, it exhibits certain limitations, including cytotoxicity and a preference for incorporation by specific RNA polymerases. This compound (5-ET-4SU) has emerged as a promising alternative designed to overcome some of these drawbacks.
Comparative Analysis of 5-ET-4SU and 4sU
The selection of a metabolic label depends on several factors, including its incorporation efficiency, cellular toxicity, and potential off-target effects. Below is a summary of the comparative performance of 5-ET-4SU and 4sU based on available data.
Table 1: Performance Metrics of 5-ET-4SU vs. 4sU
| Parameter | This compound (5-ET-4SU) | 4-thiouridine (4sU) | Key Advantage of 5-ET-4SU |
| Cellular Uptake | Utilizes equilibrative nucleoside transporters (ENTs) | Utilizes equilibrative nucleoside transporters (ENTs) | Similar uptake mechanism. |
| RNA Incorporation | Efficiently incorporated into newly transcribed RNA | Efficiently incorporated into newly transcribed RNA | Comparable or potentially higher incorporation rates in some contexts. |
| Cytotoxicity | Exhibits lower cytotoxicity compared to 4sU at similar concentrations | Can induce significant cytotoxicity and cellular stress | Reduced impact on cell health, allowing for longer labeling times or higher doses. |
| Metabolic Perturbation | Induces a less severe heat shock and unfolded protein response | Known to activate stress response pathways | Minimizes off-target cellular stress, providing a clearer view of normal RNA metabolism. |
| Alkylation Efficiency | Thiol group is readily alkylated by reagents like iodoacetamide | Thiol group is readily alkylated by iodoacetamide | Comparable chemical reactivity for downstream applications. |
Experimental Workflow and Methodologies
The primary application for these compounds is in metabolic labeling experiments, such as TIME-seq (Thiol-linked alkylation for the metabolic sequencing of RNA), which allows for the quantification of RNA synthesis and degradation rates.
Caption: Generalized Workflow for Metabolic RNA-Seq
Key Experimental Protocols
Below are the fundamental steps for a typical metabolic labeling experiment designed to measure RNA synthesis.
1. Metabolic Labeling of Cells
-
Cell Culture: Plate cells to reach approximately 50-80% confluency at the time of labeling.[1][2] Ensure cells are in a healthy, logarithmic growth phase.[3][4]
-
Preparation of Labeling Medium: Prepare a stock solution of 5-ET-4SU or 4sU (e.g., 100-500 mM in DMSO or water).[5][6] This stock should be made fresh and protected from light, as thiol-containing compounds are sensitive to oxidation.[5][6]
-
Labeling: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 100-500 µM).[1][6][7][8] The optimal concentration and labeling time (from minutes to hours) should be determined empirically for each cell type to balance efficient incorporation with minimal toxicity.[4][9][10]
-
Harvesting: After the desired labeling period, wash the cells with ice-cold PBS and lyse them directly on the plate using a lysis buffer such as TRIzol.[6][7][11]
2. RNA Isolation and Thiol-Alkylation
-
Total RNA Extraction: Isolate total RNA from the cell lysate using a standard phenol-chloroform extraction protocol or a column-based kit.[7][8][11] Ensure high-quality, intact RNA by assessing it with a Bioanalyzer or similar instrument.[8]
-
Alkylation Reaction: The key chemical step for methods like SLAM-seq involves the alkylation of the thiol group on the incorporated uridine analog.[3][12]
-
Resuspend the total RNA in a reaction buffer (e.g., 50 mM sodium phosphate, pH 8.0).[13]
-
Add iodoacetamide (IAA) to a final concentration of 10 mM.[13] Some protocols recommend performing this reaction in the presence of a denaturant like DMSO.[13]
-
Quench the reaction by adding an excess of dithiothreitol (DTT).[7][8]
-
-
RNA Purification: Purify the alkylated RNA from the reaction mixture using a column-based cleanup kit to remove residual chemicals.[8]
3. Library Preparation and Sequencing
-
Library Construction: Prepare sequencing libraries from the alkylated total RNA.[12] For quantifying gene expression changes, 3'-end sequencing methods (e.g., QuantSeq) are often preferred as they are cost-effective and reduce bias from gene length.[9][13]
-
Reverse Transcription: During the reverse transcription step of library preparation, the alkylated 4-thiouridine base is read as a cytidine by the reverse transcriptase.[3][9] This results in a characteristic T-to-C conversion in the final sequencing reads, which marks the sites of analog incorporation.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform, ensuring sufficient read depth to accurately quantify the T>C conversions.[10]
4. Data Analysis
-
Alignment: Align the sequencing reads to a reference genome.
-
Variant Calling: Use specialized bioinformatic tools (e.g., SLAMdunk) to identify and count the T>C conversions in the aligned reads.[3][12]
-
Quantification: The fraction of reads for a given transcript that contain T>C conversions corresponds to the fraction of that RNA that was newly synthesized during the labeling period. This information can be used to model RNA synthesis and degradation rates.
Perturbation of Cellular Pathways
A critical consideration in metabolic labeling is the potential for the nucleoside analog itself to perturb normal cellular processes. High concentrations or long incubation times with 4sU are known to induce cellular stress responses.
Caption: 4sU-Induced Cellular Stress
Experimental evidence suggests that 5-ET-4SU is significantly less cytotoxic than 4sU. It elicits a weaker activation of stress pathways, such as the unfolded protein response and the heat shock response. This reduced perturbation makes 5-ET-4SU a more suitable reagent for experiments requiring long labeling times or for use in sensitive cell types where metabolic stress could confound the interpretation of results.
Conclusion
This compound represents a valuable refinement in the toolkit for studying RNA metabolism. Its primary advantage over the widely used 4-thiouridine is its reduced cytotoxicity and lower induction of cellular stress pathways. This allows for a more accurate assessment of RNA dynamics with minimized off-target effects. While the fundamental experimental workflow remains similar for both compounds, the adoption of 5-ET-4SU can lead to more reliable and interpretable data, particularly in sensitive experimental systems or those requiring extended metabolic labeling. Researchers should consider the specific requirements of their experimental design, including cell type sensitivity and desired labeling duration, when choosing between these two powerful reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TT-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]
- 5. A protocol for time-resolved transcriptomics through metabolic labeling and combinatorial indexing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. lexogen.com [lexogen.com]
- 10. youtube.com [youtube.com]
- 11. A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
A Researcher's Guide to Control Experiments for 5-Ethyl-4-thiouridine (5-ETU) Based RNA Labeling
For researchers delving into the dynamics of RNA synthesis and decay, metabolic labeling with nucleoside analogs is a cornerstone technique. 5-Ethyl-4-thiouridine (5-ETU) presents itself as a potential alternative to more established analogs like 4-thiouridine (4sU) and 5-ethynyluridine (EU). This guide provides a comparative overview of these methods and, crucially, outlines the essential control experiments required to ensure the validity and reproducibility of your findings when using 5-ETU.
Comparison of Metabolic RNA Labeling Alternatives
Choosing the right RNA labeling strategy is critical and depends on the specific experimental goals, cell type, and downstream applications. While extensive quantitative data for 5-ETU is not as readily available in peer-reviewed literature as for 4sU and EU, we can draw comparisons based on the properties of similar thiolated nucleosides.
| Feature | This compound (5-ETU) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Principle of Detection | Thiol-reactive chemistry | Thiol-reactive chemistry or induced T-to-C mutations (SLAM-seq, TUC-seq) | Copper-catalyzed or copper-free "click" chemistry |
| Labeling Efficiency | Data not readily available | High (>90% for some methods)[1] | High[1] |
| Cytotoxicity | Expected to be concentration-dependent; requires empirical determination | Can induce nucleolar stress and affect splicing at high concentrations[2][3][4][5][6] | Generally low, but the copper catalyst used in click chemistry can be toxic[7] |
| Off-Target Effects | Potential for altered splicing and effects on transcription; requires investigation | Can alter pre-mRNA splicing and stability at high incorporation rates[2][3][4][5][6] | Can be incorporated into DNA in some organisms |
| Downstream Compatibility | Biotinylation for affinity purification, sequencing | Affinity purification, SLAM-seq, TUC-seq, TimeLapse-seq | Click chemistry enables attachment of various tags (biotin, fluorophores) for purification, imaging, and sequencing |
Note: The performance of 5-ETU requires thorough validation for each specific experimental system.
Essential Control Experiments for 5-ETU RNA Labeling
To ensure the reliability of data obtained using 5-ETU, a series of rigorous control experiments are mandatory. These controls will help to assess the potential impact of the labeling reagent on cellular physiology and RNA metabolism.
Cytotoxicity Assessment
It is crucial to determine the optimal, non-toxic concentration of 5-ETU for your specific cell line and experimental duration.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
Treatment: The following day, treat the cells with a range of 5-ETU concentrations (e.g., 1 µM to 1 mM) for the intended duration of your labeling experiment. Include an untreated control and a positive control for cell death (e.g., a known cytotoxic agent).
-
MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The highest concentration of 5-ETU that does not significantly reduce cell viability should be used for subsequent experiments.
Assessment of Global Transcription and Splicing
Metabolic labeling can potentially perturb normal cellular processes. It is important to verify that 5-ETU treatment does not cause widespread changes in transcription or splicing.
Experimental Protocol: qRT-PCR for Housekeeping and Control Genes
-
RNA Extraction: Extract total RNA from cells treated with the determined optimal concentration of 5-ETU and from untreated control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) for a panel of housekeeping genes (e.g., GAPDH, ACTB, RPLP0) and genes known to be sensitive to cellular stress.
-
Splicing Analysis: Design primers that flank an intron of a moderately expressed gene to assess changes in the ratio of spliced to unspliced transcripts.
-
Data Analysis: Compare the expression levels and splicing patterns between 5-ETU-treated and untreated samples. Significant changes may indicate an off-target effect of the labeling reagent.
Validation of Labeling Specificity
To confirm that the signal detected is from newly transcribed RNA, it is essential to perform a transcriptional inhibition control.
Experimental Protocol: Transcriptional Inhibition with Actinomycin D
-
Pre-treatment: Pre-treat cells with a transcriptional inhibitor, such as Actinomycin D, for 30-60 minutes.
-
Co-treatment: Add the optimal concentration of 5-ETU in the continued presence of the transcriptional inhibitor for the desired labeling period.
-
Labeling Detection: Perform the downstream detection method for 5-ETU incorporation (e.g., biotinylation followed by streptavidin-based detection).
-
Data Analysis: A significant reduction in the labeling signal in the presence of the transcriptional inhibitor confirms that the labeling is dependent on active transcription.
Visualizing Experimental Workflows
dot
Caption: General workflow for 5-ETU RNA labeling and essential control experiments.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of Off-Target Effect by Chemical Modification of 5'-End of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 5-Ethyl-4-thiouridine Data with Other Methods: A Comparative Guide
In the landscape of transcriptomics and drug development, the accurate measurement of RNA synthesis and turnover is paramount. Metabolic labeling of nascent RNA with nucleoside analogs is a cornerstone technique for these investigations. This guide provides a comprehensive cross-validation of 5-Ethyl-4-thiouridine (and its analogs) with other established methods for RNA metabolic labeling. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a critical resource for researchers, scientists, and drug development professionals to select and implement the most suitable RNA analysis strategy.
While direct comparative data for this compound is emerging, this guide leverages the extensive data available for its closely related analog, 4-thiouridine (4sU), and the novel probe, 5-ethynyl-4'-thiouridine, to provide a robust comparative framework against other widely used methods such as 5-bromouridine (BrU) and 5-ethynyluridine (EU).
Data Presentation: Quantitative Comparison of RNA Metabolic Labeling Methods
The following tables summarize key performance indicators for various RNA metabolic labeling techniques, offering a quantitative basis for comparison.
Table 1: Labeling Efficiency and Sequencing Conversion Rates
| Method/Parameter | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Principle | Incorporation of a thiol-containing uridine analog into nascent RNA. | Incorporation of a bromine-containing uridine analog into nascent RNA. | Incorporation of an alkyne-containing uridine analog into nascent RNA. |
| Detection Method | Thiol-specific biotinylation and streptavidin enrichment, or chemical conversion for sequencing (e.g., SLAM-seq, TUC-seq). | Immunoprecipitation with anti-BrdU antibodies. | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). |
| TUC-seq Conversion Rate | >90%[1] | Not Applicable | Not Applicable |
| SLAM-seq Conversion Rate | >90% | Not Applicable | Not Applicable |
| TimeLapse-seq Conversion Rate | ~80% | Not Applicable | Not Applicable |
| Relative Labeling Efficiency | High, widely used as a standard. | Generally considered less efficient than 4sU. | High, comparable to 4sU. |
Table 2: Cytotoxicity and Perturbation of Cellular Processes
| Method/Parameter | 4-Thiouridine (4sU) | 5-Bromouridine (BrU) | 5-Ethynyluridine (EU) |
| Reported Cytotoxicity | Can be toxic at high concentrations (>50-100µM) and with prolonged exposure, potentially causing nucleolar stress and inhibiting rRNA synthesis.[2][3] | Generally considered less toxic than 4sU and 5-EU. | Can inhibit cell proliferation and perturb nuclear RNA metabolism at concentrations commonly used for labeling.[4] |
| Effect on Splicing | Can cause modest changes in pre-mRNA splicing, particularly for introns with weak splice sites.[5][6][7] | Less characterized, but generally considered to have minimal impact at typical working concentrations. | Can induce widespread changes in alternative splicing.[4] |
| Perturbation to RNA Function | Minimal interference with gene expression at optimized concentrations.[8] | Minimal perturbation reported. | Can lead to the nuclear accumulation of RNA binding proteins.[4] |
Experimental Protocols
Detailed methodologies for the key metabolic labeling techniques are provided below.
Metabolic Labeling with 4-Thiouridine (4sU) and its Analogs
This protocol is a general guideline for labeling nascent RNA with 4sU or its derivatives like 5-ethynyl-4'-thiouridine.
Materials:
-
4-thiouridine (4sU) or 5-ethynyl-4'-thiouridine
-
Cell culture medium
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
Procedure:
-
Cell Seeding: Plate cells to reach 70-80% confluency at the time of labeling.[9]
-
Labeling: Prepare fresh labeling medium by dissolving the thiouridine analog to the desired concentration (e.g., 100-500 µM for 4sU) in pre-warmed cell culture medium. Replace the existing medium with the labeling medium and incubate for the desired pulse duration (e.g., 15 minutes to 24 hours).[2][3]
-
Cell Lysis: Aspirate the labeling medium and add TRIzol reagent directly to the culture dish to lyse the cells.[9]
-
RNA Isolation: Proceed with RNA isolation according to the TRIzol manufacturer's protocol, involving chloroform extraction, isopropanol precipitation, and ethanol washes.[9]
-
Downstream Processing: The isolated RNA can be used for various downstream applications, including thiol-specific biotinylation for enrichment of labeled RNA or chemical conversion for sequencing analysis (e.g., TUC-seq, SLAM-seq).
Metabolic Labeling with 5-Bromouridine (BrU)
Materials:
-
5-Bromouridine (BrU)
-
Cell culture medium
-
TRIzol reagent
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
Procedure:
-
Labeling: Add BrU to the cell culture medium at a final concentration of 1-2 mM and incubate for the desired labeling period (e.g., 1-4 hours).
-
RNA Isolation: Isolate total RNA using TRIzol reagent as described for the 4sU protocol.
-
Immunoprecipitation: a. Fragment the isolated RNA to an appropriate size. b. Incubate the fragmented RNA with an anti-BrdU antibody. c. Capture the antibody-RNA complexes using Protein A/G magnetic beads. d. Wash the beads to remove non-specifically bound RNA. e. Elute the BrU-labeled RNA from the beads for downstream analysis.
Metabolic Labeling with 5-Ethynyluridine (EU)
Materials:
-
5-Ethynyluridine (EU)
-
Cell culture medium
-
TRIzol reagent
-
Click chemistry reagents (e.g., biotin-azide, copper (I) catalyst, or a DBCO-biotin for copper-free click chemistry).
Procedure:
-
Labeling: Add EU to the cell culture medium at the desired concentration (e.g., 0.1-1 mM) and incubate for the chosen duration.[4]
-
RNA Isolation: Isolate total RNA using TRIzol reagent.
-
Click Chemistry Reaction: a. In a tube, combine the isolated RNA with the click chemistry reaction mix containing a biotin-azide probe. b. Incubate to allow the covalent linkage of biotin to the EU-labeled RNA.
-
Purification: Purify the biotinylated RNA from the reaction components.
-
Enrichment: Use streptavidin-coated beads to enrich for the biotinylated, EU-labeled RNA.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in RNA metabolic labeling.
Caption: General workflow of metabolic RNA labeling from cellular uptake to downstream analysis.
Caption: Chemical conversion pathways for 4sU-labeled RNA in SLAM-seq and TUC-seq.
Caption: Logical relationships between different uridine analogs and their corresponding detection methods.
References
- 1. Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Ethyl-4-thiouridine against other thiol-reactive nucleosides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Performance Characteristics of 4-Thiouridine
The efficacy of a metabolic label is determined by several key parameters, including its incorporation efficiency into nascent RNA, its reactivity for downstream applications, and its impact on cellular health. The following table summarizes the performance of 4-thiouridine based on available experimental data.
| Performance Metric | 4-Thiouridine (4sU) | Key Considerations & References |
| Incorporation Efficiency | Achieves a median incorporation rate of 0.5% to 2.3% of total uridine.[1][2] | Incorporation is dependent on cell type, 4sU concentration, and labeling time.[3][4] |
| Thiol-Reactivity | The 4-thiol group readily reacts with thiol-specific reagents like iodoacetamide and methanethiosulfonate (MTS) reagents.[5][6] | MTS reagents have been shown to be more efficient than HPDP-biotin, leading to higher yields of enriched RNA. |
| Cytotoxicity | Minimal toxicity is observed at concentrations typically used for metabolic labeling (e.g., 40 μM).[1][2] However, at higher concentrations (>50-100 µM) and with prolonged exposure, it can inhibit rRNA synthesis and induce a nucleolar stress response in some cell types.[1][7] | Cytotoxicity is cell-type dependent and should be empirically determined for new experimental systems.[4] |
| Impact on RNA Metabolism | Increased incorporation of 4sU can decrease splicing efficiency, particularly for introns with weaker splice sites.[1][2] Fully 4sU-labeled pre-mRNA is more stable than its unmodified counterpart.[1][2] | The effects on splicing are generally modest at standard labeling concentrations.[1][2] |
| Downstream Applications | Compatible with various downstream applications including RNA sequencing (SLAM-seq, TUC-seq), photoactivatable-ribonucleoside-enhanced crosslinking and immunoprecipitation (PAR-CLIP), and microarray analysis.[4] | The presence of 4sU can be detected as a U-to-C transition in sequencing data.[3] |
Experimental Protocols
Accurate and reproducible results in metabolic labeling experiments are highly dependent on the experimental protocol. Below are detailed methodologies for key experiments involving 4-thiouridine.
Metabolic Labeling of Nascent RNA with 4-Thiouridine
This protocol describes the general procedure for labeling newly transcribed RNA in mammalian cell culture.
Materials:
-
4-thiouridine (4sU) stock solution (e.g., 50 mM in sterile RNase-free water)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the 4sU stock solution into pre-warmed complete cell culture medium to the final desired concentration (e.g., 40-100 µM).
-
Aspirate the existing culture medium from the cells and replace it with the 4sU-containing labeling medium.
-
Incubate the cells for the desired labeling period (e.g., 15 minutes to 24 hours), depending on the experimental goals.
-
After incubation, aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent and proceed with total RNA extraction according to the manufacturer's protocol.
Biotinylation of 4sU-labeled RNA
This protocol outlines the chemical modification of the incorporated 4sU with biotin for subsequent enrichment.
Materials:
-
Total RNA containing 4sU
-
EZ-Link Biotin-HPDP or a similar thiol-reactive biotinylation reagent
-
Dimethylformamide (DMF)
-
10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)
-
5 M NaCl
-
Isopropanol
-
75% Ethanol
Procedure:
-
Dissolve the biotinylation reagent in DMF to a stock concentration of 1 mg/mL.
-
In a sterile, RNase-free tube, combine the total RNA (e.g., 60-100 µg) with RNase-free water to a final volume of 250 µL.
-
Add 25 µL of 10x Biotinylation Buffer.
-
Add the biotinylation reagent to the RNA solution. The amount will depend on the specific reagent; for Biotin-HPDP, a common ratio is 2 µL of a 1 mg/mL solution per 1 µg of RNA.
-
Incubate the reaction at room temperature for 1.5 to 2 hours with gentle rotation.
-
To remove unreacted biotin, perform a chloroform extraction followed by isopropanol precipitation of the RNA.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
Enrichment of Biotinylated RNA
This protocol describes the isolation of the biotinylated, newly transcribed RNA using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated total RNA
-
Streptavidin-coated magnetic beads
-
Washing Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20)
-
Elution Buffer (e.g., 100 mM DTT)
Procedure:
-
Resuspend the streptavidin beads in the binding buffer.
-
Add the biotinylated RNA to the beads and incubate at room temperature for 15-30 minutes with rotation to allow for binding.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant (unlabeled RNA).
-
Wash the beads several times with the Washing Buffer to remove non-specifically bound RNA.
-
Elute the biotinylated RNA from the beads by incubating with the Elution Buffer (e.g., 100 mM DTT) which cleaves the disulfide bond of the Biotin-HPDP linker.
-
Transfer the eluate to a new tube and precipitate the enriched RNA.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram illustrates the key steps in a typical 4sU-based metabolic labeling experiment.
Caption: Experimental workflow for metabolic labeling and enrichment of newly transcribed RNA using 4-thiouridine.
Signaling Pathway and Mechanism of Action
The metabolic labeling process with 4sU relies on the cell's natural nucleotide salvage pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Ethyl-4-thiouridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 5-Ethyl-4-thiouridine are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given its nature as a nucleoside analog, which can potentially interact with biological systems, treating it as a hazardous substance is a necessary precaution.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a NIOSH/MSHA approved respirator may be necessary.[1][2]
Quantitative Data Summary for Chemical Waste Management
The following table summarizes key quantitative parameters and guidelines for managing chemical waste in a laboratory setting, based on general protocols. These should be adapted to comply with your institution's specific policies and local regulations.
| Parameter | Guideline | Source(s) |
| Waste Accumulation Time | Carboys (5-gallon containers) should be filled within 60 days. | [3] |
| Container Fill Level | Do not fill waste containers more than ¾ full. | [3] |
| Satellite Accumulation Area (SAA) Limit | SAAs must not contain more than 25 gallons of chemical waste. | [4] |
| Aqueous Solvent Disposal | Solutions with less than 10% ethanol or methanol may be drain-disposed, followed by at least 10 volumes of water (subject to local regulations). | [5] |
| Ethidium Bromide Solution Disposal | Aqueous solutions with less than 1 mg/L may be drain-disposed (subject to local regulations). | [5] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
1.0 Waste Segregation and Collection
1.1. Pure Compound Waste:
- Place any unused or expired this compound solid waste into its original container or a clearly labeled, sealed, and compatible waste container.
- Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".
1.2. Contaminated Labware:
- Sharps: Dispose of chemically contaminated needles, blades, and broken glass in a designated, puncture-resistant sharps container labeled "Chemically Contaminated Sharps".[3]
- Non-Sharps: Collect contaminated disposable labware such as gloves, pipette tips, and tubes in a separate, sealed plastic bag or container clearly labeled "Hazardous Waste" with the chemical contaminant identified.[3]
1.3. Liquid Waste (Solutions):
- Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and compatible liquid waste container (e.g., a carboy).[3]
- Segregate halogenated and non-halogenated solvent waste into separate containers.[3][4]
- Clearly label the container with "Hazardous Waste" and list all chemical components, including solvents and an estimated concentration of this compound.
- Maintain a log of additions to the waste container.[3]
2.0 Storage of Chemical Waste
2.1. Store all waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[4] 2.2. Ensure all waste containers are kept closed except when adding waste.[6] 2.3. Provide secondary containment for all liquid waste containers to mitigate spills.[4] 2.4. Do not store incompatible waste streams together.[4]
3.0 Final Disposal Procedure
3.1. Arrange for Professional Disposal: Do not dispose of this compound down the drain or in regular trash.[6] Arrange for the collection of all generated waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][7] 3.2. Documentation: Complete all necessary waste pickup forms or tags as required by your institution, providing an accurate description of the waste.[8] 3.3. Container Decontamination: Triple rinse empty containers that held this compound. Collect all rinsate as hazardous liquid waste.[3] Once decontaminated, deface the original label before recycling or disposal as non-hazardous waste.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste, from initial handling to final removal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. nswai.org [nswai.org]
- 5. uwlax.edu [uwlax.edu]
- 6. ccsd.net [ccsd.net]
- 7. fishersci.com [fishersci.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling 5-Ethyl-4-thiouridine
This guide provides immediate and essential safety and logistical information for handling 5-Ethyl-4-thiouridine in a laboratory setting. The following procedures are based on best practices for handling potentially hazardous chemicals, drawing parallels from safety data sheets for structurally similar compounds. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the precautionary principle, treating the compound as potentially hazardous due to the nature of similar modified nucleosides. For instance, the related compound 5'-Ethynyl-2'-deoxyuridine is classified as hazardous, with potential for causing genetic defects and reproductive harm[1].
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The recommended PPE acts as a primary barrier against potential chemical hazards.[2][3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-length face shield. | To protect against splashes, sprays, and airborne particles.[4][5] |
| Hand Protection | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated or damaged.[4] |
| Body Protection | A disposable, long-sleeved, impervious laboratory gown. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[2] |
Operational Plan: Handling Procedures
Adherence to a strict operational workflow is essential to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Read and understand the available safety information and have a copy of the relevant SDS (or this guide if an SDS is unavailable) accessible.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the chemical container, weighing paper, spatulas, and solvent.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control potential dust and vapors.
-
Use a dedicated, clean spatula for handling the compound.
-
Weigh the desired amount of this compound on weighing paper.
-
Carefully transfer the weighed compound into a suitable container for dissolution or storage.
-
-
Dissolution:
-
Add the solvent slowly and carefully to the compound to avoid splashing.
-
If necessary, gently swirl or vortex the solution to ensure it is fully dissolved. Keep the container capped as much as possible during this process.
-
-
Post-Handling:
-
Securely cap the stock solution and the original chemical container.
-
Clean all reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Solid Waste:
-
All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Place all solid waste into a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Follow institutional guidelines for the disposal of empty, rinsed chemical containers.
-
Experimental Workflow Diagram
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
